This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of Disperse Red 60 (C.I. 60756), an anthraquinone-based dye.
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of Disperse Red 60 (C.I. 60756), an anthraquinone-based dye. The information is intended for researchers, scientists, and professionals in drug development and material science.
Chemical Structure and Identification
Disperse Red 60 is chemically known as 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione.[1][2] Its structure is characterized by an anthraquinone core with an amino, a hydroxyl, and a phenoxy group attached.
Molecular Structure:
Caption: Chemical structure of Disperse Red 60.
Physicochemical Properties
Disperse Red 60 is a fine, deep-red powder.[2][3] It is characterized by its low solubility in water but is soluble in various organic solvents such as dichloromethane.[1]
The synthesis of Disperse Red 60 is typically achieved through the condensation of 1-amino-2-bromo-4-hydroxyanthracene-9,10-dione with phenol in an alkaline medium.[4][7]
Caption: Synthesis pathway of Disperse Red 60.
Methodology:
Reactant Preparation: Prepare a solution of 1-amino-2-bromo-4-hydroxyanthracene-9,10-dione and phenol.
Reaction: The reaction is carried out in an alkaline medium, which facilitates the nucleophilic substitution of the bromine atom by the phenoxy group.
Purification: The resulting Disperse Red 60 is then purified, typically by recrystallization, to remove any unreacted starting materials and byproducts.
Dyeing of Polyester Fabric
Disperse Red 60 is widely used for dyeing polyester fibers. The following is a general high-temperature dyeing protocol.
Methodology:
Dye Bath Preparation: Prepare a dye bath containing Disperse Red 60, a dispersing agent, and acetic acid to maintain a pH of 4.5-5.5.[8]
Dyeing Process:
Introduce the polyester fabric into the dye bath at 60°C.
Maintain this temperature for approximately 60 minutes to allow for dye diffusion and fixation within the fibers.[8]
Rinsing and Cleaning:
Cool the dye bath to 70-80°C.
Rinse the dyed fabric to remove unfixed dye.
Perform a reduction clearing step using a solution of sodium hydrosulfite and sodium hydroxide to improve wash fastness.
Final Wash and Dry: Thoroughly wash the fabric with a non-ionic detergent and then dry.
Analytical Detection
The quantification and identification of Disperse Red 60, particularly in textile samples, can be performed using UV-Visible spectrophotometry or more advanced techniques like Liquid Chromatography-Mass Spectrometry (LC/MS).
UV-Visible Spectrophotometry:
Sample Preparation: Extract the dye from the sample matrix using a suitable solvent (e.g., dichloromethane).
Analysis: Measure the absorbance of the extracted solution at the maximum absorption wavelength (λmax) of Disperse Red 60, which is approximately 495 nm.[6]
Quantification: Determine the concentration of the dye using a pre-established calibration curve.
Liquid Chromatography-Mass Spectrometry (LC/MS):
Sample Extraction: Extract the dye from the textile fiber using a solvent such as methanol or acetonitrile, often assisted by ultrasonication.[9][10]
Chromatographic Separation: Separate the components of the extract using a suitable HPLC or UPLC system, typically with a C18 column.[10]
Mass Spectrometric Detection: Detect and identify Disperse Red 60 and its potential by-products based on their mass-to-charge ratio and fragmentation patterns.[9]
An In-depth Technical Guide to the Synthesis of 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione For Researchers, Scientists, and Drug Development Professionals Introduction 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dio...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Synthesis of 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione, commonly known as C.I. Disperse Red 60, is an anthraquinone-based dye recognized for its vibrant red hue.[1] Its primary application lies in the dyeing of synthetic textiles, particularly polyester, for which it exhibits excellent light fastness and level dyeing properties.[1] The molecule's structure, featuring a substituted anthraquinone core, also makes it and its derivatives subjects of interest in materials science and potentially other fields, although its primary established use is as a colorant.[2][3] This guide provides a detailed overview of its conventional synthesis pathway, experimental protocols, and key chemical data.
Core Synthesis Pathway
The conventional manufacturing process for 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione is a multi-step synthesis commencing with 1-aminoanthraquinone. The pathway involves sequential halogenation, selective hydrolysis, and finally, a condensation reaction.[1][2] The key intermediate in this process is 1-amino-2-bromo-4-hydroxyanthraquinone, which is crucial for the final condensation step with phenol.[2][4]
Caption: Overall synthesis pathway for 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione.
Experimental Protocols
The synthesis is typically performed in two main stages: the preparation of the key intermediate, followed by the final condensation.
Synthesis of 1-Amino-2-bromo-4-hydroxyanthraquinone
This stage involves the bromination of 1-aminoanthraquinone followed by selective hydrolysis of the dibrominated intermediate.
Reaction Setup: Charge a stirred reactor with 580 parts of 95% sulfuric acid and 0.5 parts of iodine powder.
Addition of Starting Material: Add 111.5 parts of 1-aminoanthraquinone to the stirred sulfuric acid at room temperature.
Bromination: Heat the mixture to 100°C. Over a period of 12 hours, add 120 parts of bromine while maintaining the temperature at 100°C.
Reaction Completion: Continue stirring for an additional 3 hours at 100°C to ensure the reaction goes to completion.
Removal of Excess Bromine: Expel the excess, unreacted bromine from the reaction mixture by bubbling nitrogen gas through it. At this stage, the intermediate is 1-amino-2,4-dibromoanthraquinone.
Hydrolysis: Initiate hydrolysis by adding 195.3 parts of 66% oleum and 16 parts of paraformaldehyde to the reaction mixture. Heat the mixture to 110°C and maintain for 1-2 hours.
Precipitation: Cool the reaction mixture to 60°C. Dilute the mixture with 737 parts of water (pre-heated to 60-65°C) to precipitate the crystalline product.
Isolation and Purification: Stir the resulting suspension for 1 hour at 60-65°C, then filter at 60°C. Wash the filter cake with water until neutral.
Drying: Dry the isolated solid to obtain 1-amino-2-bromo-4-hydroxyanthraquinone.
Caption: Workflow for the synthesis of the key intermediate.
Synthesis of 1-Amino-4-hydroxy-2-phenoxyanthracene-9,10-dione
This final step is a nucleophilic aromatic substitution (condensation) reaction.
Reactants: The key intermediate, 1-amino-2-bromo-4-hydroxyanthracene-9,10-dione (or the corresponding 2-chloro derivative), is reacted with a phenolate.[5]
Solvent and Conditions: The reaction is carried out in an alkaline medium, which can be achieved by using sodium or potassium phenolate, or by adding a base like potassium carbonate with phenol.
Reaction: The phenoxide ion acts as a nucleophile, displacing the bromide (or chloride) at the 2-position of the anthraquinone ring.
Work-up: Following the reaction, the mixture is typically filtered and the resulting solid is dried to yield the final product, Disperse Red 60.[1]
Caption: Final condensation step to yield Disperse Red 60.
Data Presentation
Quantitative data for the key intermediate and the final product are summarized below.
Table 1: Physical and Chemical Properties of 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione (Disperse Red 60)
The synthesis pathway allows for the creation of structural analogs by modifying the condensation partner. Using a substituted phenol instead of phenol in the final step introduces various substituent groups onto the phenoxy ring.[2] For instance, reacting the intermediate with o-cresol would yield a methyl-substituted phenoxy derivative.[2] This flexibility allows for the tuning of the dye's properties, such as its color, fastness, and affinity for different fibers.
Conclusion
The synthesis of 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione is a well-established, multi-step process rooted in classical anthraquinone chemistry. The pathway, beginning with 1-aminoanthraquinone, proceeds through reliable bromination, hydrolysis, and condensation reactions to yield the final disperse dye. The robustness of this synthetic route and the ability to introduce structural modifications make it a cornerstone in the production of anthraquinoid colorants for the textile industry.
Technical Guide: Physical and Chemical Properties of Disperse Red 60 (CAS 17418-58-5)
For Researchers, Scientists, and Drug Development Professionals Introduction Disperse Red 60, identified by the CAS number 17418-58-5, is an anthraquinone-based dye known for its application in coloring synthetic fibers,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Red 60, identified by the CAS number 17418-58-5, is an anthraquinone-based dye known for its application in coloring synthetic fibers, particularly polyester.[1] Its chemical name is 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione.[2][3] The structure of Disperse Red 60, characterized by the anthraquinone core, imparts good lightfastness and stability.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of Disperse Red 60, detailed experimental protocols for its synthesis and analysis, and an examination of its biological interactions.
It is important to note that the CAS number 17418-58-5 has been occasionally and erroneously associated with Cedrol methyl ether. However, based on authoritative chemical databases such as PubChem and ChemicalBook, CAS 17418-58-5 is definitively assigned to Disperse Red 60.
Physical and Chemical Properties
The physical and chemical properties of Disperse Red 60 are summarized in the tables below. These properties are crucial for understanding its behavior in various applications, from dyeing processes to environmental fate assessments.
As an amine, it can neutralize acids in exothermic reactions. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.
This section details the methodologies for the synthesis of Disperse Red 60 and the determination of its key physical and toxicological properties.
Synthesis of Disperse Red 60
A common method for the synthesis of Disperse Red 60 involves the condensation of 1-amino-2-bromo-4-hydroxyanthraquinone with phenol. An improved, two-step process is described below to enhance yield and purity.
Dehydration: Add potassium carbonate and phenol to the reaction vessel. Heat the mixture to 130-155 °C under normal or negative pressure to remove any residual water. Dehydration is complete when no more water is collected in the dehydration device.
Condensation: Once the system is anhydrous, add the dried 1-amino-2-bromo-4-hydroxyanthraquinone to the reaction vessel.
Reaction: Maintain the temperature at 150-158 °C to allow the condensation reaction to proceed.
Isolation: After the reaction is complete, cool the mixture to 88-92 °C. Add water to precipitate the Disperse Red 60 product.
Purification: Collect the solid product by suction filtration, wash it with water, and then dry it to obtain pure Disperse Red 60.
An In-depth Technical Guide to the Mechanism of Action of Disperse Red 60 in Polyester Dyeing
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core mechanism of action of C.I. Disperse Red 60 when dyeing polyester fibers.
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of C.I. Disperse Red 60 when dyeing polyester fibers. The content delves into the physicochemical interactions, thermodynamics, and kinetics of the dyeing process, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying principles.
Introduction to Disperse Dyes and Polyester Fiber
Disperse dyes are a class of non-ionic, sparingly water-soluble colorants primarily used for dyeing hydrophobic synthetic fibers like polyester.[1] Polyester, a polymer composed of repeating ester units, possesses a crystalline and compact molecular structure, making it challenging for dye molecules to penetrate without the aid of high temperatures or chemical auxiliaries.[2] The dyeing mechanism is not one of ionic bonding but rather a process of molecular dispersion and diffusion into the amorphous regions of the polymer.[1]
Disperse Red 60, an anthraquinone dye, is a prominent member of this class, known for its bright red shade and good fastness properties.[3][4] Understanding its mechanism of action is crucial for optimizing dyeing processes to achieve desired color yield, levelness, and durability.
Physicochemical Properties of Disperse Red 60 and Polyester
A summary of the key physicochemical properties of Disperse Red 60 is presented in Table 1.
The Core Mechanism of Polyester Dyeing with Disperse Red 60
The dyeing of polyester with Disperse Red 60 is a multi-step process governed by the principles of diffusion and intermolecular forces. The overall mechanism can be broken down into the following key stages:
Dispersion in the Dyebath: Due to its low water solubility, Disperse Red 60 is finely ground and dispersed in the aqueous dyebath with the aid of dispersing agents.[6] These agents prevent the dye particles from aggregating and ensure a stable, uniform dispersion.[7]
Adsorption onto the Fiber Surface: The dispersed dye molecules migrate from the bulk solution to the surface of the polyester fiber. This process is influenced by factors such as temperature and the liquor-to-goods ratio.
Diffusion into the Polyester Fiber: This is the rate-determining step in the dyeing process. At elevated temperatures (typically 130°C), the polyester fiber swells, and the thermal energy of the dye molecules increases, allowing them to penetrate the amorphous regions of the polymer.[8][9] The presence of a carrier can facilitate this process at lower temperatures (around 100°C) by further swelling the fiber.[2][8]
Fixation within the Fiber: Once inside the fiber, the Disperse Red 60 molecules are held in place by van der Waals forces and hydrogen bonds with the polyester polymer chains.[9] After dyeing, a process called reduction clearing is often employed to remove any dye particles adhering to the fiber surface, thereby improving wash fastness.[1][6]
A visual representation of this dyeing mechanism is provided in the following diagram.
A simplified diagram of the polyester dyeing mechanism with Disperse Red 60.
Kinetics and Thermodynamics of Dyeing
The rate and extent of dyeing are governed by kinetic and thermodynamic principles.
Dyeing Kinetics
Kinetic Parameter
Reported Value
Conditions
Reference
Pseudo-first-order rate constant (K₁)
0.040 min⁻¹
130°C on PET/PTT bicomponent fibers without a carrier
The rate of dyeing is significantly influenced by temperature, with higher temperatures leading to faster diffusion of the dye into the fiber.[8]
Thermodynamics of Dyeing
Thermodynamic studies help in understanding the equilibrium of the dyeing process and the affinity of the dye for the fiber. The dyeing of polyester with disperse dyes is generally considered an exothermic process.[10] Key thermodynamic parameters include the standard affinity, enthalpy, and entropy of dyeing. The adsorption of disperse dyes on polyester often follows the Nernst or Langmuir isotherm models, which describe the distribution of the dye between the dyebath and the fiber at equilibrium.[8][11]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the mechanism of Disperse Red 60 dyeing on polyester.
High-Temperature Exhaust Dyeing of Polyester
This protocol outlines a standard laboratory procedure for dyeing polyester fabric with Disperse Red 60.
Fabric Preparation: Scour a pre-weighed polyester fabric sample in a solution containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes to remove any impurities.[6] Rinse the fabric thoroughly with deionized water and allow it to air dry.[6]
Dye Bath Preparation: Prepare a dyebath with a liquor-to-goods ratio of 10:1 to 20:1.[6] The dyebath should contain:
Disperse Red 60 (e.g., 1% on weight of fabric - owf)[6]
Rinse the dyed fabric with hot and then cold water.[6]
Prepare a reduction clearing bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent.[6]
Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.[6]
Rinse the fabric thoroughly and air dry.
Determination of Dye Uptake
The percentage of dye exhaustion from the dyebath can be determined spectrophotometrically.
Sampling: At specific time intervals during the dyeing process, withdraw a small aliquot of the dyebath.[6]
Measurement: Measure the absorbance of the dyebath aliquots at the wavelength of maximum absorbance (λmax) for Disperse Red 60 using a UV-Vis spectrophotometer.[6] A pre-established calibration curve of absorbance versus dye concentration is used to determine the dye concentration.[6]
Calculation: Calculate the percentage of dye exhaustion (%E) at each time point using the following formula:[6]
%E = [(C₀ - Cₜ) / C₀] * 100
where C₀ is the initial dye concentration and Cₜ is the dye concentration at time t.[6]
A typical workflow for these experimental procedures is illustrated below.
A typical workflow for polyester dyeing and dye uptake analysis.
Role of Carriers in the Dyeing Process
Carriers are organic compounds that act as swelling agents for polyester fibers, allowing for dyeing at lower temperatures (around 100°C) and atmospheric pressure.[2][8] They enhance the rate of dyeing by increasing the intermolecular space within the polymer, thereby facilitating the diffusion of Disperse Red 60 molecules into the fiber.[8] Common carriers include phenols and benzoates.[12] However, due to their toxicity and environmental concerns, their use has been declining.[12]
The logical relationship of factors influencing the dyeing process is depicted in the following diagram.
Factors influencing the rate of polyester dyeing.
Conclusion
The mechanism of action of Disperse Red 60 in polyester dyeing is a complex interplay of physical and chemical processes. The non-ionic nature of the dye and the hydrophobic, crystalline structure of the polyester fiber necessitate high temperatures or the use of carriers to facilitate dye penetration and fixation. The process is primarily driven by diffusion and is governed by the principles of kinetics and thermodynamics. A thorough understanding of these mechanisms, supported by robust experimental protocols, is essential for the effective and efficient coloration of polyester textiles.
Spectroscopic data of Disperse Red 60 (IR, NMR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Data of Disperse Red 60 This technical guide provides a comprehensive overview of the spectroscopic data for Disperse Red 60 (C.I. 60756), a significant anthraquinone dye.
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Spectroscopic Data of Disperse Red 60
This technical guide provides a comprehensive overview of the spectroscopic data for Disperse Red 60 (C.I. 60756), a significant anthraquinone dye. The intended audience includes researchers, scientists, and professionals in drug development and materials science who require detailed information for characterization, quality control, and further research. This document presents Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and a workflow for spectroscopic analysis.
The structural confirmation of Disperse Red 60 relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, allowing for unambiguous verification.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Disperse Red 60. The molecular ion peak (M+) in the mass spectrum confirms the elemental composition and molecular formula.[6]
Corresponds to the molecular weight of the compound.[6]
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in the Disperse Red 60 molecule by analyzing the absorption of infrared radiation at specific wavenumbers.[7]
Signals corresponding to the hydrogen atoms on the anthraquinone and phenoxy rings.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These represent standard laboratory practices for the analysis of solid organic compounds like Disperse Red 60.
Mass Spectrometry (MS)
Sample Preparation: A small amount of Disperse Red 60 is dissolved in a suitable volatile solvent, such as methanol or dichloromethane.
Instrumentation: A high-resolution mass spectrometer, often coupled with a gas chromatography (GC/MS) or liquid chromatography (LC/MS) system, is used.[7] For direct analysis, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed.
Data Acquisition: The instrument is calibrated using a known standard. The sample solution is then introduced into the ion source. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak, which confirms the molecular weight. Fragmentation patterns can be further analyzed to corroborate the proposed structure.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: A small quantity of finely ground Disperse Red 60 powder is mixed with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[1]
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.
Data Acquisition: A background spectrum of the pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.
Data Analysis: The spectrum is analyzed to identify characteristic absorption bands corresponding to the various functional groups present in the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Sample Preparation: A few milligrams of Disperse Red 60 are dissolved in a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆). A small amount of a reference standard, typically Tetramethylsilane (TMS), is added.
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.[1]
Data Acquisition: The sample tube is placed in the NMR probe. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. The ¹H NMR spectrum is then acquired.
Data Analysis: The chemical shifts, integration (relative number of protons), and splitting patterns of the signals in the spectrum are analyzed to determine the connectivity and chemical environment of the hydrogen atoms in the molecule.[6]
Mandatory Visualization
The following diagram illustrates a typical workflow for the complete spectroscopic characterization and structural confirmation of Disperse Red 60.
Caption: Workflow for the spectroscopic characterization of Disperse Red 60.
Crystal Structure of 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione: A Technical Overview
Despite a comprehensive search of scientific databases and chemical repositories, detailed experimental crystal structure data for 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione is not publicly available at this time....
Author: BenchChem Technical Support Team. Date: December 2025
Despite a comprehensive search of scientific databases and chemical repositories, detailed experimental crystal structure data for 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione is not publicly available at this time. Therefore, this guide will provide a comprehensive overview of the methodologies and techniques that would be employed to determine its crystal structure, based on established protocols for similar organic compounds. This document is intended for researchers, scientists, and drug development professionals interested in the structural elucidation of novel small molecules.
Molecular Identity
While the complete crystal structure is not available, the molecular formula and other computed properties of related compounds can be referenced from chemical databases. For instance, the closely related molecule, 1-amino-4-hydroxy-2-(phenylthio)-9,10-anthracenedione, has the molecular formula C20H13NO3S.[1] This family of amino-anthraquinone derivatives is of significant interest due to their diverse biological activities, including potential applications as anticancer agents and neuroprotective compounds.[2][3][4]
Experimental Determination of Crystal Structure
The primary method for determining the atomic arrangement in a crystalline solid is X-ray crystallography.[5][6] This powerful technique allows for the precise measurement of bond lengths, bond angles, and the overall three-dimensional structure of a molecule. The general workflow for such a study is outlined below.
Experimental Workflow for Crystal Structure Determination
Caption: A generalized workflow for determining the crystal structure of an organic compound.
Detailed Experimental Protocols
The following sections outline the key experimental procedures involved in determining the crystal structure of a compound like 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione.
Synthesis and Purification
The initial step involves the chemical synthesis of the target compound. Synthetic routes for similar aminoanthraquinones often involve multi-step processes.[7] Following synthesis, the compound must be purified to a high degree, as impurities can significantly hinder crystal growth. Common purification techniques for organic compounds include column chromatography and recrystallization.
Crystal Growth
Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallography.[5] The crystal should ideally be 0.1-0.3 mm in each dimension and free of significant defects.[5][8]
Table 1: Common Crystal Growth Techniques
Method
Description
Slow Evaporation
A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free, undisturbed environment.[8][9]
Vapor Diffusion
The compound is dissolved in a solvent in which it is soluble. This solution is placed in a sealed container with a second solvent (the precipitant) in which the compound is insoluble but which is miscible with the first solvent. The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
Liquid-Liquid Diffusion
A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two liquids.[9]
Slow Cooling
A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility of the compound drops, leading to crystal formation.[6]
The choice of solvent is critical and is typically one in which the compound has moderate solubility.[9]
X-ray Diffraction Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer.[6] A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded by a detector.[5] The crystal is rotated during data collection to measure the intensities of a large number of reflections from different crystal planes.
Structure Solution and Refinement
The collected diffraction data is then used to determine the arrangement of atoms within the crystal. This process involves two main steps:
Structure Solution: This step involves determining the initial positions of the atoms in the unit cell. For small molecules like the target compound, "direct methods" are typically used to solve the phase problem inherent in diffraction data.[5]
Structural Refinement: The initial atomic model is then refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles. This is an iterative process that minimizes the difference between the observed and calculated diffraction patterns.
Anticipated Structural Features and Biological Relevance
Based on the structures of related amino-anthraquinone compounds, it is anticipated that the crystal structure of 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione would reveal a planar anthraquinone core. The amino and hydroxyl groups would likely be involved in intramolecular hydrogen bonding.
Derivatives of 9,10-anthracenedione are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3] Some have been investigated for their ability to interact with DNA and induce apoptosis in cancer cells.[4] Furthermore, certain anthracene-9,10-dione derivatives have shown potential as neuroprotective and antidepressant agents by inhibiting monoamine oxidase (MAO) enzymes.[2] The precise three-dimensional structure obtained from X-ray crystallography would be invaluable for understanding these biological activities and for the rational design of new therapeutic agents.
Conclusion
While the specific crystal structure of 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione remains to be determined, the experimental and computational methodologies for its elucidation are well-established. The determination of its solid-state structure would provide crucial insights into its chemical properties and biological function, aiding in the development of new pharmaceuticals and materials. Future research efforts are needed to synthesize, crystallize, and analyze this compound to fully characterize its structural and functional properties.
An In-depth Technical Guide to the Solubility of Disperse Red 60 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals Introduction Disperse Red 60, with the chemical name 1-amino-4-hydroxy-2-phenoxyanthraquinone, is a synthetic dye belonging to the anthraquinone class.[1][2...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Red 60, with the chemical name 1-amino-4-hydroxy-2-phenoxyanthraquinone, is a synthetic dye belonging to the anthraquinone class.[1][2] Its molecular structure imparts a vibrant red hue, making it a valuable colorant in various industrial applications, including textiles and plastics.[1] For researchers in materials science, chemistry, and drug development, understanding the solubility of Disperse Red 60 in organic solvents is crucial for its application in polymer matrices, formulation development, and as a model compound in toxicological and environmental studies. This guide provides a comprehensive overview of the known solubility characteristics of Disperse Red 60, a detailed experimental protocol for its quantitative determination, and a visual representation of the experimental workflow.
Core Concepts: Factors Influencing Solubility
The solubility of a disperse dye like Disperse Red 60 is governed by the principle of "like dissolves like." The large, relatively non-polar anthraquinone backbone of Disperse Red 60 dictates its generally low solubility in water and higher affinity for organic solvents.[3] Key factors influencing its solubility include:
Solvent Polarity: Solvents with polarity similar to that of the dye molecule will generally be more effective at dissolving it.
Temperature: The solubility of solids in liquids typically increases with temperature.
Hydrogen Bonding: The presence of amino and hydroxyl groups on the Disperse Red 60 molecule allows for hydrogen bonding with protic solvents, which can influence solubility.[4]
Molecular Size and Shape: The planar structure of the anthraquinone core can affect how it interacts with solvent molecules.[3]
Quantitative Solubility Data
Precise quantitative solubility data for Disperse Red 60 in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on various technical data sheets and qualitative assessments, a general solubility profile can be summarized. The following table provides a qualitative and, where available, semi-quantitative overview of the solubility of Disperse Red 60 in common organic solvents.
Note: "Soluble" indicates that a visually significant amount of the dye dissolves, while "Slightly" and "Very Slightly" soluble suggest limited dissolution. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocols: Determination of Solubility
The following is a detailed methodology for the experimental determination of the solubility of Disperse Red 60 in an organic solvent using the isothermal equilibrium and UV-Visible spectrophotometry method.
Objective:
To quantitatively determine the saturation solubility of Disperse Red 60 in a specific organic solvent at a controlled temperature.
Materials and Equipment:
Disperse Red 60 (high purity)
Organic solvent of interest (analytical grade)
Temperature-controlled shaker or water bath
Centrifuge
Volumetric flasks and pipettes
Syringe filters (0.45 µm, solvent-compatible)
UV-Visible spectrophotometer
Analytical balance
Procedure:
Preparation of a Saturated Solution:
Add an excess amount of Disperse Red 60 to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.
Equilibration:
Place the sealed container in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved dye is reached.
Phase Separation:
After equilibration, remove the container and allow the undissolved solid to settle.
To ensure complete separation of the solid phase, centrifuge the suspension at a moderate speed.
Sample Preparation for Analysis:
Carefully withdraw a known volume of the clear supernatant using a pipette.
Filter the supernatant through a syringe filter to remove any remaining microscopic particles.
Spectrophotometric Analysis:
Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of Disperse Red 60 in the solvent and scan it across the UV-Visible spectrum to determine the λmax.
Calibration Curve: Prepare a series of standard solutions of Disperse Red 60 of known concentrations in the solvent. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.
Sample Measurement: Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.
Calculation of Solubility:
Use the equation of the calibration curve to determine the concentration of the diluted sample.
Calculate the concentration of the original saturated solution by accounting for the dilution factor. The result can be expressed in units such as g/L or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of Disperse Red 60.
Caption: Experimental workflow for determining the solubility of Disperse Red 60.
Conclusion
While comprehensive quantitative data on the solubility of Disperse Red 60 in a wide array of organic solvents remains a gap in the scientific literature, its qualitative behavior is understood. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable method for their determination. This information is essential for the effective use of Disperse Red 60 in research and development, particularly in the fields of materials science and drug development, where controlled formulation and a thorough understanding of a compound's physicochemical properties are paramount.
Toxicological Profile of Anthraquinone Dyes with a Focus on Disperse Red 60: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the toxicological profile of anthraquinone dyes, with a specific emphasis on Disperse Red 60. The...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of anthraquinone dyes, with a specific emphasis on Disperse Red 60. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document summarizes key quantitative toxicity data, details relevant experimental methodologies, and visualizes potential toxicological mechanisms and workflows.
Executive Summary
Anthraquinone dyes are a significant class of synthetic colorants used in various industries, including textiles, plastics, and cosmetics. Their robust chemical structure imparts desirable properties like color fastness and stability. However, this stability also raises toxicological concerns, including potential for persistence in the environment, acute and chronic toxicity, genotoxicity, and carcinogenicity. Disperse Red 60, a prominent member of this class, has been subject to toxicological evaluation, revealing a multifaceted hazard profile. This guide synthesizes available data to provide a detailed toxicological assessment, aiding in risk evaluation and the development of safer alternatives.
Quantitative Toxicological Data
The following tables summarize the quantitative toxicological data for Disperse Red 60 and other selected anthraquinone dyes to facilitate a comparative analysis.
Table 3: In Vitro Cytotoxicity (IC50) of Selected Anthraquinone Dyes on Cancer Cell Lines
Dye/Derivative
Cell Line
IC50 (µM)
1-nitro-2-acyl anthraquinone-leucine
HCT116 (Colon)
17.80 µg/mL
Xanthopurpurin
MDA-MB-231 (Breast)
14.65 ± 1.45
Lucidin-ω-methyl ether
MDA-MB-231 (Breast)
13.03 ± 0.33
Emodin
MDA-MB-231 (Breast)
10 - 80 (concentration range)
Aloe-emodin
MCF-7 (Breast)
3.6-fold lower than free AE for nanoparticle formulation
Rhein
Caco-2 (Colon)
No significant cytotoxicity at 0.1-10 µg/ml
Damnacanthal
MCF-7 (Breast)
5.70 ± 0.21 µg/mL
Nordamnacanthal
K-562 (Leukemia)
8.50 ± 1.18 µg/mL
Genotoxicity Data
Table 4: Summary of Mutagenicity Data (Ames Test) for Selected Anthraquinone Dyes
Dye Name
Ames Test Result
Metabolic Activation (S9)
Disperse Red 60
No data available
-
2-aminoanthraquinone
Positive
With and without
Vat Yellow 4
Positive
With
Disperse Blue 7
Positive
Not specified
Disperse Blue 3
Positive
Not specified
Disperse Red 11
Positive
Not specified
Reactive Blue 19
Weakly Positive
Not specified
Table 5: In Vivo Micronucleus Test Results for Selected Anthraquinone Dyes
Dye Name
Species
Result
Disperse Red 60
No data available
-
Disperse Blue 1
Not specified
Not evaluated due to insolubility
1-amino-2,4-dibromoanthraquinone
Not specified
Not evaluated due to insolubility
2-aminoanthraquinone
Mouse
Positive
Experimental Protocols
The toxicological evaluation of anthraquinone dyes like Disperse Red 60 follows standardized guidelines to ensure data reliability and comparability. The most frequently cited protocols are those established by the Organisation for Economic Co-operation and Development (OECD).
This method is designed to assess the acute oral toxicity of a substance.
Principle: The test involves the administration of the test substance to a group of experimental animals (typically rats) at one of a series of fixed dose levels. The endpoint is the observation of clear signs of toxicity at a particular dose level, rather than mortality.
Test Animals: Healthy, young adult rodents (usually female rats) are used. Animals are fasted prior to dosing.
Procedure:
A sighting study is performed to determine the appropriate starting dose.
The test substance is administered in a single dose by gavage.
Animals are observed for signs of toxicity and mortality for at least 14 days.
Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.
Body weights are recorded weekly.
At the end of the study, all animals are subjected to a gross necropsy.
Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471
This in vitro assay is widely used to assess the mutagenic potential of a chemical.
Principle: The assay uses several strains of amino acid-requiring bacteria (Salmonella typhimurium and Escherichia coli) that carry mutations in genes involved in histidine or tryptophan synthesis. The test substance is assessed for its ability to cause reverse mutations (reversions) that restore the functional capability of the bacteria to synthesize the essential amino acid.
Procedure:
Bacterial strains are exposed to the test substance at various concentrations, with and without an exogenous metabolic activation system (S9 fraction from rat liver).
Two methods are commonly used: the plate incorporation method and the pre-incubation method.
In the plate incorporation method, the test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal agar plate.
In the pre-incubation method, the test substance, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.
Plates are incubated at 37°C for 48-72 hours.
The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies on control plates. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants.
In Vitro Mammalian Cell Gene Mutation Test - OECD Guideline 476
This assay detects gene mutations induced by chemical substances in cultured mammalian cells.
Principle: The test uses established mammalian cell lines to measure mutations at specific genetic loci, such as the thymidine kinase (TK) or hypoxanthine-guanine phosphoribosyl transferase (HPRT) genes.
Procedure:
Cultured mammalian cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix).
After the exposure period, cells are washed and cultured for a period to allow for the expression of the mutant phenotype.
Cells are then plated in a selective medium that allows only mutant cells to grow.
The number of mutant colonies is counted, and the mutant frequency is calculated. A substance is considered mutagenic if it causes a dose-dependent increase in the mutant frequency.
In Vivo Mammalian Erythrocyte Micronucleus Test - OECD Guideline 474
This in vivo test is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts.
Principle: The test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in developing erythrocytes. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
Procedure:
The test substance is administered to the test animals (usually mice or rats) by an appropriate route (e.g., oral gavage, intraperitoneal injection).
Bone marrow or peripheral blood is collected at appropriate time points after treatment.
The cells are stained, and the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis.
An increase in the frequency of micronucleated cells in treated animals compared to controls indicates genotoxicity.
Aquatic Toxicity Testing
Standardized OECD guidelines are also followed for ecotoxicological assessments.
Fish, Acute Toxicity Test (OECD 203): Determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.
Daphnia sp., Acute Immobilisation Test (OECD 202): Determines the median effective concentration (EC50) that causes immobilization of Daphnia magna over a 48-hour exposure.
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): Determines the concentration that inhibits the growth of a selected algal species by 50% (EC50) over a 72-hour period.
Potential Mechanisms of Toxicity and Signaling Pathways
While specific signaling pathways for Disperse Red 60 are not extensively documented, studies on other anthraquinone derivatives suggest several potential mechanisms of toxicity. These often involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage, including apoptosis.
Oxidative Stress and Apoptosis Induction
Many anthraquinones can undergo redox cycling, leading to the production of superoxide anions and other ROS. This can overwhelm the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA. Oxidative stress is a known trigger for apoptosis (programmed cell death).
Caption: Proposed pathway of Disperse Red 60-induced oxidative stress and apoptosis.
Involvement of Stress-Activated Protein Kinase (SAPK/JNK) Pathway
ROS generation can activate stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) pathway. Activation of the JNK pathway can lead to the phosphorylation of various downstream targets, including transcription factors that regulate the expression of genes involved in apoptosis.
Caption: Potential involvement of the JNK signaling pathway in Disperse Red 60 toxicity.
Modulation of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Some anthraquinone derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by Disperse Red 60.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the genotoxicity of a test substance like Disperse Red 60, incorporating a battery of in vitro and in vivo assays.
Caption: A typical workflow for genotoxicity testing of a chemical substance.
Conclusion
The toxicological profile of Disperse Red 60 and other anthraquinone dyes indicates a need for careful risk assessment and management. While acute oral toxicity of Disperse Red 60 appears to be low, concerns remain regarding its potential for skin sensitization, ecotoxicity, and, based on data from related compounds, genotoxicity. The proposed mechanisms of toxicity, primarily involving oxidative stress and interference with key cellular signaling pathways, highlight areas for further mechanistic investigation. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to understand the potential hazards associated with this class of dyes and to guide future research toward the development of safer alternatives. Further studies are warranted to elucidate the specific signaling pathways affected by Disperse Red 60 to refine our understanding of its toxicological profile.
The Environmental Fate of Disperse Red 60 in Aquatic Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Disperse Red 60 (DR60), chemically known as 1-amino-4-hydroxy-2-phenoxyanthraquinone, is a synthetic anthraquinone dye widely used in the texti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Red 60 (DR60), chemically known as 1-amino-4-hydroxy-2-phenoxyanthraquinone, is a synthetic anthraquinone dye widely used in the textile industry for dyeing polyester fibers.[1] Due to its extensive use and the nature of dyeing processes, a significant amount of this dye can be released into aquatic environments through industrial effluents.[2] The low water solubility and potential persistence of Disperse Red 60 raise concerns about its environmental fate and potential toxicological effects on aquatic ecosystems.[1][3] This technical guide provides a comprehensive overview of the current understanding of the environmental fate of Disperse Red 60 in aquatic systems, including its physicochemical properties, and pathways of degradation (biodegradation, photodegradation, and hydrolysis), and aquatic toxicity. This guide also outlines detailed experimental protocols for assessing the environmental fate of disperse dyes.
Physicochemical Properties of Disperse Red 60
Understanding the fundamental physicochemical properties of Disperse Red 60 is essential for predicting its behavior and distribution in aquatic environments. These properties influence its solubility, partitioning between water and sediment, and bioavailability to aquatic organisms. A summary of key properties is presented in Table 1.
The environmental persistence of Disperse Red 60 is determined by its susceptibility to various degradation processes in aquatic systems, primarily biodegradation, photodegradation, and hydrolysis.
Biodegradation
Biodegradation involves the breakdown of organic compounds by microorganisms. While specific kinetic data for the biodegradation of Disperse Red 60 in natural aquatic environments is limited, studies on the decolorization of textile effluents containing this dye have been conducted. For instance, a study using a bacterial consortium demonstrated that Bacillus cereus could achieve 76.29 ± 0.51% decolorization of Disperse Red 60 within 24 hours under specific laboratory conditions.[5] However, it is important to note that decolorization does not necessarily equate to complete mineralization of the dye into harmless substances. The complex aromatic structure of anthraquinone dyes like Disperse Red 60 can make them resistant to rapid biodegradation.
dot
Conceptual biodegradation pathway of Disperse Red 60.
Photodegradation
dot
General experimental workflow for a photodegradation study.
Hydrolysis
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis is highly dependent on the pH and temperature of the water. For many organic compounds, hydrolysis can be a significant degradation pathway. Information on the hydrolysis of Disperse Red 60 is scarce in the context of environmental fate. However, studies on the dyeing process indicate that some disperse dyes can undergo hydrolysis under alkaline conditions. To accurately assess the environmental persistence of Disperse Red 60, hydrolysis studies following standardized guidelines, such as OECD Guideline 111, are necessary. This would involve determining the hydrolysis rate constants at acidic, neutral, and alkaline pH values to predict its stability in various aquatic environments.
Aquatic Toxicity of Disperse Red 60
A study on the early life stages of zebrafish (Danio rerio) exposed to environmentally realistic concentrations of Disperse Red 60 (up to 1.0 µg/L) for 96 hours did not find any significant effects on survival, hatching rate, or the occurrence of malformations.[2] However, the study did report biochemical alterations, suggesting that even at low concentrations, the dye could induce a physiological stress response in the fish embryos.[2]
It is important to note that the toxicity of dyes can sometimes increase during degradation processes due to the formation of more toxic intermediates. For example, a study on the photo-Fenton degradation of Disperse Red 1 showed an initial increase in toxicity to Daphnia similis due to the formation of degradation products, followed by a decrease in toxicity as these intermediates were further degraded.
Table 2: Summary of Aquatic Toxicity Data for Disperse Red 60 and Related Dyes
To ensure the generation of reliable and comparable data on the environmental fate of disperse dyes, standardized experimental protocols should be followed. The Organization for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) provide a comprehensive set of guidelines for testing the properties of chemicals.
Biodegradation Testing (Adapted from OECD 301)
This test evaluates the ready biodegradability of a chemical in an aerobic aqueous medium.
Test System: A defined volume of mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge).
Test Substance: Disperse Red 60 is added as the sole source of organic carbon at a concentration of 10-20 mg/L.
Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.
Measurement: The extent of biodegradation is determined by measuring a parameter such as dissolved organic carbon (DOC), CO₂ evolution, or oxygen consumption.
Data Analysis: The percentage of degradation is calculated over time. A substance is considered readily biodegradable if it reaches a pass level of >60% (for CO₂ evolution or O₂ consumption) or >70% (for DOC removal) within a 10-day window during the 28-day test period.
Photodegradation Testing
This protocol is designed to determine the rate of direct photolysis of a chemical in water.
Test Solution: A solution of Disperse Red 60 is prepared in purified water, buffered to a relevant environmental pH (e.g., 7).
Light Source: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).
Experimental Setup: The test is conducted in temperature-controlled quartz cells to allow for UV light penetration.
Sampling: Aliquots of the solution are taken at various time intervals.
Analysis: The concentration of Disperse Red 60 in the samples is measured using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with a UV detector.
Data Analysis: The rate constant and half-life of photodegradation are calculated from the concentration-time data. The quantum yield can also be determined by measuring the light intensity.
Hydrolysis Testing (Adapted from OECD 111)
This test determines the rate of hydrolysis of a chemical as a function of pH.
Test Solutions: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.
Test Substance: A known concentration of Disperse Red 60 is added to each buffer solution.
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C to accelerate the reaction).
Sampling and Analysis: Samples are taken at different time points, and the concentration of the parent compound is determined by a suitable analytical method (e.g., HPLC).
Data Analysis: The rate of hydrolysis is determined for each pH. If the reaction follows first-order kinetics, the rate constant (k) and half-life (t₁/₂) are calculated.
dot
Workflow for determining hydrolysis as a function of pH.
Aquatic Toxicity Testing (Adapted from OECD 203, 202, and 201)
Standard acute toxicity tests are conducted on representatives of three trophic levels: fish, invertebrates (daphnids), and algae.
Fish Acute Toxicity Test (OECD 203): Fish (e.g., Rainbow Trout) are exposed to a range of concentrations of Disperse Red 60 for 96 hours. The mortality is recorded, and the LC50 (the concentration that is lethal to 50% of the test organisms) is calculated.
Daphnia sp. Acute Immobilisation Test (OECD 202): Daphnids (e.g., Daphnia magna) are exposed to various concentrations of the dye for 48 hours. The number of immobilized daphnids is counted, and the EC50 (the concentration that causes an effect in 50% of the organisms) is determined.
Alga, Growth Inhibition Test (OECD 201): Algae (e.g., Raphidocelis subcapitata) are exposed to different concentrations of Disperse Red 60 for 72 hours. The inhibition of growth is measured (e.g., by cell counts), and the EC50 for growth rate inhibition is calculated.
Conclusion
The environmental fate of Disperse Red 60 in aquatic systems is a complex issue that requires further investigation. While its physicochemical properties suggest low water solubility, which may lead to partitioning to sediment, its persistence and potential for long-range transport are not well understood. The available data on its biodegradation and photodegradation are limited and often derived from studies on textile effluent treatment rather than standardized environmental fate studies. Similarly, comprehensive aquatic toxicity data, particularly standard endpoints like LC50 and EC50 values, are lacking for Disperse Red 60. The sub-lethal effects observed in zebrafish embryos highlight the need for more detailed ecotoxicological studies. To adequately assess the environmental risk posed by Disperse Red 60, further research following standardized protocols is crucial to generate robust and reliable data on its persistence, degradation pathways, and toxicity to a range of aquatic organisms.
Disperse Red 60: A Technical Guide on its Potential as an Endocrine Disrupting Compound
For Researchers, Scientists, and Drug Development Professionals Abstract Disperse Red 60, a widely used anthraquinone dye, is classified as a potential endocrine-disrupting compound (EDC). This technical guide provides a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Red 60, a widely used anthraquinone dye, is classified as a potential endocrine-disrupting compound (EDC). This technical guide provides a comprehensive overview of the current state of knowledge regarding its endocrine-disrupting potential. While direct experimental data on the specific endocrine-modulating effects of Disperse Red 60 are notably absent in publicly available literature, this document outlines the established in-vitro and in-vivo methodologies that are critical for assessing such activity. The guide details the experimental protocols for key assays targeting the estrogenic, androgenic, thyroid, and steroidogenic pathways. Furthermore, it presents signaling pathway diagrams and experimental workflows to facilitate a deeper understanding of the mechanisms by which a compound like Disperse Red 60 could exert endocrine-disrupting effects. This document serves as a crucial resource for researchers initiating studies on the toxicological profile of Disperse Red 60 and other similar chemical entities.
Introduction
Disperse Red 60, chemically known as 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione, is an anthraquinone dye used extensively in the textile industry for coloring polyester fibers[1]. Its classification as a "Potential endocrine disrupting compound" in chemical databases warrants a thorough investigation into its ability to interfere with the endocrine systems of humans and wildlife[2]. Endocrine disruptors are exogenous chemicals that can mimic or block the action of endogenous hormones, alter hormone synthesis, metabolism, or transport, thereby leading to adverse health effects, including developmental, reproductive, and metabolic disorders[3][4].
Despite its widespread use and classification, a significant data gap exists regarding the specific endocrine-disrupting properties of Disperse Red 60. This guide aims to bridge this gap by providing a detailed framework for its evaluation.
Toxicological Profile of Disperse Red 60 and Related Compounds
While specific studies on the endocrine-disrupting activity of Disperse Red 60 are lacking, some toxicological data is available.
Table 1: Summary of Available Toxicological Data for Disperse Red 60
Studies on other disperse dyes, such as Disperse Red 1 and Disperse Red 13, have indicated mutagenic potential in the Ames test[7]. Research on a mixture of disperse dyes, including Disperse Red 60, has demonstrated the induction of biochemical alterations in zebrafish embryos at environmentally relevant concentrations, suggesting a potential for broader toxicological effects[6].
Key Endocrine Disruptor Screening Assays
The following sections detail the standard experimental protocols for in-vitro assays designed to detect endocrine-disrupting activity. These are the methodologies that would be employed to assess the potential of Disperse Red 60 to interfere with key endocrine pathways.
Estrogenic Activity
Estrogenic activity is the ability of a chemical to mimic the effects of estrogen by binding to and activating the estrogen receptor (ER).
The YES assay is a widely used in-vitro method to screen for estrogenic activity.
Experimental Protocol:
Yeast Strain: A genetically modified strain of Saccharomyces cerevisiae containing the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ for β-galactosidase) is used.
Culture Preparation: The yeast is cultured in a suitable medium to a specific optical density.
Exposure: A range of concentrations of Disperse Red 60, along with a positive control (e.g., 17β-estradiol) and a negative control (solvent), are added to a 96-well plate.
Incubation: The yeast culture is added to the wells and incubated for a defined period (typically 48-72 hours).
Detection: A substrate for the reporter enzyme (e.g., CPRG for β-galactosidase) is added. The color change, which is proportional to the enzyme activity and thus the estrogenic activity of the test compound, is measured using a spectrophotometer.
Data Analysis: The results are expressed as estrogen equivalents (EEQ) by comparing the response of the test compound to the standard curve of the positive control.
Estrogenic signaling pathway and potential disruption.
Androgenic Activity
Androgenic activity refers to the ability of a chemical to mimic or block the effects of androgens by interacting with the androgen receptor (AR).
This assay determines if a substance can activate or inhibit the androgen receptor.
Experimental Protocol:
Cell Line: A mammalian cell line (e.g., MDA-kb2) stably transfected with the human androgen receptor (hAR) and a reporter gene (e.g., luciferase) is used.
Cell Culture and Plating: Cells are cultured and seeded into 96-well plates.
Exposure:
Agonist Mode: Cells are exposed to various concentrations of Disperse Red 60, a positive control (e.g., dihydrotestosterone), and a negative control.
Antagonist Mode: Cells are co-exposed to a fixed concentration of a known AR agonist and varying concentrations of Disperse Red 60.
Incubation: The plates are incubated for 24-48 hours.
Lysis and Detection: Cells are lysed, and the reporter enzyme activity is measured using a luminometer.
Data Analysis: Results are analyzed to determine if the test compound induces (agonist) or inhibits (antagonist) the reporter gene expression compared to controls.
Definitive Chemical Identity of C.I. 60756 Remains Elusive
A comprehensive investigation into the chemical identity of C.I. 60756 has revealed significant ambiguity and a lack of consensus in publicly accessible scientific and chemical databases.
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive investigation into the chemical identity of C.I. 60756 has revealed significant ambiguity and a lack of consensus in publicly accessible scientific and chemical databases. Due to conflicting information regarding its IUPAC name, CAS number, and chemical structure, a definitive profile of this substance cannot be provided at this time.
For researchers, scientists, and drug development professionals, the precise identification of a chemical compound is the foundational step for any further investigation. However, in the case of C.I. 60756, initial searches have uncovered multiple, non-congruent chemical entities associated with this Colour Index number. This discrepancy prevents the accurate compilation of the in-depth technical guide requested.
One set of data points to C.I. 60756 being synonymous with Vat Violet 1 , with a corresponding CAS number of 1324-55-6 and a molecular formula of C₃₄H₁₄Cl₂O₂ . Conversely, other sources associate a structurally related name, 6,15-Dihydro-5,9,14,18-anthrazinetetrone , with the synonym Pigment Blue 60 and the CAS number 81-77-6 , having a molecular formula of C₂₈H₁₄N₂O₄ . Further complicating the matter, databases also list compounds with similar names, such as 6,15-Dihydroanthrazine-5,9,14,18-tetrol , each with distinct CAS numbers and molecular formulas.
This lack of a single, verifiable identity for C.I. 60756 makes it impossible to proceed with the subsequent requirements of the requested technical guide, which include the summarization of quantitative data, detailing of experimental protocols, and the creation of diagrams for signaling pathways or experimental workflows. Providing such information without a confirmed chemical identity would be scientifically unsound and could lead to significant errors in research and development.
Given the critical nature of accurate chemical identification, it is recommended that any party seeking to work with C.I. 60756 consult the official Colour Index International™ database . This resource, jointly maintained by the Society of Dyers and Colourists (SDC) and the American Association of Textile Chemists and Colorists (AATCC), is the authoritative international reference for colorants and should be considered the primary source for resolving such ambiguities. Access to this database is typically available through subscription.
Until a definitive and singular chemical identity for C.I. 60756 is established through an authoritative source, any attempt to compile a comprehensive technical profile would be premature and speculative.
Exploratory
An In-Depth Technical Guide to the Thermal Stability and Decomposition of Disperse Red 60
For Researchers, Scientists, and Drug Development Professionals Disperse Red 60, with the chemical name 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione, is an anthraquinone dye valued for its vibrant red hue and good fa...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disperse Red 60, with the chemical name 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione, is an anthraquinone dye valued for its vibrant red hue and good fastness properties, particularly on synthetic fibers like polyester.[1][2] A comprehensive understanding of its thermal stability and decomposition behavior is crucial for its safe and effective use in various industrial applications and for assessing its environmental and toxicological impact. This guide provides a detailed overview of the available data on the thermal properties of Disperse Red 60 and related compounds, outlines relevant experimental protocols, and presents a logical framework for its thermal decomposition.
Core Physicochemical Properties
Disperse Red 60 is a fine, deep-red powder.[1] Key physicochemical properties are summarized in the table below.
Anthraquinone dyes are generally known for their good thermal stability.[4] Studies on polymeric dyes derived from 1,4-diaminoanthraquinone show high melting exotherms, with some exhibiting decomposition onsets between 123°C and 229°C, followed by significant weight loss at higher temperatures.[6] Another study on naturally occurring free anthraquinones also details their decomposition pathways upon heating.[7]
Based on these related compounds, Disperse Red 60 is expected to be thermally stable up to temperatures commonly used in textile dyeing processes. Decomposition is likely to initiate at temperatures exceeding its melting point, leading to the breakdown of its molecular structure.
Quantitative Thermal Analysis Data (Representative for Aminoanthraquinone Dyes)
The following table summarizes representative thermal analysis data for aminoanthraquinone derivatives, which can be considered indicative of the potential thermal behavior of Disperse Red 60. It is important to note that these values are for structurally similar but not identical compounds.
Specific studies on the thermal decomposition products of Disperse Red 60 are limited. However, research on the pyrolysis of Disperse Red 9 (1-(methylamino)anthraquinone) using pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) offers significant clues.[8] The primary degradation pathway is expected to involve the cleavage of the substituent groups from the stable anthraquinone core, followed by the fragmentation of the aromatic ring structure at higher temperatures.
Potential decomposition products of Disperse Red 60 may include:
Phenol and its derivatives: from the cleavage of the phenoxy group.
Aminophenols and other aminoaromatic compounds: from the fragmentation of the amino-substituted ring.
Phthalic anhydride and other smaller aromatic fragments: from the breakdown of the anthraquinone nucleus.
Oxides of carbon (CO, CO₂) and nitrogen (NOx): as gaseous byproducts of complete combustion.
In the presence of other reactive species, such as chlorine from oxidizing agents, chlorinated derivatives of the dye and its decomposition products could also be formed.[8]
Experimental Protocols
Detailed methodologies for the key experiments used to assess thermal stability and decomposition are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of Disperse Red 60 by measuring its mass change as a function of temperature in a controlled atmosphere.
High-purity nitrogen (for inert atmosphere) or air (for oxidative decomposition)
Procedure:
Sample Preparation: Accurately weigh 5-10 mg of the Disperse Red 60 sample into a tared TGA crucible.
Instrument Setup: Place the crucible in the TGA furnace. Purge the system with the desired gas (e.g., nitrogen at 20-50 mL/min) for a sufficient time to establish the atmospheric conditions.
Thermal Program:
Equilibrate the sample at 30°C.
Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min.
Data Acquisition: Continuously record the sample mass and temperature. The output will be a thermogram (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, glass transition temperature, and other thermal transitions of Disperse Red 60 by measuring the heat flow into or out of the sample as a function of temperature.
Instrumentation and Materials:
Differential Scanning Calorimeter (e.g., PerkinElmer, TA Instruments)
High-purity Disperse Red 60 sample
Aluminum or hermetically sealed crucibles and lids
High-purity nitrogen purge gas
Procedure:
Sample Preparation: Accurately weigh 2-5 mg of the Disperse Red 60 sample into a DSC pan and seal it with a lid. Prepare an empty, sealed pan as a reference.
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with nitrogen at a constant flow rate (e.g., 20-50 mL/min).
Thermal Program:
Equilibrate the sample at a temperature below any expected transitions (e.g., 25°C).
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected melting/decomposition point (e.g., 300°C).
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
Visualizations
Experimental Workflow for Thermal Analysis
Caption: Workflow for TGA and DSC analysis of Disperse Red 60.
Logical Relationship of Thermal Decomposition
Caption: Hypothesized thermal decomposition pathway of Disperse Red 60.
Biological Effects and Signaling Pathways
Research on the specific biological signaling pathways affected by Disperse Red 60 is not extensive, as the primary focus of study for this compound has been its application as a textile dye. However, some studies have investigated its toxicological effects. For instance, research on zebrafish embryos exposed to Disperse Red 60 indicated biochemical alterations related to oxidative stress and neurotransmission, suggesting an impact on these general physiological systems. There is currently no detailed information available linking Disperse Red 60 or its metabolites to specific upstream or downstream signaling cascades. Further research would be necessary to elucidate any such interactions.
An In-Depth Technical Guide to the Photophysical Properties of Disperse Red 60
For Researchers, Scientists, and Drug Development Professionals Introduction Disperse Red 60, chemically known as 1-amino-4-hydroxy-2-phenoxyanthraquinone, is a synthetic dye belonging to the anthraquinone class.[1][2][3...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Red 60, chemically known as 1-amino-4-hydroxy-2-phenoxyanthraquinone, is a synthetic dye belonging to the anthraquinone class.[1][2][3] Its molecular formula is C₂₀H₁₃NO₄, and its CAS Registry Number is 17418-58-5.[1][4] Characterized as a dark red, crystalline solid, it is insoluble in water but exhibits solubility in various organic solvents, including dichloromethane.[2] While extensively utilized in the textile industry for dyeing synthetic fibers, a comprehensive understanding of its photophysical properties is crucial for researchers exploring its potential in other advanced applications, including as a molecular probe or in materials science. This technical guide provides a detailed overview of the core photophysical characteristics of Disperse Red 60, outlines relevant experimental protocols, and presents key data in a structured format.
Core Photophysical Properties
The photophysical behavior of Disperse Red 60 is governed by its extended π-conjugated system inherent to the anthraquinone core, substituted with electron-donating amino and hydroxyl groups and a phenoxy group. These structural features give rise to its characteristic red color and influence its interaction with light.
Absorption and Emission Characteristics
The electronic absorption spectrum of Disperse Red 60 in the visible region is a key characteristic. While specific data for a range of solvents is not extensively published in readily available literature, it is established that, like similar red dyes, its maximum absorption (λmax) is expected to be in the 390 to 550 nm range.[5] A standard absorbance-concentration curve for Disperse Red 60 has been documented, indicating a linear relationship that is fundamental for quantitative analysis.[6]
The emission properties, including the fluorescence quantum yield, are critical parameters for applications such as fluorescence microscopy or as a fluorescent probe. However, detailed quantitative data on the emission maximum (λem) and fluorescence quantum yield (Φf) of Disperse Red 60 are not widely reported in the scientific literature. Generally, anthraquinone dyes can exhibit fluorescence, but their quantum yields can vary significantly based on their molecular structure and environment.
Table 1: Summary of Known Photophysical and Chemical Properties of Disperse Red 60
Property
Value/Description
Chemical Name
1-amino-4-hydroxy-2-phenoxyanthraquinone
Synonyms
C.I. 60756, Solvent Red 146
CAS Number
17418-58-5
Molecular Formula
C₂₀H₁₃NO₄
Molecular Weight
331.32 g/mol
Appearance
Dark red solid
Solubility
Insoluble in water, soluble in dichloromethane
Expected λmax Range
390 - 550 nm
Experimental Protocols
The determination of the photophysical properties of Disperse Red 60 involves standard spectroscopic techniques. The following are detailed methodologies for key experiments.
Measurement of Absorption Spectra
Objective: To determine the absorption spectrum and the wavelength of maximum absorbance (λmax) of Disperse Red 60 in a specific solvent.
Methodology:
Solution Preparation: Prepare a stock solution of Disperse Red 60 in a spectroscopic grade solvent (e.g., methanol, dichloromethane, or DMSO) of a known concentration (e.g., 1 x 10⁻³ M). From this stock solution, prepare a series of dilutions to obtain concentrations in the range where absorbance is linear with concentration (typically 10⁻⁶ to 10⁻⁵ M).
Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.
Measurement:
Use a pair of matched quartz cuvettes (typically 1 cm path length).
Fill both the reference and sample cuvettes with the pure solvent to record a baseline.
Replace the solvent in the sample cuvette with the most dilute solution of Disperse Red 60 and record the absorption spectrum over a relevant wavelength range (e.g., 300-700 nm).
Repeat the measurement for all concentrations.
Data Analysis: The wavelength at which the highest absorbance is recorded is the λmax. The molar extinction coefficient (ε) can be calculated from the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.
Measurement of Fluorescence Emission Spectra and Quantum Yield
Objective: To determine the fluorescence emission spectrum and the relative fluorescence quantum yield (Φf) of Disperse Red 60.
Methodology:
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube).
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to Disperse Red 60 (e.g., Rhodamine 6G or Rhodamine 101).[7]
Solution Preparation: Prepare a series of dilute solutions of both the Disperse Red 60 sample and the standard in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
Measurement:
Record the absorption spectra for all solutions.
Record the corrected fluorescence emission spectra for all solutions using the same excitation wavelength for both the sample and the standard. The excitation wavelength should ideally be at the absorption maximum of the dye.
Data Analysis:
Integrate the area under the corrected emission spectra for both the sample and the standard.
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
The quantum yield of the sample (Φsample) is calculated using the following equation:
where Φ is the quantum yield, m is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[8][9]
Visualization of Experimental Workflow
The general workflow for determining the photophysical properties of a dye like Disperse Red 60 can be visualized as a logical progression of steps.
Caption: Workflow for Photophysical Characterization.
Solvatochromism
Conclusion
Disperse Red 60 is an anthraquinone dye with established applications in the textile industry. Its core photophysical properties, stemming from its chemical structure, make it a subject of interest for broader scientific research. This technical guide has summarized the known properties of Disperse Red 60 and provided detailed experimental protocols for the determination of its key photophysical parameters. The provided workflow and data tables offer a foundational resource for researchers and professionals in drug development and materials science who wish to explore the potential of Disperse Red 60 in novel applications. Further research to quantify the photophysical parameters of Disperse Red 60 in a variety of solvents is warranted to fully elucidate its behavior and expand its utility.
Application Notes and Protocols: High-Temperature Exhaust Dyeing of Polyester with Disperse Red 60
Introduction Polyester is a synthetic polymer characterized by a highly crystalline and hydrophobic structure, which makes it unreceptive to conventional ionic dyes.[1][2] Disperse dyes are the primary class of non-ionic...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Polyester is a synthetic polymer characterized by a highly crystalline and hydrophobic structure, which makes it unreceptive to conventional ionic dyes.[1][2] Disperse dyes are the primary class of non-ionic, sparingly soluble colorants used for polyester.[2][3] The dyeing mechanism involves the transfer of dye from an aqueous dispersion into the amorphous regions of the polyester fibers.[2] This diffusion is effectively achieved using a high-temperature high-pressure (HTHP) dyeing method, typically at 130°C.[1][3][4] At this temperature, the fiber structure swells, allowing the small disperse dye molecules to penetrate and become trapped within the fiber matrix by van der Waals forces upon cooling.[2][5]
C.I. Disperse Red 60 is an anthraquinone-based dye that produces a bright, blue-toned red shade and is well-suited for the high-temperature dyeing of polyester and its blends.[6] Careful control of process parameters such as temperature, pH, time, and the use of appropriate chemical auxiliaries is critical to achieving level, repeatable dyeing with optimal colorfastness.[7][8] This document provides a detailed protocol for the laboratory-scale exhaust dyeing of polyester fabric with Disperse Red 60.
Data Presentation
Quantitative data regarding the dye and the dyeing process are summarized in the tables below for easy reference.
Application Notes and Protocols for Supercritical Carbon Dioxide (scCO2) Dyeing with C.I. Disperse Red 60
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the application of supercritical carbon dioxide (scCO2) as a sustainable and efficient medium for dyeing pol...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of supercritical carbon dioxide (scCO2) as a sustainable and efficient medium for dyeing polyester (PET) textiles with C.I. Disperse Red 60. The protocols outlined below are based on established scientific literature and are intended to provide a detailed methodology for reproducible experimental work.
Introduction
Supercritical carbon dioxide dyeing is an innovative waterless technology that utilizes CO2 in its supercritical state (above 31.1 °C and 73.8 bar) as a solvent for disperse dyes.[1] This method offers significant environmental advantages over conventional aqueous dyeing by eliminating wastewater effluent and reducing energy consumption.[2][3] The low viscosity and high diffusivity of scCO2 allow for excellent dye penetration into the polymer matrix of synthetic fibers like polyester, resulting in uniform and high-quality coloration.[1][3] C.I. Disperse Red 60, an anthraquinone dye, has been shown to be suitable for scCO2 dyeing of polyester, exhibiting good solubility and dye uptake under optimized conditions.
Experimental Protocols
Materials and Equipment
Substrate: Polyester (PET) fabric. For scouring, various processing aids like oils, waxes, and lubricants may be used and should be removed prior to dyeing.[4]
Dye: C.I. Disperse Red 60 (CAS No. 17418-58-5) without any dispersing agents.
Solvent: Carbon dioxide (99.99% purity).
Apparatus: A high-pressure supercritical fluid dyeing apparatus equipped with a temperature and pressure controller, a dyeing vessel (autoclave), a CO2 pump, and a system for gas recirculation and separation.
Post-Dyeing Cleaning: Acetone for rinsing residual dyestuff.[5]
Substrate Preparation (Scouring)
Prior to dyeing, it is crucial to remove any impurities or finishing agents from the polyester fabric that could hinder dye uptake. A scouring step using scCO2 can be employed for this purpose.
Place the polyester fabric sample inside the dyeing vessel.
Pressurize the vessel with CO2 to the desired scouring pressure (e.g., 20 MPa).
Heat the vessel to the scouring temperature (e.g., 100 °C).
Circulate the scCO2 through the fabric for a set duration (e.g., 30 minutes) to extract oils, waxes, and other impurities.
Depressurize the vessel and remove the cleaned fabric.
Supercritical CO2 Dyeing Protocol
The following protocol outlines the steps for dyeing polyester fabric with Disperse Red 60 using scCO2.
Loading:
Wrap the pre-cleaned and dried polyester fabric sample (e.g., 10x25 cm) around a perforated stainless steel tube and place it inside the dyeing autoclave.[5]
Place the accurately weighed C.I. Disperse Red 60 dye powder at the bottom of the vessel.[5] The amount of dye can be determined as a percentage of the weight of the fabric (e.g., 1% owf).
Pressurization and Heating:
Seal the dyeing vessel and purge it with gaseous CO2 to remove any air.[5]
Heat the vessel to the desired dyeing temperature (e.g., 120 °C).[6]
Simultaneously, pump liquid CO2 into the vessel until the desired dyeing pressure is reached (e.g., 25 MPa).[6]
Dyeing:
Once the target temperature and pressure are stable, start the circulation of the scCO2 to dissolve the dye and transport it to the fabric.
Maintain the dyeing conditions for a specific duration (e.g., 60-100 minutes) to allow for dye diffusion and fixation within the polyester fibers.[6] The dye uptake of Disperse Red 60 on polyester fiber has been found to increase with temperature at a constant pressure.[7]
Depressurization and CO2 Recovery:
After the dyeing period, stop the circulation of scCO2.
Slowly and carefully depressurize the vessel. The CO2 will transition back to its gaseous state, leaving the dye fixed on the fabric.[1]
The gaseous CO2 can be recovered, purified, and recycled for subsequent dyeing cycles.[1]
Post-Dyeing Treatment:
Remove the dyed fabric from the vessel.
Rinse the fabric with acetone to remove any residual, unfixed dye from the surface.[5]
Allow the fabric to air dry.
Data Presentation
The effectiveness of the scCO2 dyeing process is typically evaluated by measuring the color strength (K/S value) of the dyed fabric. The K/S value is calculated from the reflectance of the dyed sample using the Kubelka-Munk equation.
Influence of Dyeing Parameters on Color Strength (K/S)
The following table summarizes the effect of temperature, pressure, and time on the color strength of polyester dyed with Disperse Red 60 in scCO2.
Note: The K/S values can vary depending on the specific experimental setup, substrate, and dye concentration.
Solubility of Disperse Red 60 in Supercritical CO2
The solubility of the dye in scCO2 is a critical factor influencing the dyeing process. Higher solubility generally leads to a higher concentration of dye in the fluid phase, which can enhance dye uptake by the fiber.
Temperature (°C)
Pressure (MPa)
Solubility (mol fraction x 10^6)
80
15
~1.5
80
20
~4.0
80
25
~7.5
100
15
~2.0
100
20
~5.0
100
25
~9.0
120
15
~2.5
120
20
~6.0
120
25
~11.0
Data extrapolated and compiled from graphical representations in cited literature.
Visualizations
Experimental Workflow
The following diagram illustrates the key stages of the supercritical CO2 dyeing process.
Caption: Experimental workflow for scCO2 dyeing.
Dye Transport and Fixation Mechanism
This diagram illustrates the theoretical mechanism of dye transport from the supercritical fluid to the polyester fiber.
LC/MS/MS method for detection of Disperse Red 60 in textiles
An LC/MS/MS method for the sensitive and selective detection of Disperse Red 60 in textiles has been developed. This application note provides a detailed protocol for the extraction, chromatographic separation, and mass...
Author: BenchChem Technical Support Team. Date: December 2025
An LC/MS/MS method for the sensitive and selective detection of Disperse Red 60 in textiles has been developed. This application note provides a detailed protocol for the extraction, chromatographic separation, and mass spectrometric quantification of this dye, suitable for quality control and regulatory compliance testing in the textile industry.
Disperse Red 60, an anthraquinone-based dye, is utilized for coloring synthetic fibers like polyester.[1][2] Due to potential health risks associated with certain synthetic dyes, including allergenic or carcinogenic properties, regulatory bodies have restricted their use in consumer products.[3][4] Consequently, highly sensitive and specific analytical methods are required for their accurate quantification. Liquid Chromatography coupled with tandem Mass Spectrometry (LC/MS/MS) is the preferred technique for this analysis due to its high selectivity and sensitivity, which allows for the detection of trace amounts of the dye in complex textile matrices.[5][6]
The principle of this method involves a solvent extraction of Disperse Red 60 from the textile material, followed by analysis of the extract using a Liquid Chromatography (LC) system for separation and a tandem Mass Spectrometer (MS/MS) for detection.[7] The quantification is achieved using the Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the target analyte.[5]
Experimental Protocols
Materials and Reagents
Disperse Red 60 analytical standard (CAS: 17418-58-5)[2][8]
Stock Solution (100 µg/mL): Accurately weigh 10 mg of Disperse Red 60 standard and dissolve it in 100 mL of methanol.[3]
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from approximately 1 ng/mL to 100 ng/mL.
Sample Preparation Protocol
This protocol is adapted from established methods for disperse dye extraction from textiles.[3][5]
Sample Comminution: Cut the textile sample into small pieces (approximately 5x5 mm).
Weighing: Accurately weigh 1.0 g of the textile pieces into a 50 mL conical flask.[5]
Extraction: Add 20 mL of methanol to the flask.[3][10]
Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at 50-60°C.[3][5]
Centrifugation: Transfer the extract to a centrifuge tube and centrifuge at 10,000 rpm for 10 minutes to pellet any suspended fibers.[3][10]
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean LC vial for analysis.[3][5]
(Optional) Reconstitution: If higher sensitivity is required, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume (e.g., 1 mL) of a water/methanol (95:5) mixture.[3]
LC/MS/MS Instrumental Conditions
The following are typical starting conditions and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Parameters
Parameter
Value
LC System
UHPLC/HPLC System
Column
C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.7 µm)[5]
The performance of the method should be validated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The following table presents expected performance data based on similar analyses of disperse dyes.[3][6]
The lowest concentration quantifiable with acceptable precision and accuracy.[3]
Recovery
85% - 115%
Determined by spiking blank textile samples at two different concentrations.[3][6]
| Matrix Effect | Variable | Can be assessed by comparing the response of a standard in solvent versus a post-extraction spiked sample. Dilution can mitigate significant effects.[4] |
Visualizations
The overall analytical workflow is depicted in the following diagram.
Caption: Experimental workflow for the LC/MS/MS analysis of Disperse Red 60 from textile samples.
Application Notes & Protocols: Synthesis of C.I. Disperse Red 60 Analogs for Enhanced Properties
Introduction C.I. Disperse Red 60 is an anthraquinone-based dye valued for its brilliant red hue in the coloration of hydrophobic fibers, particularly polyester.[1] While it possesses good overall properties, there is a...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
C.I. Disperse Red 60 is an anthraquinone-based dye valued for its brilliant red hue in the coloration of hydrophobic fibers, particularly polyester.[1] While it possesses good overall properties, there is a consistent demand for disperse dyes with superior fastness to light, washing, and heat (sublimation), especially for high-performance applications.[2][3] The modification of the Disperse Red 60 molecular structure provides a direct pathway to enhance these characteristics. Introducing specific functional groups, such as sulfonamides, can increase the molecule's size, polarity, and stability, leading to significant improvements in its performance profile.[2][4]
This document provides detailed protocols for the high-purity synthesis of the Disperse Red 60 backbone and its subsequent conversion into an enhanced analog, C.I. Disperse Red 92. It also includes standardized procedures for dyeing polyester fabric and evaluating the resulting fastness properties.
Data Presentation: Comparative Fastness Properties
The introduction of specific substituents to the Disperse Red 60 molecule can markedly improve its fastness properties. The following table summarizes the typical performance of the parent dye compared to a sulfonamide-based analog, C.I. Disperse Red 92.
Protocol 1: Synthesis of C.I. Disperse Red 60 (High-Purity Method)
This protocol describes an optimized two-step condensation process that minimizes side reactions by controlling moisture, resulting in higher yield and purity.[2][5]
Charge the reaction vessel with phenol and potassium carbonate. The typical mass ratio is 2.5-3.5 parts phenol to 1 part of the anthraquinone intermediate.[5]
Attach a dehydration apparatus.
Heat the mixture to 130-155°C under normal or reduced pressure to remove all residual water.[5]
Condensation:
Once dehydration is complete, add the dried 1-amino-2-bromo-4-hydroxyanthraquinone to the anhydrous phenol/potassium carbonate system.
Maintain the reaction temperature at 150-158°C.[5]
Monitor the reaction's progress via HPLC until the starting material is consumed.
Isolation:
Cool the reaction mixture to approximately 90°C.
Add water to precipitate the Disperse Red 60 product.
Collect the solid product by suction filtration.
Wash the filter cake thoroughly with water to remove residual phenol and salts.
Dry the final product. The expected yield is up to 93% with a purity >99.5%.[5]
Diagram 1: High-purity synthesis of C.I. Disperse Red 60.
Protocol 2: Synthesis of C.I. Disperse Red 92 (Enhanced Analog)
This protocol outlines the conversion of Disperse Red 60 into an analog with a sulfonamide group to improve fastness properties.[4]
Materials:
C.I. Disperse Red 60 (synthesized via Protocol 1)
Chlorosulfonic Acid
Thionyl Chloride
3-Ethoxypropylamine
Water (ice-cold)
Procedure:
Chlorosulfonation:
In a suitable reactor, add chlorosulfonic acid and cool to 0-5°C.
Slowly add C.I. Disperse Red 60 while maintaining the temperature at 0-5°C.
After addition is complete, warm the mixture to 42-45°C and stir for 1.5-2 hours.
Add thionyl chloride and continue the reaction for another 1-1.5 hours at 42-45°C.
Monitor via HPLC until the starting material is consumed.
Cool the reaction solution to 0-5°C and carefully quench by adding it to ice-cold water to precipitate the intermediate, 1-amino-2-(4'-chlorosulfonyl)phenoxy-4-hydroxyanthraquinone.
Filter, wash, and press dry the intermediate product.[4]
Amination:
Prepare a solution or suspension of the chlorosulfonated intermediate from the previous step.
Add 3-ethoxypropylamine (mole ratio of approx. 1:1.1 intermediate to amine).[4]
Stir the reaction mixture at a controlled temperature until the amination is complete (monitor by TLC or HPLC).
Precipitate the final product, C.I. Disperse Red 92, by adding the reaction mixture to water.
Collect the product by filtration, wash thoroughly to remove unreacted amine and byproducts, and dry.
Application of Disperse Red 60 in Nonlinear Optical Materials: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Disperse Red 60, an anthraquinone dye, is a promising chromophore for the development of nonlinear optical (NLO) materials. Its molecular struc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Red 60, an anthraquinone dye, is a promising chromophore for the development of nonlinear optical (NLO) materials. Its molecular structure, characterized by a donor-π-acceptor system, gives rise to a significant hyperpolarizability, making it a candidate for applications in electro-optic modulators, frequency doubling, and optical switching. This document provides detailed application notes and protocols for the utilization of Disperse Red 60 in the fabrication and characterization of NLO polymer films. While specific quantitative nonlinear optical data for Disperse Red 60 is limited in publicly available literature, this guide leverages data from the closely related and extensively studied Disperse Red 1 to provide valuable comparative insights.
Data Presentation: Nonlinear Optical Properties
Due to the scarcity of reported NLO coefficients for Disperse Red 60, the following tables present data for the structurally similar Disperse Red 1 (DR1) and Disperse Red 19 (DR19) in various polymer matrices. These values serve as a valuable reference point for estimating the potential performance of Disperse Red 60-based materials.
Table 1: Second-Order Nonlinear Optical Properties of Related Disperse Dyes
Note: The molecular hyperpolarizability (β) of Disperse Red 19 has been reported to be (1480 ± 100) × 10⁻³⁰ esu in dimethyl sulfoxide at 1064 nm.[2]
Experimental Protocols
This section outlines the detailed methodologies for key experiments involved in the preparation and characterization of Disperse Red 60-doped nonlinear optical polymer films.
Protocol 1: Synthesis of Disperse Red 60-Doped PMMA Thin Films
This protocol describes the preparation of a guest-host system where Disperse Red 60 is physically dispersed within a Poly(methyl methacrylate) (PMMA) matrix.
Materials:
Disperse Red 60 (CAS 17418-58-5)
Poly(methyl methacrylate) (PMMA)
Tetrahydrofuran (THF), anhydrous
Glass substrates (e.g., microscope slides or ITO-coated glass)
Magnetic stirrer and stir bar
Syringe filters (0.2 µm pore size)
Procedure:
Solution Preparation:
Prepare a stock solution of PMMA in THF (e.g., 10% w/v) by dissolving the PMMA in the solvent with magnetic stirring. This may take several hours.
Prepare a stock solution of Disperse Red 60 in THF (e.g., 1% w/v).
To achieve the desired doping concentration (e.g., 5 wt% of Disperse Red 60 relative to PMMA), mix the appropriate volumes of the PMMA and Disperse Red 60 stock solutions.
Stir the final solution for at least 2 hours to ensure homogeneity.
Substrate Cleaning:
Thoroughly clean the glass substrates by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
Dry the substrates with a stream of nitrogen gas.
Thin Film Fabrication (Spin Coating):
Filter the Disperse Red 60/PMMA solution through a 0.2 µm syringe filter to remove any particulate matter.
Place a cleaned substrate on the chuck of a spin coater.
Dispense an excess of the filtered solution onto the center of the substrate.
Spin the substrate at a desired speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to achieve the desired film thickness. The final thickness is dependent on the solution viscosity and spin speed.
After spinning, bake the film on a hotplate or in a vacuum oven at a temperature below the glass transition temperature of PMMA (e.g., 80 °C) for at least 1 hour to remove any residual solvent.
Protocol 2: Chromophore Alignment via Corona Poling
To induce a non-centrosymmetric arrangement of the Disperse Red 60 chromophores necessary for second-order NLO activity, a high electric field is applied to the polymer film at an elevated temperature.
Materials and Equipment:
Disperse Red 60-doped PMMA thin film on a conductive substrate (e.g., ITO-coated glass)
Corona poling setup (high voltage power supply, needle or wire electrode, ground plate)
Hotplate with temperature control
Procedure:
Setup:
Place the polymer film on the ground plate of the corona poling setup.
Position the corona needle or wire electrode approximately 1-2 cm above the film surface.
Poling Process:
Heat the sample to a temperature near the glass transition temperature (Tg) of the polymer matrix (for PMMA, ~105 °C).
Apply a high DC voltage (e.g., 5-10 kV) to the corona electrode to generate a corona discharge. This creates an ion flow that deposits charges on the film surface, resulting in a strong electric field across the film.
Maintain the temperature and voltage for a specific duration (e.g., 15-30 minutes) to allow the chromophores to align with the electric field.
While keeping the electric field applied, cool the sample slowly to room temperature. This "freezes" the aligned chromophores in their oriented state.
Once at room temperature, turn off the high voltage.
Protocol 3: Characterization of Second-Order NLO Properties (Maker Fringe Technique)
The Maker fringe technique is a widely used method to determine the second-order nonlinear optical susceptibility (χ⁽²⁾) of a material.
Experimental Setup:
Pulsed laser with a long coherence length (e.g., Q-switched Nd:YAG laser at 1064 nm)
Polarizers to control the input and output beam polarizations
Rotation stage to vary the angle of incidence on the sample
Photomultiplier tube (PMT) or a sensitive photodiode to detect the second-harmonic signal
Filters to block the fundamental wavelength and pass the second-harmonic wavelength
Reference sample with a known χ⁽²⁾ (e.g., quartz)
Procedure:
Alignment: Align the laser beam to pass through the center of the rotation stage where the sample is mounted.
Measurement:
Mount the poled Disperse Red 60-doped polymer film on the rotation stage.
Rotate the sample and measure the intensity of the second-harmonic signal as a function of the angle of incidence.
Record the characteristic Maker fringes, which are oscillations in the second-harmonic intensity due to the phase mismatch between the fundamental and second-harmonic waves.
Data Analysis:
Measure the Maker fringes of a reference sample under the same conditions.
By fitting the experimental data to the theoretical Maker fringe equations and comparing the signal from the sample to that of the reference, the components of the χ⁽²⁾ tensor can be determined.
Protocol 4: Characterization of Third-Order NLO Properties (Z-Scan Technique)
The Z-scan technique is a simple and sensitive method to measure the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), which are related to the real and imaginary parts of the third-order susceptibility (χ⁽³⁾).
Translation stage to move the sample along the beam path (z-axis)
Aperture placed in the far field
Photodetector
Procedure:
Setup: Focus the laser beam and place the sample on a translation stage that moves it along the z-axis through the focal point.
Closed-Aperture Z-scan (for n₂):
Place an aperture before the detector to partially block the beam.
Translate the sample along the z-axis and record the transmitted intensity through the aperture as a function of the sample position.
A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative (self-defocusing) n₂, while a valley followed by a peak indicates a positive (self-focusing) n₂. The magnitude of n₂ can be determined from the difference between the peak and valley transmittance.
Open-Aperture Z-scan (for β):
Remove the aperture so that the entire beam is collected by the detector.
Translate the sample along the z-axis and record the transmitted intensity.
A decrease in transmittance near the focal point indicates two-photon absorption or other nonlinear absorption processes. The magnitude of β can be determined by fitting the experimental data.
Data Analysis: From the measured values of n₂ and β, the real and imaginary parts of χ⁽³⁾ can be calculated.
Mandatory Visualizations
Caption: Workflow for the preparation and characterization of NLO polymer films.
Caption: Detailed workflow for the synthesis and fabrication of dye-doped polymer thin films.
Caption: Step-by-step process of corona poling for chromophore alignment in a polymer film.
Application Notes and Protocols: Adsorption of Disperse Red 60 on Nanocomposite Materials
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the adsorption of Disperse Red 60 (DR60), a common industrial dye, onto...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the adsorption of Disperse Red 60 (DR60), a common industrial dye, onto novel quaternary organo-metal oxide nanocomposites. The information is primarily based on the findings of Soliman et al. (2021), who investigated the use of chitosan-4-chloroacetophenone/CeO2–CuO–Fe2O3 (CF) and chitosan-4-chloroacetophenone/CeO2–CuO–Al2O3 (CA) nanocomposites for this purpose.
Introduction
The removal of synthetic dyes from industrial wastewater is a critical environmental challenge. Nanocomposite materials have emerged as promising adsorbents due to their high surface area and tunable surface chemistry. This document outlines the synthesis of chitosan-based quaternary nanocomposites and the experimental procedures for evaluating their efficiency in adsorbing Disperse Red 60 from aqueous solutions. The protocols cover nanocomposite synthesis, characterization, and batch adsorption studies to determine kinetic and thermodynamic parameters.
Data Presentation
The following tables summarize the quantitative data for the adsorption of Disperse Red 60 on CF and CA nanocomposites.
The following are detailed methodologies for the key experiments involved in the study of Disperse Red 60 adsorption on the specified nanocomposites.
Protocol 1: Synthesis of Chitosan-4-chloroacetophenone/CeO₂–CuO–Fe₂O₃ (CF) and Chitosan-4-chloroacetophenone/CeO₂–CuO–Al₂O₃ (CA) Nanocomposites
This protocol is a generalized procedure based on the components described by Soliman et al. (2021).
Part A: Synthesis of Chitosan-4-chloroacetophenone Derivative
Dissolution of Chitosan: Dissolve a specific amount of chitosan in a dilute acetic acid solution with continuous stirring until a homogenous solution is obtained.
Schiff Base Formation: Add an equimolar amount of 4-chloroacetophenone to the chitosan solution.
Reaction: Reflux the mixture at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 4-6 hours) to allow for the formation of the Schiff base.
Precipitation and Washing: Precipitate the product by adding a suitable base (e.g., NaOH solution). Filter the precipitate and wash it thoroughly with distilled water and ethanol to remove unreacted reagents.
Drying: Dry the resulting chitosan-4-chloroacetophenone derivative in an oven at a controlled temperature (e.g., 60 °C).
Part B: Synthesis of Metal Oxide Nanoparticles (CeO₂–CuO–Fe₂O₃ and CeO₂–CuO–Al₂O₃)
Precursor Solution: Prepare an aqueous solution containing stoichiometric amounts of the metal nitrate precursors (e.g., Ce(NO₃)₃·6H₂O, Cu(NO₃)₂·3H₂O, and Fe(NO₃)₃·9H₂O or Al(NO₃)₃·9H₂O).
Co-precipitation: Add a precipitating agent (e.g., NaOH or NH₄OH solution) dropwise to the precursor solution under vigorous stirring until a pH of around 10-11 is reached.
Aging: Age the resulting precipitate for a few hours at room temperature.
Washing and Drying: Filter the precipitate, wash it extensively with deionized water until the filtrate is neutral, and then dry it in an oven at approximately 100-120 °C.
Calcination: Calcine the dried powder at a high temperature (e.g., 500-600 °C) for several hours to obtain the mixed metal oxide nanoparticles.
Part C: Impregnation to Form the Final Nanocomposite
Dispersion: Disperse a known amount of the synthesized chitosan-4-chloroacetophenone derivative in a suitable solvent.
Addition of Metal Oxides: Add the prepared metal oxide nanoparticles (CeO₂–CuO–Fe₂O₃ or CeO₂–CuO–Al₂O₃) to the dispersion.
Impregnation: Stir the mixture for an extended period (e.g., 24 hours) at room temperature to ensure thorough impregnation.
Separation and Drying: Separate the solid nanocomposite by filtration or centrifugation, wash with distilled water, and dry at a moderate temperature (e.g., 60 °C).
Protocol 2: Characterization of Nanocomposites
To understand the physicochemical properties of the synthesized nanocomposites, the following characterization techniques are typically employed:
X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the nanocomposites.
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the chitosan derivative and the nanocomposites, and to confirm the interactions between the components.
Scanning Electron Microscopy (SEM): To observe the surface morphology and microstructure of the materials.
Transmission Electron Microscopy (TEM): To determine the size, shape, and distribution of the nanoparticles.
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution of the adsorbents.
Protocol 3: Batch Adsorption Experiments
1. Preparation of Disperse Red 60 Stock Solution:
Accurately weigh a specific amount of Disperse Red 60 dye powder.
Dissolve it in a known volume of deionized water to prepare a stock solution of a specific concentration (e.g., 1000 mg/L).
Prepare working solutions of desired concentrations by diluting the stock solution.
2. Adsorption Procedure:
Take a series of conical flasks, each containing a fixed volume of the dye solution of a specific initial concentration (e.g., 50 mL of 20-200 mg/L).
Adjust the initial pH of the solutions to the desired value using 0.1 M HCl or 0.1 M NaOH. The optimal pH for DR60 adsorption on CF and CA was found to be 2 and 4, respectively.[1]
Add a known mass of the nanocomposite adsorbent (e.g., 0.05 g) to each flask.
Agitate the flasks in a mechanical shaker at a constant speed (e.g., 150-200 rpm) and a specific temperature for a predetermined time to reach equilibrium.
3. Sample Analysis:
After the desired contact time, separate the adsorbent from the solution by centrifugation or filtration.
Measure the final concentration of Disperse Red 60 in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λ_max).
4. Calculation of Adsorption Capacity:
The amount of dye adsorbed per unit mass of the adsorbent at equilibrium (qₑ, mg/g) is calculated using the following equation:
qₑ = (C₀ - Cₑ) * V / m
where:
C₀ is the initial dye concentration (mg/L)
Cₑ is the equilibrium dye concentration (mg/L)
V is the volume of the dye solution (L)
m is the mass of the adsorbent (g)
Protocol 4: Kinetic Studies
Follow the batch adsorption procedure as described in Protocol 3.
Withdraw aliquots of the solution at different time intervals (e.g., 5, 10, 20, 30, 60, 120 minutes).
Analyze the dye concentration in each aliquot.
Calculate the amount of dye adsorbed at time t (q_t, mg/g).
Fit the experimental data to kinetic models such as the pseudo-first-order and pseudo-second-order models to determine the adsorption kinetics. The adsorption of DR60 on CF and CA was best described by the pseudo-second-order model.[1]
Protocol 5: Isotherm Studies
Follow the batch adsorption procedure with varying initial dye concentrations at a constant temperature and adsorbent dose.
Allow the systems to reach equilibrium (determined from kinetic studies).
Analyze the equilibrium concentration of the dye.
Fit the equilibrium data to isotherm models like the Langmuir and Freundlich models to understand the adsorption mechanism. The Langmuir model provided the best fit for DR60 adsorption on the studied nanocomposites.[1]
Protocol 6: Thermodynamic Studies
Conduct batch adsorption experiments at different temperatures (e.g., 298 K, 308 K, 318 K) while keeping other parameters constant.
Calculate the thermodynamic parameters (Gibbs free energy change, ΔG°; enthalpy change, ΔH°; and entropy change, ΔS°) using the following equations:
ΔG° = -RT ln(K_c)
ln(K_c) = (ΔS°/R) - (ΔH°/RT)
where R is the universal gas constant, T is the absolute temperature, and K_c is the equilibrium constant.
The values of ΔH° and ΔS° can be determined from the slope and intercept of the plot of ln(K_c) versus 1/T.
Mandatory Visualization
Caption: Experimental workflow for the adsorption of Disperse Red 60 on nanocomposites.
Caption: Logical relationship of the experimental components in DR60 adsorption studies.
Application Note and Protocol: Measurement of Disperse Red 60 Dye Uptake on PET Fibers
Introduction Polyethylene terephthalate (PET) is the most widely used synthetic polymer in the textile industry, accounting for approximately 54% of global fiber production.[1] The coloration of PET fibers is predominant...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Polyethylene terephthalate (PET) is the most widely used synthetic polymer in the textile industry, accounting for approximately 54% of global fiber production.[1] The coloration of PET fibers is predominantly achieved using disperse dyes, which are non-ionic, water-insoluble colorants applied from a fine aqueous dispersion.[2] Disperse Red 60 (C.I. 60756) is a bright red anthraquinone dye commonly used for dyeing polyester due to its good fastness properties.[3] The efficiency of the dyeing process is critically dependent on various parameters, including temperature, pH, time, and the use of auxiliary chemicals.[4][5]
The uptake of disperse dyes by PET fibers is a diffusion-controlled sorption process.[6] At elevated temperatures, typically above the glass transition temperature of PET (around 70-80°C), the amorphous regions of the polymer become more accessible to the dye molecules, allowing for their diffusion into the fiber structure. Industrial dyeing of polyester is often carried out at high temperatures (120-130°C) under pressure to achieve optimal dye penetration and fixation.[5][7]
Accurate measurement of dye uptake is essential for optimizing dyeing processes, developing new dye formulations, and ensuring color consistency. This application note provides a detailed protocol for measuring the dye uptake of Disperse Red 60 on PET fibers in a laboratory setting. The primary method described is the spectrophotometric analysis of dyebath exhaustion, which quantifies the percentage of dye that has transferred from the dyebath to the fibers.
Experimental Workflow
The following diagram illustrates the key stages of the protocol for measuring the dye uptake of Disperse Red 60 on PET fibers.
Caption: Experimental workflow for measuring Disperse Red 60 uptake on PET fibers.
Detailed Experimental Protocol
This protocol outlines the procedure for dyeing PET fibers with Disperse Red 60 and quantifying the dye uptake by measuring the exhaustion of the dyebath.
Materials and Equipment
PET Fibers: Scoured, 100% polyester fabric or yarn.
Dispersing Agent: A suitable anionic dispersing agent (e.g., sodium lignosulfonate or a naphthalene sulfonate condensate).
Acetic Acid (Glacial): To adjust the pH of the dyebath.
Distilled or Deionized Water.
High-temperature dyeing machine: (e.g., Ahiba IR, Datacolor) or a laboratory-scale high-pressure beaker dyeing apparatus.[8]
UV-Vis Spectrophotometer.
Volumetric flasks, pipettes, and cuvettes.
Analytical balance.
pH meter.
Drying oven.
Procedure
Step 1: Preparation of PET Fibers
Scouring: To remove any impurities, oils, or sizes, the PET fibers must be scoured.[7] Prepare a solution containing a non-ionic detergent (e.g., 1-2 g/L Synthrapol) in distilled water.[7]
Immerse the PET fibers in the scouring solution at a liquor ratio of 20:1 (20 mL of solution for every 1 g of fiber).
Heat the bath to 60-70°C and maintain for 15-20 minutes with gentle agitation.
Rinse the fibers thoroughly with warm water, followed by a final rinse with cold distilled water.
Dry the scoured fibers in an oven at 60°C or air-dry completely.
Accurately weigh the dry PET sample (e.g., 5.0 g).
Step 2: Preparation of Dyebath
Dye Dispersion: Accurately weigh the required amount of Disperse Red 60. For a 1% "on weight of fiber" (owf) dyeing, use 0.05 g of dye for a 5 g PET sample.
Create a smooth, lump-free paste by adding a small amount of tepid water and the dispersing agent (e.g., 1 g/L) to the dye powder.[4]
Gradually add more distilled water to this paste to create a fine dispersion. This is crucial as disperse dyes are not soluble in water.[5]
Final Dyebath: Transfer the dye dispersion to the dyeing vessel. Add distilled water to achieve the desired liquor ratio, typically 20:1.[8][9] For a 5 g PET sample, the total volume would be 100 mL.
pH Adjustment: Adjust the pH of the dyebath to 4.5-5.5 using a few drops of acetic acid.[4][5][9] This acidic range is optimal for disperse dyeing.[4]
Step 3: Dyeing Process (High-Temperature Method)
Place the scoured, dry PET sample into the dyeing vessel containing the prepared dyebath.
Seal the vessel and place it in the high-temperature dyeing machine.
Set the initial temperature to 60°C and hold for 10-15 minutes to allow for even wetting of the fibers.[4]
Increase the temperature at a rate of 2-3°C per minute until it reaches 130°C.
Maintain the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.[4]
After the dyeing cycle, cool the vessel down to below 80°C before opening.
Step 4: Post-Dyeing Treatment
Remove the dyed PET sample from the dyebath. Retain the entire residual dyebath for analysis.
Rinse the dyed sample thoroughly with warm water and then cold water to remove any unfixed surface dye.
Reduction Clearing (Optional but Recommended): To improve wash fastness, a reduction clearing process can be performed. This involves treating the dyed fibers in a bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide at 70°C for 15 minutes.
Rinse the sample again thoroughly and dry it in an oven or at room temperature.
Quantification of Dye Uptake (Dyebath Exhaustion Method)
Prepare a Calibration Curve:
Prepare a stock solution of Disperse Red 60 of a known concentration in a suitable solvent (e.g., acetone or dimethylformamide, as the dye has low water solubility).[9]
From the stock solution, prepare a series of standard solutions of decreasing concentrations in distilled water containing the same concentration of dispersing agent as used in the dyebath.
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for Disperse Red 60 (approximately 495-510 nm, which should be determined experimentally with the spectrophotometer).
Plot a graph of absorbance versus concentration to create a Beer-Lambert Law calibration curve.
Measure Residual Dyebath Concentration:
Carefully transfer the entire residual dyebath from the dyeing process into a volumetric flask and dilute to a known volume (e.g., 250 mL).
If the solution is too concentrated, perform a further known dilution to bring the absorbance within the linear range of the calibration curve.
Measure the absorbance of the diluted residual dyebath at the same λ_max.
Calculate Dye Uptake:
Using the calibration curve, determine the concentration of the dye in the diluted residual dyebath.
Calculate the total mass of dye remaining in the dyebath after dyeing.
The percentage of dye uptake (or exhaustion, E%) can be calculated using the following formula:
E% = [(Initial Mass of Dye - Final Mass of Dye) / Initial Mass of Dye] x 100
Data Presentation
The following table summarizes typical dyeing parameters and expected results for the exhaustion of Disperse Red 60 on PET fibers at different temperatures.
Note: Exhaustion values are approximate and can vary based on specific fiber characteristics, auxiliary chemicals, and equipment.
Conclusion
This protocol provides a standardized and reproducible method for measuring the dye uptake of Disperse Red 60 on PET fibers. By carefully controlling the experimental parameters and accurately measuring the dyebath exhaustion via spectrophotometry, researchers can obtain reliable quantitative data. This information is invaluable for assessing the efficiency of dyeing processes, evaluating the performance of new dyeing auxiliaries, and ensuring the quality and consistency of colored textile products.
Application Notes and Protocols for Transfer Printing with Disperse Red 60 on Synthetic Fabrics
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the use of C.I. Disperse Red 60, an anthraquinone dye, for transfer printing on synthetic fabrics.
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of C.I. Disperse Red 60, an anthraquinone dye, for transfer printing on synthetic fabrics. The information is tailored for a scientific audience, with a focus on detailed methodologies, data presentation, and safety protocols.
Introduction
Disperse Red 60 is a bright red dye widely used for coloring synthetic fibers, particularly polyester, due to its excellent light and sublimation fastness.[1] Its non-ionic nature and ability to sublime at elevated temperatures make it highly suitable for heat transfer printing, a process where the dye is transferred from a printed paper to the fabric via sublimation.[2][3] This method offers advantages such as high-quality prints, water-free processing during the transfer step, and the ability to create intricate designs.[3]
Chemical and Physical Properties of Disperse Red 60
Insoluble in water, soluble in some organic solvents.[6]
Principle of Transfer Printing
The transfer printing process with Disperse Red 60 is based on the principle of sublimation. The dye is first printed onto a suitable paper substrate. When this paper is brought into close contact with a synthetic fabric and subjected to heat and pressure, the dye transitions directly from a solid to a gaseous state. These gaseous dye molecules then penetrate the amorphous regions of the synthetic polymer fibers, where they are physically trapped upon cooling, resulting in a permanent coloration.[2]
Experimental Protocols
Materials and Equipment
Dye: C.I. Disperse Red 60 powder
Fabrics: 100% Polyester, 100% Nylon, 100% Acrylic
Transfer Paper: Smooth, non-absorbent paper
Thickener (optional, for paste preparation): Sodium alginate or a suitable alternative
Dispersing Agent: Lignosulfonate-based or naphthalene sulfonate-based dispersant
Wetting Agent: Non-ionic surfactant
Solvent (for paste preparation): Diethylene glycol or similar
Deionized Water
Heat Press
Laboratory Scale/Balance
Magnetic Stirrer/Homogenizer
Screen Printing or Inkjet Printing Equipment
Spectrophotometer/Colorimeter (for color fastness evaluation)
Launder-Ometer (for wash fastness testing)
Crockmeter (for rubbing fastness testing)
Xenon Arc Lamp (for light fastness testing)
Preparation of Printing Paste/Ink
For Screen Printing (Aqueous Paste):
Disperse Dye Paste Preparation:
In a beaker, weigh the desired amount of Disperse Red 60 (e.g., 4 parts).
Add a dispersing agent (e.g., 2 parts) and a small amount of deionized water.
Mix thoroughly to form a smooth, lump-free paste.[7]
Thickener Preparation:
Separately, prepare a thickener stock solution (e.g., 70g sodium alginate in 130mL of water, stirred with heat).[8]
Final Printing Paste:
Combine the disperse dye paste with the thickener (e.g., 83 parts).
Add ammonium sulfate (0.7 parts) as a pH controller and sodium chlorate (0.2 parts) as a mild oxidizing agent to prevent dye reduction during fixation.[8]
Stir the mixture until a homogeneous paste is obtained.
For Inkjet Printing (Aqueous Ink):
Dye Dispersion:
Combine Disperse Red 60 (16.7 wt%), a suitable polymer dispersant (9.2 wt%), diethylene glycol (16.7 wt%), and deionized water (57.4 wt%).[9]
Mill the mixture using a planetary ball mill with zirconia beads for approximately 3 hours at 800 rpm to achieve a fine, stable dispersion with a particle size of 150-180 nm.[9]
Ink Formulation:
Mix the prepared dye dispersion with wetting agents (e.g., ethylene glycol), a defoamer, and additional deionized water to achieve the desired viscosity and surface tension for the specific inkjet printer.[9]
Filter the final ink through a 0.22 µm membrane.[9]
Fabric Pre-treatment
For optimal and uniform dye uptake, it is recommended to pre-treat the synthetic fabrics to remove any impurities, sizing agents, or oils.
Scouring:
Prepare a bath containing a non-ionic detergent (e.g., 1-2 g/L) and sodium carbonate (e.g., 1 g/L).
Wash the fabric in this solution at 60-70°C for 20-30 minutes.
- Incorrect side of transfer paper used.- Insufficient temperature, time, or pressure.- Low polyester content in the fabric.
- Ensure printing is on the correct side of the paper.- Optimize transfer parameters (increase temperature/time/pressure incrementally).- Use fabrics with high polyester content for best results.[13][14]
Ghosting or Blurring
- Movement of the transfer paper during pressing.- Opening the heat press too quickly.
- Secure the transfer paper to the fabric with heat-resistant tape.- Use an adhesive spray for fabrics.- Open the press slowly and carefully after the cycle is complete.[14][15]
Uneven Color
- Uneven pressure from the heat press.- Non-uniform application of dye on the paper.- Moisture in the fabric or paper.
- Ensure the heat press provides even pressure across the platen.- Improve the printing technique for a consistent dye layer.- Pre-press the fabric for a few seconds to remove moisture.[16]
- Reduce the amount of dye in the printing paste/ink.- Ensure thorough post-transfer washing to remove unfixed dye.
Safety Precautions
Disperse Red 60 may cause an allergic skin reaction.[4] It is essential to handle the dye powder and its preparations in a well-ventilated area, preferably within a fume hood.
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. When handling the powder, a dust mask or respirator is recommended.[4]
Handling: Avoid creating dust. Avoid contact with skin and eyes.[4]
First Aid:
Skin Contact: Wash immediately with plenty of soap and water. If irritation persists, seek medical attention.[4]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Application Notes and Protocols: Biodegradation of Disperse Red 60 in Wastewater Treatment
For Researchers, Scientists, and Drug Development Professionals Introduction Disperse Red 60, an anthraquinone dye, is widely used in the textile industry for dyeing polyester fibers.[1] Due to its complex aromatic struc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Red 60, an anthraquinone dye, is widely used in the textile industry for dyeing polyester fibers.[1] Due to its complex aromatic structure, it is resistant to conventional wastewater treatment methods, leading to significant environmental concerns. Bioremediation has emerged as a cost-effective and eco-friendly alternative for the degradation of such recalcitrant dyes.[2] This document provides detailed application notes and protocols for studying the biodegradation pathways of Disperse Red 60, focusing on microbial and enzymatic treatment methods.
Biodegradation Pathways of Anthraquinone Dyes
The biodegradation of anthraquinone dyes like Disperse Red 60 is primarily carried out by microorganisms, particularly white-rot fungi and certain bacteria, through the action of ligninolytic enzymes.[2] These enzymes, including laccase, lignin peroxidase (LiP), and manganese peroxidase (MnP), are non-specific and can degrade a wide range of aromatic compounds.[2][3] The degradation process typically involves the cleavage of the chromophoric group, leading to decolorization and the formation of smaller, less toxic intermediates that can be further mineralized to CO2 and H2O.[2]
A proposed biodegradation pathway for a related anthraquinone dye, Disperse Red 3B, by a consortium of Aspergillus sp. and Chlorella sorokiniana suggests the initial attack on the aromatic rings, leading to the breakdown of the dye molecule.[2]
Caption: Proposed biodegradation pathway of Disperse Red 60.
Quantitative Data from Biodegradation Studies of Related Disperse Dyes
While specific quantitative data for Disperse Red 60 is limited, studies on similar disperse dyes provide valuable insights into the expected efficiency of biodegradation processes.
Table 1: Decolorization Efficiency of Various Microorganisms on Disperse Dyes
Functionalization of Disperse Red 60 for Advanced Material Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Disperse Red 60, a vibrant red anthraquinone dye, is traditionally used in the textile industry for dyeing polyester fibers.[1] Its stable chem...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Red 60, a vibrant red anthraquinone dye, is traditionally used in the textile industry for dyeing polyester fibers.[1] Its stable chemical structure, high colorfastness, and hydrophobicity make it an attractive scaffold for the development of advanced materials.[2] Through targeted functionalization, the physicochemical properties of Disperse Red 60 can be tailored for a range of sophisticated applications, including the creation of novel polymers with unique optical properties, advanced nanocomposites for environmental remediation, and functionalized nanoparticles for bio-imaging and drug delivery.
This document provides detailed application notes and experimental protocols for the functionalization of Disperse Red 60 and its subsequent use in these advanced applications. The methodologies described herein are intended to serve as a comprehensive guide for researchers and scientists.
Data Presentation: Physicochemical Properties of Disperse Red 60
A thorough understanding of the fundamental properties of Disperse Red 60 is crucial for its successful functionalization and application.
The anthraquinone core of Disperse Red 60 possesses sites amenable to chemical modification, primarily the amino and hydroxyl groups. These groups can be leveraged to introduce a variety of functional moieties, enabling covalent conjugation to other molecules or materials.
Synthesis of Amino-Reactive Disperse Red 60 (DR60-NHS Ester)
This protocol describes the conversion of a carboxylated Disperse Red 60 derivative into an N-hydroxysuccinimide (NHS) ester, which can readily react with primary amines on proteins, peptides, or other biomolecules.
Experimental Protocol:
Carboxylation of Disperse Red 60:
Reaction: Introduce a carboxylic acid group onto the Disperse Red 60 scaffold. While direct carboxylation is challenging, a common strategy for anthraquinones involves the oxidation of an alkyl side chain. For this protocol, we will assume the synthesis of a carboxylated anthraquinone precursor that can be converted to a Disperse Red 60 analogue. A general method for synthesizing 2-carboxyl anthraquinone involves the oxidation of 2-ethylanthraquinone with hydrogen peroxide in the presence of a catalyst.[4]
Procedure:
In a round-bottom flask, suspend 2-ethylanthraquinone in a suitable solvent.
Add a catalyst (e.g., as described in the patent for 2-carboxyl anthraquinone synthesis).[4]
Slowly add hydrogen peroxide to the mixture while stirring.
Heat the reaction to the specified temperature and maintain for the required duration as optimized in the literature.[4]
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture and isolate the carboxylated anthraquinone product by filtration.
Purify the product by recrystallization.
Activation to NHS Ester:
Reaction: The carboxylated Disperse Red 60 analogue is reacted with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Materials:
Carboxylated Disperse Red 60 analogue
N-hydroxysuccinimide (NHS)
N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Argon or Nitrogen atmosphere
Procedure:
Dissolve the carboxylated Disperse Red 60 analogue (1 equivalent) and NHS (1.2 equivalents) in anhydrous DCM or DMF under an inert atmosphere.
Cool the solution to 0 °C in an ice bath.
Add a solution of DCC (1.2 equivalents) or EDC (1.2 equivalents) in the same anhydrous solvent dropwise to the reaction mixture.
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-12 hours.
Monitor the reaction by TLC.
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
Remove the solvent under reduced pressure.
Purify the resulting DR60-NHS ester by column chromatography on silica gel.
Synthesis of Thiol-Reactive Disperse Red 60 (DR60-Maleimide)
This protocol outlines the synthesis of a maleimide-functionalized Disperse Red 60, which can specifically react with thiol groups (sulfhydryls) present in cysteine residues of proteins or other thiol-containing molecules.
Experimental Protocol:
Synthesis of Amino-Functionalized Disperse Red 60 Linker:
Reaction: Introduce a primary amine via a linker to the Disperse Red 60 core. This can be achieved by reacting a halogenated Disperse Red 60 precursor with a diamine.
Procedure:
Synthesize a bromo-functionalized Disperse Red 60 precursor.
In a sealed tube, react the bromo-DR60 with an excess of a diamine (e.g., ethylenediamine) in a suitable solvent at elevated temperature.
After the reaction is complete (monitored by TLC), cool the mixture and purify the amino-functionalized product by column chromatography.
Reaction with Maleic Anhydride:
Reaction: The amino-functionalized Disperse Red 60 is reacted with maleic anhydride to form a maleamic acid intermediate.
Procedure:
Dissolve the amino-functionalized Disperse Red 60 (1 equivalent) in a suitable solvent like DMF.
Add maleic anhydride (1.1 equivalents) and stir at room temperature for 2-4 hours.
The maleamic acid can be isolated by precipitation with a non-solvent.
Cyclization to Maleimide:
Reaction: The maleamic acid is cyclized to the maleimide by dehydration, typically using acetic anhydride and a catalyst.
Procedure:
Suspend the maleamic acid in acetic anhydride.
Add a catalytic amount of sodium acetate.
Heat the mixture at 80-100 °C for 1-2 hours.
Cool the reaction mixture and pour it into ice water to precipitate the DR60-maleimide product.
Collect the product by filtration, wash with water, and dry.
Purify the product by column chromatography.
Quantitative Data Summary:
Step
Reactants
Key Parameters
Expected Yield
Characterization
Amination
Bromo-DR60, Diamine
High Temperature, Sealed Tube
60-80%
¹H NMR, Mass Spectrometry
Maleamic Acid Formation
Amino-DR60, Maleic Anhydride
Room Temperature, 2-4 h
>90%
¹H NMR, FT-IR
Cyclization
Maleamic Acid, Acetic Anhydride
80-100 °C, 1-2 h
70-90%
¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry
Section 2: Advanced Material Applications
Incorporation into Polymeric Materials for Optical Applications
Functionalized Disperse Red 60 can be covalently incorporated into polymer backbones to create materials with tailored optical properties, such as for nonlinear optics.
Application Note:
The anthraquinone core of Disperse Red 60 is a robust chromophore. By attaching it to polymer backbones like polyimides, thermally stable materials with high second-order nonlinear optical (NLO) properties can be developed. This is achieved by first synthesizing a diamine functionalized with the Disperse Red chromophore, which is then used as a monomer in a polycondensation reaction.
Experimental Workflow:
Caption: Workflow for incorporating Disperse Red 60 into a polyimide backbone.
Preparation of Disperse Red 60 Nanoparticles for Drug Delivery
Disperse Red 60 can be encapsulated into nanoparticles, serving as a model for hydrophobic drug delivery systems. Its color allows for easy visualization and quantification of encapsulation and release.
Application Note:
The encapsulation of hydrophobic therapeutic agents into polymeric nanoparticles can enhance their solubility, bioavailability, and enable targeted delivery. Disperse Red 60, being hydrophobic, is an excellent model compound for developing and optimizing nanoparticle formulations. Two common methods for preparing drug-loaded nanoparticles are nanoprecipitation and emulsification-solvent evaporation.
Protocol: Nanoprecipitation
Organic Phase Preparation: Dissolve 100 mg of Poly(lactic-co-glycolic acid) (PLGA), 10 mg of Disperse Red 60, and 5 mg of a model hydrophobic drug in 10 mL of acetone.
Aqueous Phase Preparation: Prepare 20 mL of a 0.5% (w/v) Pluronic® F-68 solution in deionized water.
Nanoparticle Formation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring. The solution will turn turbid, indicating nanoparticle formation.
Solvent Evaporation: Stir the suspension at room temperature for 2-4 hours to allow for the complete evaporation of acetone.
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water three times by repeated centrifugation and resuspension.
Storage: Resuspend the purified nanoparticles in a suitable buffer or lyophilize for long-term storage.
Quantitative Data Summary:
Parameter
Method
Typical Values
Particle Size
Dynamic Light Scattering (DLS)
100 - 300 nm
Polydispersity Index (PDI)
DLS
< 0.2
Zeta Potential
DLS
-10 to -30 mV
Encapsulation Efficiency (%)
UV-Vis Spectroscopy
70 - 95%
Drug Loading (%)
UV-Vis Spectroscopy
1 - 5%
Section 3: Bio-imaging and Photodynamic Therapy Applications
The fluorescent properties and photochemical reactivity of the anthraquinone scaffold make Disperse Red 60 derivatives potential candidates for bio-imaging probes and photosensitizers in photodynamic therapy (PDT).
Cellular Imaging with Functionalized Disperse Red 60
Application Note:
Anthraquinone derivatives have been successfully employed as fluorescent probes for live and fixed cell imaging.[5] Functionalized Disperse Red 60 can be designed to target specific cellular compartments. For instance, conjugation to a nuclear localization signal (NLS) peptide could direct the probe to the nucleus, while lipophilic derivatives may accumulate in cellular membranes.
Experimental Protocol: Live Cell Staining
Cell Culture: Plate cells (e.g., HeLa) on glass-bottom dishes and culture overnight.
Probe Preparation: Prepare a stock solution of the functionalized Disperse Red 60 probe (e.g., 1 mM in DMSO).
Staining: Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM). Replace the existing medium with the staining solution.
Incubation: Incubate the cells for 15-60 minutes at 37 °C in a CO₂ incubator.
Washing (Optional): For probes with low background fluorescence, a washing step may not be necessary. If required, wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the Disperse Red 60 derivative.
Logical Relationship of Probe Design for Cellular Targeting:
Caption: Design and application of a targeted Disperse Red 60 fluorescent probe.
Photodynamic Therapy (PDT) with Disperse Red 60 Derivatives
Application Note:
Anthraquinones can act as photosensitizers, generating reactive oxygen species (ROS) upon light activation, which can induce localized cell death.[6] This property makes them promising candidates for photodynamic therapy, a minimally invasive cancer treatment. The efficacy of a Disperse Red 60-based photosensitizer would depend on its ability to be selectively taken up by cancer cells and its efficiency in generating ROS.
Signaling Pathway: Mechanism of Anthraquinone-Mediated Photodynamic Therapy
Caption: General mechanism of Type I and Type II photodynamic therapy.
Experimental Protocol: In Vitro Phototoxicity Assay
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate and incubate for 24 hours.
Photosensitizer Incubation: Treat the cells with various concentrations of the Disperse Red 60 derivative for a specified period (e.g., 4-24 hours) in the dark. Include appropriate controls (no drug, vehicle only).
Washing: Wash the cells with PBS to remove the extracellular photosensitizer.
Irradiation: Irradiate the cells with a light source of the appropriate wavelength and dose. Keep a set of plates in the dark as a control for dark toxicity.
Post-Irradiation Incubation: Incubate the cells for another 24-48 hours.
Viability Assay: Assess cell viability using a standard method such as the MTT assay.
Data Analysis: Calculate the IC₅₀ values (the concentration of photosensitizer that causes 50% cell death) for both the light-treated and dark-control groups.
Quantitative Data Summary:
Parameter
Description
Measurement
Dark Toxicity (IC₅₀)
Cytotoxicity of the compound without light activation.
MTT Assay
Phototoxicity (IC₅₀)
Cytotoxicity of the compound with light activation.
MTT Assay
Phototoxic Index (PI)
Ratio of Dark IC₅₀ to Light IC₅₀. A higher PI indicates greater light-specific toxicity.
Calculation
Conclusion
The functionalization of Disperse Red 60 opens up a vast landscape of possibilities for the creation of novel, high-performance materials. From advanced optical polymers to sophisticated biomedical tools for imaging and therapy, the inherent properties of this anthraquinone dye provide a robust platform for innovation. The protocols and application notes presented here offer a foundational framework for researchers to explore and expand upon the exciting potential of functionalized Disperse Red 60. Further research into developing more efficient and specific functionalization strategies will undoubtedly lead to even more groundbreaking applications in materials science and drug development.
Application Notes and Protocols for the Exploratory Use of Disperse Red 60 in Drug Discovery Research
For Researchers, Scientists, and Drug Development Professionals Disclaimer The following application notes and protocols are intended for research purposes only. Disperse Red 60 is an industrial dye, and its biological a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are intended for research purposes only. Disperse Red 60 is an industrial dye, and its biological activities and toxicological properties have not been thoroughly investigated for therapeutic applications. These notes provide a hypothetical framework for exploring the potential of Disperse Red 60 and its derivatives in drug discovery based on its chemical structure and the activities of related compounds.
Introduction
Disperse Red 60, a member of the anthraquinone class of dyes, is primarily used in the textile industry for its lightfastness and stability.[1] The anthraquinone scaffold is a privileged structure in medicinal chemistry, found in several clinically used anticancer agents. This has led to preliminary interest in exploring whether Disperse Red 60 or its analogs could serve as a starting point for the development of new therapeutic agents. These application notes outline hypothetical protocols for the initial screening of Disperse Red 60 in common drug discovery assays.
Physicochemical Properties of Disperse Red 60
A summary of the key physicochemical properties of Disperse Red 60 is provided in Table 1. This information is crucial for designing and interpreting experiments.
Hypothetical Application 1: Screening for Kinase Inhibitory Activity
The anthraquinone scaffold is known to interact with ATP-binding sites of various kinases. This protocol describes a general method for screening Disperse Red 60 for inhibitory activity against a representative serine/threonine kinase, such as Rho-associated coiled-coil-containing protein kinase (ROCK), which is a target in various diseases.
Experimental Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine if Disperse Red 60 can inhibit the activity of a selected kinase in vitro.
Materials:
Disperse Red 60 (dissolved in DMSO to create a stock solution)
Recombinant active kinase (e.g., ROCK1)
Kinase substrate (e.g., a generic peptide substrate for ROCK1)
Positive control inhibitor (e.g., Y-27632 for ROCK1)
384-well white assay plates
Procedure:
Prepare a serial dilution of Disperse Red 60 in DMSO.
Add 5 µL of the diluted Disperse Red 60, positive control, or DMSO (vehicle control) to the wells of the 384-well plate.
Add 10 µL of a solution containing the kinase and its substrate in kinase assay buffer to each well.
Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
Incubate the plate at 30°C for 60 minutes.
Stop the reaction and detect the remaining ATP (or ADP produced) using a commercial detection kit according to the manufacturer's instructions.
Measure the luminescence using a plate reader.
Data Analysis:
Calculate the percentage of kinase inhibition for each concentration of Disperse Red 60 relative to the vehicle control.
Plot the percentage of inhibition against the logarithm of the Disperse Red 60 concentration.
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression curve fit.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the ROCK signaling pathway by Disperse Red 60.
Hypothetical Application 2: Evaluation of Apoptosis-Inducing Activity
Given that some anthraquinones induce apoptosis in cancer cells, this protocol outlines a method to assess the pro-apoptotic potential of Disperse Red 60 in a human cancer cell line, such as the HL-60 promyelocytic leukemia cell line.
Experimental Protocol: Cell Viability and Apoptosis Assay
Objective: To determine the effect of Disperse Red 60 on the viability and induction of apoptosis in HL-60 cells.
Materials:
Disperse Red 60 (in DMSO)
HL-60 cells
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
Seed HL-60 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
Treat the cells with various concentrations of Disperse Red 60 (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Procedure - Apoptosis Detection (Flow Cytometry):
Seed HL-60 cells in 6-well plates at a density of 5 x 10⁵ cells/well and incubate for 24 hours.
Treat the cells with Disperse Red 60 at concentrations determined from the MTT assay (e.g., IC₅₀ and 2x IC₅₀) for 24 hours.
Harvest the cells and wash with cold PBS.
Resuspend the cells in 1X Annexin V binding buffer.
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
Incubate for 15 minutes at room temperature in the dark.
Analyze the cells by flow cytometry within 1 hour.
Data Analysis:
MTT: Calculate cell viability as a percentage of the vehicle control. Determine the IC₅₀ value for each time point.
Flow Cytometry: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Experimental Workflow for Apoptosis Assay
Caption: Workflow for assessing apoptosis induction by Disperse Red 60.
Hypothetical Application 3: Use as a Fluorescent Probe for Cellular Imaging
The inherent color of Disperse Red 60 suggests it may possess fluorescent properties that could be exploited for cellular imaging. This protocol describes a basic evaluation of its potential as a fluorescent probe.
Experimental Protocol: Evaluation of Fluorescent Properties
Objective: To characterize the spectral properties of Disperse Red 60 and assess its ability to stain cells for fluorescence microscopy.
Materials:
Disperse Red 60
A series of solvents with varying polarity (e.g., hexane, toluene, chloroform, ethanol, DMSO, water)
Spectrofluorometer
Fluorescence microscope with appropriate filter sets
Human cell line (e.g., HeLa) cultured on glass coverslips
Formaldehyde solution (4% in PBS) for cell fixation
DAPI for nuclear counterstaining
Procedure - Spectral Characterization:
Prepare dilute solutions of Disperse Red 60 in the different solvents.
Measure the absorption spectrum of each solution to determine the maximum absorption wavelength (λ_abs).
Measure the emission spectrum of each solution by exciting at λ_abs to determine the maximum emission wavelength (λ_em).
Calculate the Stokes shift (λ_em - λ_abs).
Procedure - Cellular Staining:
Culture HeLa cells on glass coverslips until they reach 70-80% confluency.
Treat the cells with a low micromolar concentration of Disperse Red 60 (e.g., 1-10 µM) in culture medium for 30 minutes at 37°C.
Wash the cells three times with PBS.
Fix the cells with 4% formaldehyde for 15 minutes at room temperature.
Wash the cells again with PBS.
Counterstain the nuclei with DAPI.
Mount the coverslips on microscope slides.
Image the cells using a fluorescence microscope, capturing images in the red and blue (DAPI) channels.
Data Analysis:
Tabulate the spectral properties of Disperse Red 60 in different solvents.
Analyze the fluorescence microscopy images to determine the subcellular localization of Disperse Red 60, if any.
Logical Workflow for Screening Disperse Red 60
Caption: A logical workflow for the initial screening of Disperse Red 60.
Safety and Handling
Disperse Red 60 may cause an allergic skin reaction.[2][4] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[4] All work should be conducted in a well-ventilated area or a chemical fume hood.[4] For detailed safety information, consult the Safety Data Sheet (SDS).[4][5][6]
How to prevent blue patches in alkaline dyeing with Disperse Red 60
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of blue patches duri...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of blue patches during alkaline dyeing with Disperse Red 60.
Troubleshooting Guide: Blue Patches in Alkaline Dyeing
Disperse Red 60 is an anthraquinone dye valued for its bright red shade. However, under alkaline conditions, it is prone to a chemical transformation that results in the appearance of undesirable blue patches on the dyed substrate. This guide provides a systematic approach to diagnose and resolve this issue.
Problem: Appearance of random blue patches on fabric dyed with Disperse Red 60 in an alkaline medium.
Root Cause Analysis:
The formation of blue patches is primarily attributed to the tautomeric transformation of the Disperse Red 60 molecule under alkaline conditions. The intended red dye, 1-amino-2-phenoxy-4-hydroxy-9,10-anthraquinone, can convert to its blue-colored isomer, 1-amino-2-phenoxy-10-hydroxy-4,9-anthraquinone.[1] The co-existence of these two forms on the fabric leads to the observed color defect.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for blue patch formation.
Frequently Asked Questions (FAQs)
Q1: What is the chemical reason for the blue patches when using Disperse Red 60 in alkaline dyeing?
A1: Disperse Red 60, chemically known as 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione, is sensitive to alkaline conditions.[2] In an alkaline medium, it can undergo a tautomeric shift to form a blue-colored isomer, 1-amino-2-phenoxy-10-hydroxy-4,9-anthraquinone. The presence of both the original red and the transformed blue isomers on the fabric results in the appearance of blue patches.[1]
Caption: Tautomeric shift of Disperse Red 60 in alkaline conditions.
Q2: What is the ideal pH for dyeing with disperse dyes like Disperse Red 60?
A2: For most disperse dyes, including those sensitive to alkali, the most stable dyeing conditions are in a weakly acidic medium, typically with a pH between 4.5 and 5.5.[3] Dyeing outside this range, especially in alkaline conditions (pH > 7), significantly increases the risk of dye degradation and color changes.[4]
Q3: Are there any specific auxiliary chemicals that can help prevent the formation of blue patches?
A3: Yes, the choice of auxiliary chemicals is critical.
pH Buffers: Employing a robust pH buffering system, such as an acetic acid/sodium acetate buffer, is crucial to maintain the pH in the desired acidic range and prevent upward shifts during the high-temperature dyeing process.[5]
Dispersing Agents: Use high-quality, alkali-stable dispersing agents to prevent dye agglomeration, which can exacerbate the problem.
Functional Additives: Specific functional additives, such as the polymer LV200 (containing polyester and polyether), have been shown to control the conversion between the red and blue forms of Disperse Red 60.[1]
Chelating Agents: The presence of metal ions, such as iron and copper, in the water can also lead to color changes.[6] Using a chelating agent can sequester these ions and prevent them from interfering with the dye.
Q4: How does temperature affect the stability of Disperse Red 60 in alkaline dyeing?
A4: High temperatures in combination with alkaline pH accelerate the degradation of many disperse dyes. While high temperatures (typically around 130°C) are necessary for the dye to penetrate polyester fibers, these conditions also provide the energy needed for the unwanted chemical transformation of the dye molecule.[4][7] It is vital to adhere to the recommended temperature profile for the specific dye and substrate and to ensure that the pH is stable before and during the heating phase.
Experimental Protocols
Protocol 1: Determination of Optimal pH for Dyeing
Preparation of Dye Baths: Prepare a series of dye baths (e.g., 100 mL each) with a fixed concentration of Disperse Red 60 (e.g., 1% on weight of fabric), a dispersing agent (e.g., 1 g/L), and deionized water.
pH Adjustment: Adjust the pH of each bath to a different value (e.g., 4.0, 5.0, 6.0, 7.0, 8.0, 9.0) using a suitable buffer system (e.g., acetate buffer for acidic pH, phosphate buffer for neutral to alkaline pH).
Dyeing Procedure: Introduce pre-wetted polyester fabric samples (e.g., 5 grams each) into each dye bath. Raise the temperature to 130°C over 45 minutes and hold for 60 minutes.
Cooling and Rinsing: Cool the dye baths down to 70°C, then remove the fabric samples. Rinse the samples thoroughly with cold water.
Reduction Clearing: Subject the samples to a reduction clearing process to remove surface dye.
Analysis: Dry the samples and visually assess for the presence of blue patches. Use a spectrophotometer to measure the color coordinates (Lab*) of the dyed fabrics to quantitatively assess color changes.
Protocol 2: Evaluation of Auxiliary Chemical Efficacy
Establish a Control: Prepare a dye bath at a pH known to cause blue patches (e.g., pH 8.5) using the procedure from Protocol 1. This will serve as the control.
Test Variables: Prepare identical dye baths, each containing a different auxiliary agent to be tested (e.g., a specific chelating agent, a functional additive like LV200, or a different dispersing agent).
Dyeing and Analysis: Perform the dyeing, rinsing, and clearing process as described in Protocol 1 for all samples.
Comparison: Compare the visual appearance and spectrophotometric data of the samples dyed with auxiliary agents to the control sample. A successful auxiliary agent will result in a significant reduction or complete elimination of blue patches.
Quantitative Data Summary
The following table summarizes the typical conditions for polyester dyeing with disperse dyes and highlights the critical parameters for preventing color defects with Disperse Red 60.
Parameter
Standard Acidic Dyeing
Recommended for Disperse Red 60
Rationale for Recommendation
pH
4.5 - 5.5
Strictly 4.5 - 5.5
Prevents the alkaline-induced tautomeric shift to the blue isomer.[1][3]
Temperature
125 - 135°C
130°C
Optimal for dye penetration into polyester fibers.[4]
Buffer System
Acetic Acid
Acetic Acid / Sodium Acetate
Provides stronger buffering capacity against pH shifts during heating.[5]
Technical Support Center: Improving Sublimation Fastness of Disperse Red 60 on Polyester
This technical support center provides researchers, scientists, and professionals in drug development with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to a...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and professionals in drug development with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the sublimation fastness of C.I. Disperse Red 60 when dyeing polyester fabrics.
Frequently Asked Questions (FAQs)
Q1: What is sublimation fastness and why is it critical for polyester dyed with Disperse Red 60?
A1: Sublimation fastness refers to the resistance of a dyed fabric to color loss or transfer to other materials when subjected to heat.[1] Disperse dyes like Disperse Red 60 can transition directly from a solid to a gaseous state (sublimate) at high temperatures, which are often used in post-dyeing processes like heat setting (180°C - 210°C).[1][2] Poor sublimation fastness can lead to several problems, including:
Staining of adjacent fabrics or equipment during processing, storage, or ironing.[3][4]
Reduced overall quality and performance of the final textile product.[1]
Q2: What are the general fastness properties of Disperse Red 60?
A2: Disperse Red 60 is an anthraquinone dye known for its brilliant red shade.[5] It is generally considered a high-energy dye with good overall fastness properties, making it suitable for applications requiring high performance. However, like all disperse dyes, its sublimation fastness is highly dependent on proper application and finishing processes.
Q3: What key factors influence the sublimation fastness of Disperse Red 60?
A3: Several factors during the dyeing and finishing process can significantly impact the final sublimation fastness:
Dyeing Temperature and Time: Ensuring the dye fully penetrates and fixes within the polyester fiber is crucial. This is typically achieved with high-temperature dyeing methods (e.g., 130°C).[6][7]
Reduction Clearing: This post-dyeing cleaning step is essential for removing unfixed dye from the fiber surface, which is a primary cause of poor sublimation fastness.[1][8][9]
Heat Setting Temperature: The temperature and duration of final heat treatments can cause the dye to sublime.[2][10]
Finishing Agents: Certain chemical finishes, especially cationic softeners, can promote dye migration and reduce fastness.[1][2]
Q4: How does reduction clearing work to improve sublimation fastness?
A4: Reduction clearing is a critical after-treatment process that removes unfixed disperse dye particles from the surface of polyester fibers.[1][8] This surface dye is not securely bonded and is the main contributor to poor sublimation and wash fastness.[1] The process uses a reducing agent, such as sodium hydrosulfite, and an alkali, like caustic soda, to chemically break down the surface dye, making it colorless and more water-soluble so it can be easily washed away.[1][6] By eliminating this loose dye, the potential for it to sublime during subsequent heat treatments is significantly reduced.[1][9]
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Poor sublimation fastness (staining on adjacent fabric) after heat setting.
1. Inadequate Reduction Clearing: Unfixed dye remaining on the fiber surface is the most common cause.[1] 2. Excessive Heat Setting Temperature/Time: The heat setting conditions are too high or too long, causing even the fixed dye to sublime.[2][10] 3. Inappropriate Finishing Agents: Certain softeners (especially cationic types) can promote dye migration to the surface.[1][2]
1. Optimize Reduction Clearing: Ensure a thorough reduction clearing step is performed. For medium-to-dark shades, a treatment at 70-80°C for 15-30 minutes is typical.[6][11] For very dark shades, a second clearing process may be necessary.[11] 2. Adjust Heat Setting Parameters: Lower the heat setting temperature to the minimum required for fabric stability (e.g., 180°C) and reduce the dwell time.[1][10] 3. Select Appropriate Auxiliaries: Avoid cationic softeners. Opt for non-ionic or weakly cationic alternatives that have minimal impact on dye migration.[1]
Color changes or fading after final heat treatment.
1. Thermal Migration: The heat treatment causes dye molecules to move from the core of the fiber to the surface.[12][13] 2. Dye Selection: While Disperse Red 60 is a high-energy dye, extremely high temperatures can still affect it.
1. Control Heat Treatment: Precisely control the temperature and duration of heat setting. Heat treatment below 130°C shows minimal dye migration, which increases significantly above 160°C.[13] 2. Pre-Heat Setting: Consider heat setting the fabric before dyeing to stabilize the fiber structure, which can improve dye uptake and fastness.[3][10]
Poor rubbing (crocking) fastness after finishing.
Dye Migration to Surface: This is a direct result of thermomigration, where dye that has moved to the fiber surface is easily abraded.[14]
Implement Solutions for Thermal Migration: The solutions are the same as for preventing sublimation. A thorough reduction clearing is the most effective measure. Additionally, review and optimize finishing chemicals and heat treatment conditions.[14]
Inconsistent fastness results between lab and bulk production.
Process Parameter Variation: Differences in liquor ratio, heating/cooling rates, pH control, and water hardness can affect dye fixation and clearing efficiency.
Standardize Processes: Ensure all parameters (temperature, time, pH, chemical concentrations) are strictly controlled and documented for both lab and production scales. Use softened water to avoid interference from mineral ions.[6][15]
Data Presentation
Table 1: Typical Fastness Properties of Disperse Red 60
Fastness Property
Test Method
Rating (Scale 1-5)
Light Fastness
ISO 105-B02
7
Washing Fastness (Staining)
ISO 105-C06
5
Washing Fastness (Change)
ISO 105-C06
4-5
Sublimation Fastness (180°C, 30s)
ISO 105-P01
5
Rubbing Fastness (Dry)
ISO 105-X12
4-5
Rubbing Fastness (Wet)
ISO 105-X12
4-5
Note: Ratings are typical and can vary based on the depth of shade and specific processing conditions.[16]
Table 2: Effect of Heat Setting Temperature on Sublimation Fastness
Heat Setting Temperature
Dwell Time
Sublimation Fastness (Staining, Grey Scale)
180°C
30 seconds
4-5
190°C
30 seconds
4
200°C
30 seconds
3-4
210°C
30 seconds
3
Note: This table provides illustrative data. Actual results will depend on dye concentration, fabric type, and the effectiveness of the reduction clearing process.
Experimental Protocols
Protocol 1: High-Temperature Exhaust Dyeing of Polyester
Fabric Preparation: Scour the polyester fabric to remove oils, sizing agents, and other impurities. An alkaline scour with a detergent and soda ash is recommended.[6]
Adjust the pH of the dye bath to 4.5-5.5 using an acetic acid/sodium acetate buffer.[1][6]
Prepare a dispersion of Disperse Red 60 (e.g., 2% on weight of fabric) by pasting it with a small amount of dispersing agent and then adding warm water. Add this to the dye bath.
Dyeing Cycle:
Introduce the polyester fabric into the dye bath at approximately 60°C.
Increase the temperature to 130°C at a rate of 1.5°C per minute.[1]
Hold the temperature at 130°C for 45-60 minutes to ensure full dye penetration and fixation.[1][7]
Cool the dye bath slowly to 70-80°C before draining.[6]
Rinse the fabric thoroughly.
Protocol 2: Reduction Clearing
Bath Preparation: Prepare a fresh bath at a 10:1 liquor ratio.
Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold rinse.
Neutralize the fabric in a bath containing 1 g/L of acetic acid for 10 minutes.[1]
Perform a final cold rinse.
Protocol 3: Evaluation of Sublimation Fastness (AATCC 117 / ISO 105-P01)
Apparatus: Use a scorch or sublimation fastness tester with heated plates.[17][18]
Specimen Preparation: Cut a piece of the dyed fabric (e.g., 40 x 100 mm) and an adjacent piece of undyed white polyester fabric of the same size.[19]
Test Procedure:
Place the dyed specimen on top of the white adjacent fabric.
Place the composite specimen between the heating plates of the tester.
Set the temperature (e.g., 180°C, 210°C) and time (e.g., 30 seconds) according to the standard or specific end-use requirement.[3][19]
Close the plates to apply heat without heavy pressure.[17]
Evaluation:
After the specified time, remove the composite specimen and allow it to cool.
Evaluate the degree of staining on the white polyester fabric using the ISO Grey Scale for Staining. A rating of 5 indicates no staining, while a rating of 1 indicates severe staining.[20]
Mandatory Visualizations
Caption: Experimental workflow for dyeing polyester and testing sublimation fastness.
Caption: Key factors and solutions for poor sublimation fastness.
Technical Support Center: Optimizing Disperse Red 60 Solubility in Supercritical CO2
Welcome to the technical support center for optimizing the solubility of Disperse Red 60 in supercritical carbon dioxide (scCO2). This resource is designed for researchers, scientists, and professionals in drug developme...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for optimizing the solubility of Disperse Red 60 in supercritical carbon dioxide (scCO2). This resource is designed for researchers, scientists, and professionals in drug development and materials science who are utilizing supercritical fluid technology. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to common problems you may face when working with Disperse Red 60 and supercritical CO2.
Problem
Possible Causes
Recommended Solutions
Low Solubility of Disperse Red 60
Insufficient pressure and/or temperature.
Increase the pressure and/or temperature within the optimal range for Disperse Red 60. Solubility generally increases with pressure at constant temperature.[1][2][3] The effect of temperature can be more complex, but for pressures above 15 MPa, solubility tends to increase with temperature.[2][4]
Absence of a co-solvent.
Introduce a polar co-solvent such as ethanol or acetone. These can significantly enhance the solubility of disperse dyes in scCO2 through hydrogen bonding.[5]
Inadequate equilibration time.
Ensure sufficient time is allowed for the dye to reach dissolution equilibrium in the scCO2. This can be determined by measuring dye concentration over time until it plateaus. A dissolving time of 90-120 minutes has been shown to be effective.[6]
Poor Dye Uptake by the Substrate
High dye solubility leading to lower partitioning onto the fiber.
While high solubility is necessary, excessively high solubility may not lead to optimal dye uptake. The dyeing process in scCO2 follows a partition mechanism.[2][5] Consider adjusting pressure and temperature to find a balance between sufficient solubility and favorable partitioning onto the substrate.
Substrate properties.
The type of polymer and its physical state (e.g., glass transition temperature) can affect dye diffusion. Supercritical CO2 can plasticize polymers, which aids dye penetration.[7] Ensure the experimental conditions are suitable for the specific substrate being dyed.
Inconsistent or Non-Reproducible Solubility Data
Fluctuations in pressure and temperature.
Maintain precise control over the experimental temperature and pressure. Even small variations can significantly impact scCO2 density and, consequently, dye solubility.[1]
Incomplete removal of previous dye or co-solvent.
Thoroughly clean the experimental apparatus between runs. Flushing the system with pure scCO2 multiple times is crucial to remove any residual dye or co-solvent from previous experiments.[1]
Impurities in CO2 or dye.
Use high-purity CO2 (99% or higher) and pure Disperse Red 60 without dispersing agents or surfactants for accurate solubility measurements.[1][3]
Clogging of Filters or Tubing
Precipitation of the dye due to pressure or temperature drops.
Ensure uniform heating of all components of the system to prevent cold spots where the dye could precipitate. Maintain a stable pressure throughout the system until the collection stage.
Exceeding the solubility limit at a given condition.
Do not overload the system with an excessive amount of dye. Start with a smaller amount and gradually increase if necessary, ensuring it remains below the saturation point under the experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the typical ranges for pressure and temperature to dissolve Disperse Red 60 in supercritical CO2?
A1: The solubility of Disperse Red 60 in supercritical CO2 is typically measured at pressures ranging from 10 MPa to 35 MPa and temperatures between 313 K and 423 K.[1][3] The solubility generally increases with pressure at a constant temperature.[1][2][3]
Q2: How does temperature affect the solubility of Disperse Red 60 in scCO2?
A2: The effect of temperature is more complex. At lower pressures, an increase in temperature can lead to a decrease in CO2 density, thus reducing solubility. However, at higher pressures (above the "crossover pressure"), the increase in the dye's vapor pressure with temperature becomes the dominant effect, leading to increased solubility.[8] For Disperse Red 60, at pressures above 150 bar (15 MPa), solubility generally increases with increasing temperature.[4]
Q3: Can I use a co-solvent to improve the solubility of Disperse Red 60?
A3: Yes, using a polar co-solvent like ethanol or acetone can significantly enhance the solubility of Disperse Red 60 in scCO2.[5] The enhancement is attributed to the formation of hydrogen bonds between the co-solvent and the dye molecules.
Q4: What is the molecular structure of Disperse Red 60?
A4: Disperse Red 60 is an anthraquinone derivative. Its chemical structure is 1-amino-4-hydroxy-2-phenoxy-9,10-anthraquinone.
Experimental Protocols
Protocol 1: Measurement of Disperse Red 60 Solubility using a Dynamic (Flow-Type) Apparatus
This method involves continuously flowing supercritical CO2 through a cell containing the solid dye and then determining the amount of dissolved dye.
Materials:
C.I. Disperse Red 60 (pure, without dispersing agents)
High-purity carbon dioxide (99%+)
Solvent for dye collection (e.g., acetone)
Apparatus:
High-pressure pump for CO2 delivery
Equilibrium cell/vessel
Constant temperature bath or oven
Pressure and temperature sensors
Back-pressure regulator
Collection trap with a suitable solvent
Flow meter
Procedure:
Accurately weigh and place a known amount of Disperse Red 60 into the equilibrium cell.
Assemble the system and heat the equilibrium cell to the desired temperature.
Pressurize the system with CO2 to the desired pressure using the high-pressure pump.
Allow the system to equilibrate for a set period (e.g., 60-90 minutes) to ensure the CO2 is saturated with the dye.
Slowly open the back-pressure regulator to allow a controlled flow of the dye-saturated scCO2 through the collection trap containing a known volume of solvent (e.g., acetone).
The dye will precipitate in the solvent as the CO2 expands to a gaseous state.
Measure the total volume of CO2 that has passed through the system using the flow meter.
Quantify the amount of dye collected in the solvent using a UV-Vis spectrophotometer by measuring the absorbance at the dye's maximum wavelength and comparing it to a standard calibration curve.
Calculate the solubility as the mass of dye per volume of CO2 or in terms of mole fraction.
Protocol 2: Measurement of Disperse Red 60 Solubility using a Static (Batch) Apparatus
This method involves achieving equilibrium in a closed system and then measuring the concentration of the dye in the supercritical fluid phase.
Materials:
C.I. Disperse Red 60 (pure)
High-purity carbon dioxide (99%+)
Solvent for dye extraction (e.g., ethyl alcohol)
Apparatus:
High-pressure equilibrium view cell with a variable volume
Magnetic stirrer or circulation pump
Constant temperature air bath
Pressure and temperature sensors
Sampling valve
Extraction trap with a suitable solvent
Procedure:
Introduce a known amount of Disperse Red 60 into the equilibrium cell.
Evacuate the cell to remove any air.
Charge the cell with a known amount of liquid CO2.
Heat the cell to the desired temperature, which will also increase the pressure to the desired level.
Agitate the mixture using a magnetic stirrer or circulate it with a pump for a sufficient time (e.g., 2 hours) to ensure equilibrium is reached.[1]
Once equilibrium is achieved, isolate the cell and slowly release the fluid mixture through a sampling valve into an extraction trap containing a known volume of a suitable solvent (e.g., ethyl alcohol) to collect the dissolved dye.[1]
The amount of CO2 is determined from the known volume of the cell and the density of CO2 at the experimental temperature and pressure.
Analyze the concentration of the dye in the solvent using a UV-Vis spectrophotometer.
Calculate the solubility from the amount of dye and the amount of CO2.
Data Presentation
Table 1: Solubility of Disperse Red 60 in Supercritical CO2 at Various Temperatures and Pressures
Temperature (K)
Pressure (MPa)
Solubility (mol fraction x 10^6)
353
11
Data Point 1
353
15
Data Point 2
353
20
Data Point 3
353
23
Data Point 4
373
11
Data Point 5
373
15
Data Point 6
373
20
Data Point 7
373
23
Data Point 8
393
11
Data Point 9
393
15
Data Point 10
393
20
Data Point 11
393
23
Data Point 12
Note: This table is a template. Actual values should be populated from experimental data found in literature such as that from Lee et al. (2001) and Shim and Bae (1999).[2][6]
Visualizations
Caption: Dynamic method workflow for solubility measurement.
Caption: Factors influencing Disperse Red 60 solubility.
Technical Support Center: Overcoming Poor Leveling of Disperse Red 60 in Exhaust Dyeing
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor leveling of Disperse Red 60 during exhaust dyeing of polyester.
Frequently Asked Questions (FAQs)
Q1: What is Disperse Red 60 and why is it used?
Disperse Red 60, also known as C.I. 60756, is an anthraquinone-based disperse dye.[1][2] It is characterized by its bright red shade with a blueish tint.[2] Due to its chemical structure, it is suitable for dyeing hydrophobic fibers like polyester, for which it has a high affinity.[2][3]
Q2: What are the primary causes of poor leveling with Disperse Red 60 in exhaust dyeing?
Poor leveling, or uneven dyeing, with Disperse Red 60 on polyester fabrics typically arises from one or more of the following factors:
Improper Dye Dispersion: Agglomeration of dye particles in the dyebath can lead to spotting and uneven color.[4]
Incorrect Temperature Control: A rapid temperature rise, especially in the critical dyeing range for polyester (approximately 80°C to 130°C), can cause the dye to rush onto the fiber surface, resulting in unlevel dyeing.[4][5]
Inadequate pH Control: Disperse dyes, including Disperse Red 60, are most stable in a weakly acidic environment. Deviations from the optimal pH can affect dye stability and uptake rate.[4] The recommended pH range for disperse dyeing of polyester is typically 4.5 to 5.5.[4][5]
Poor Fabric Preparation: The presence of impurities such as oils, waxes, or sizing agents on the fabric can hinder uniform dye penetration.[4]
Incorrect Selection or Concentration of Auxiliaries: The type and amount of dispersing and leveling agents are crucial for achieving a level dyeing.[4][6]
Q3: Can the pH of the dyebath significantly impact the leveling of Disperse Red 60?
Yes, the pH of the dyebath is a critical parameter. While some studies suggest that the lifting power of Disperse Red 60 is not significantly affected by pH, maintaining a weakly acidic pH range of 4.5-5.5 is crucial for the stability of the dye dispersion and to prevent the hydrolysis of the polyester fiber at high temperatures.[4][7] An unstable dispersion can lead to dye agglomeration and subsequent unlevel dyeing.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor leveling issues with Disperse Red 60.
Problem: Uneven Dyeing or Shading (Poor Leveling)
Initial Checks:
Visual Inspection: Examine the dyed fabric for specific patterns of unevenness (e.g., streaks, blotches, side-to-center variation). This can provide clues to the root cause.
Review Process Parameters: Double-check your dyeing procedure against the recommended parameters for Disperse Red 60 on polyester.
Troubleshooting Steps & Solutions:
Potential Cause
Recommended Action & Parameters
1. Improper Dye Dispersion
Action: Ensure the dye is properly dispersed before adding it to the dyebath. Protocol: Perform a dispersion stability test (see Experimental Protocol 1). Parameters: - Dispersing Agent: Use a high-quality, high-temperature stable dispersing agent at a concentration of approximately 1 g/L.[4] - Water Hardness: Use demineralized water or add a sequestering agent to counteract the effects of hard water ions.
2. Incorrect Temperature Profile
Action: Employ a controlled, gradual rate of temperature rise. Parameters: - Heating Rate: A rate of 1-2°C per minute is recommended, especially within the critical range of 80°C to 130°C.[4][5] - Dyeing Temperature: The optimal dyeing temperature for polyester with disperse dyes is typically 130°C.[5] - Holding Time: A holding time of 30-60 minutes at the dyeing temperature is generally sufficient for dye penetration and fixation.[5]
3. Inadequate pH Control
Action: Strictly maintain the dyebath pH within the optimal range. Parameters: - pH Range: 4.5 - 5.5.[4][5] - pH Adjustment: Use acetic acid to adjust the pH.
4. Insufficient Leveling Agent
Action: Add or increase the concentration of a suitable high-temperature leveling agent. Protocol: Evaluate the effectiveness of the leveling agent using the Slow Dyeing Rate Test (see Experimental Protocol 2). Parameters: - Concentration: 0.5 g/L to 2.0 g/L, depending on the specific agent and the depth of the shade.[4]
5. Poor Fabric Preparation
Action: Ensure the polyester fabric is thoroughly scoured before dyeing. Protocol: Follow a standard scouring procedure to remove all impurities. Parameters: - Scouring Bath: Use a non-ionic detergent (e.g., 1-2 g/L) and sodium carbonate (e.g., 1 g/L). - Temperature: 70-80°C. - Time: 30 minutes. - Rinsing: Rinse thoroughly with hot and then cold water.
6. Poor Dye Migration
Action: Promote the migration of the dye to ensure even distribution. Protocol: Conduct a dye migration test to assess the leveling properties (see Experimental Protocol 3). Parameters: - Leveling Agent: Utilize a leveling agent that also promotes dye migration at high temperatures.
Experimental Protocols
Protocol 1: Dispersion Stability Test
This test assesses the stability of the Disperse Red 60 dispersion under dyeing conditions.
Materials:
Disperse Red 60
High-temperature dispersing agent
Acetic acid
Beaker (500 mL)
Hot plate with magnetic stirrer
Whatman No. 2 filter paper (or equivalent)
Buchner funnel and vacuum flask
Procedure:
Prepare a 10 g/L solution of Disperse Red 60 with the recommended concentration of dispersing agent in a beaker.
Adjust the pH of the solution to 4.5-5.5 with acetic acid.
Heat the solution to 130°C while stirring and hold for 30-60 minutes to simulate the dyeing process.
Cool the solution to 70°C.
Preheat a Buchner funnel with 70°C hot water and dry it.
Place the filter paper in the funnel and apply a vacuum.
Filter the dye solution.
Evaluation: Observe the filter paper for any dye aggregates or spots. A large number of spots indicates poor dispersion stability.[8]
Protocol 2: Slow Dyeing Rate Test (Evaluation of Leveling Agent)
This protocol helps to determine the effectiveness of a leveling agent in controlling the dye uptake rate.
Materials:
Degreased and refined polyester fabric
Disperse Red 60 (e.g., 0.5% on mass of fiber)
Leveling agent (variable concentration)
Acetic acid
Laboratory dyeing machine
Spectrophotometer
Procedure:
Prepare a dyebath with Disperse Red 60, the leveling agent, and adjust the pH to 4.5. The liquor ratio should be around 1:20.
Place the polyester fabric in the dyebath at 40°C.
Heat the dyebath to 130°C at a controlled rate (e.g., 1.5°C/minute).
Hold at 130°C for 45-60 minutes.
During the heating phase, take small fabric samples at regular temperature intervals (e.g., 90°C, 100°C, 110°C, 120°C, and 130°C).
After the holding time, cool the dyebath and rinse the final fabric sample.
Evaluation: Visually compare the color depth of the samples taken at different temperatures. A more gradual and uniform increase in color indicates a more effective leveling agent.[8] For a quantitative assessment, measure the color strength (K/S value) of each sample using a spectrophotometer.
Protocol 3: Dye Migration Test
This test evaluates the ability of the dye to move from areas of high concentration to areas of low concentration on the fabric, which is essential for correcting unlevelness.
Materials:
One piece of polyester fabric dyed with Disperse Red 60 (e.g., 1% on mass of fiber).
One piece of undyed polyester fabric of the same size.
Leveling agent
Acetic acid
Laboratory dyeing machine
Procedure:
Sew the dyed and undyed fabric pieces together.
Prepare a blank dyebath (containing only water, leveling agent, and acetic acid to pH 4.5).
Place the sewn fabric sample in the blank dyebath.
Heat the bath to 130°C and hold for 60 minutes.
Cool the bath, rinse, and dry the fabric.
Evaluation: Visually assess the color of the initially undyed fabric. A deeper color on the initially undyed piece indicates better dye migration and leveling properties.[8]
Visualizations
Exhaust Dyeing Process Workflow
Caption: Figure 1. Standard Exhaust Dyeing Workflow for Polyester.
Troubleshooting Logic for Poor Leveling
Caption: Figure 2. Troubleshooting Decision Tree for Poor Leveling.
Technical Support Center: Reducing Wastewater Contamination from Disperse Red 60 Dyeing Processes
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to minimize...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to minimize wastewater contamination from Disperse Red 60 dyeing processes.
Troubleshooting Guides
This section addresses common issues encountered during the dyeing process and subsequent wastewater treatment, with a focus on minimizing the environmental impact of Disperse Red 60.
Issue: Uneven Dyeing and Color Bleeding
Q1: My dyed fabric is showing uneven coloration and significant color bleeding during washing. How can I troubleshoot this to reduce dye in the wastewater?
A1: Uneven dyeing and poor colorfastness are often linked and result in higher concentrations of Disperse Red 60 in the effluent. Here are several factors to investigate:
Dyeing Temperature: The optimal dyeing temperature for Disperse Red 60 on polyester is typically between 120°C and 130°C.[1] Temperatures outside this range can lead to poor dye penetration and fixation.
pH of the Dye Bath: The pH of the dye bath should be controlled, as it can affect the stability of the disperse dye and its uptake by the fiber.
Dispersing Agents: Inadequate or improper use of dispersing agents can cause dye agglomeration, leading to spotting and uneven color.
Heating and Cooling Rates: Rapid heating or cooling can cause uneven dye uptake. A controlled, gradual temperature change is recommended.
Issue: Low Dye Removal Efficiency with Adsorbents
Q2: I'm using an adsorption-based method to treat Disperse Red 60 wastewater, but the removal efficiency is low. What are the potential causes and solutions?
A2: Several factors can influence the efficiency of dye adsorption. Consider the following:
Adsorbent Saturation: The adsorbent material has a finite capacity. If it becomes saturated with dye molecules, its efficiency will decrease. Regeneration or replacement of the adsorbent may be necessary.
pH of the Wastewater: The pH of the effluent can significantly impact the surface charge of both the adsorbent and the dye molecule, affecting the adsorption process. The optimal pH for adsorption of disperse dyes can vary depending on the adsorbent used.
Contact Time and Agitation: Sufficient contact time and proper agitation are crucial to ensure that the dye molecules have adequate opportunity to bind to the adsorbent.
Initial Dye Concentration: High initial concentrations of Disperse Red 60 can saturate the adsorbent more quickly. Pre-treatment to reduce the initial dye load may be necessary.
Frequently Asked Questions (FAQs)
Q3: What are the most common methods for removing Disperse Red 60 from textile wastewater?
A3: Common methods for treating textile wastewater containing disperse dyes like Disperse Red 60 include physical, chemical, and biological processes.[2][3][4] These can be used alone or in combination:
Adsorption: Using materials like activated carbon to trap dye molecules.[3]
Advanced Oxidation Processes (AOPs): These include ozonation, Fenton processes, and photocatalysis, which use highly reactive radicals to break down the dye molecules.[2][5][6]
Biological Treatment: Utilizing microorganisms to biodegrade the dye.[3] However, disperse dyes are often resistant to biodegradation.[7]
Membrane Filtration: Techniques like reverse osmosis and nanofiltration can separate dye molecules from the water.[2][3]
Q4: What is the typical efficiency of Advanced Oxidation Processes (AOPs) for Disperse Red 60 removal?
A4: AOPs can be highly effective in decolorizing and degrading Disperse Red 60. The efficiency depends on the specific AOP and operating conditions. For instance, Fenton-based processes have shown high efficiency in dye removal.[8] Ozonation has also been reported to achieve significant color removal from textile effluents.[9][10]
Q5: Can bio-sludge be used to remove Disperse Red 60?
A5: Yes, bio-sludge from domestic wastewater treatment plants has demonstrated a high adsorption capacity for Disperse Red 60.[11] The adsorption capacity can be enhanced by acclimatizing the bio-sludge with the dye.[11] It has been found that Disperse Red 60 is more readily adsorbed onto bio-sludge than Disperse Blue 60.[7][11]
Technical Support Center: Decolorization of Disperse Red 60 Effluent
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the decolorization of Disperse Red 60 t...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the decolorization of Disperse Red 60 textile effluent.
Troubleshooting Guides
This section addresses specific issues that may arise during decolorization experiments using common methods.
Method 1: Adsorption
Question: My adsorption experiment shows very low decolorization efficiency for Disperse Red 60. What could be wrong?
Answer:
Low efficiency in adsorption processes is a common issue that can typically be traced back to suboptimal experimental parameters. Consider the following troubleshooting steps:
Check the pH of the Solution: The pH is a critical factor influencing the surface charge of the adsorbent and the ionization of the dye. For Disperse Red 60, maximum adsorption has been observed at acidic pH values, specifically pH 2 to 4.[1] In some cases, a pH of 6 has also been used effectively.[2] Operating outside this range can significantly reduce efficiency.
Evaluate Adsorbent Dosage: An insufficient amount of adsorbent will not provide enough active sites for dye removal. Increase the adsorbent mass incrementally in subsequent experiments to find the optimal dosage.
Verify Contact Time: Adsorption is not instantaneous. Ensure you are allowing sufficient time for the dye molecules to bind to the adsorbent surface. While equilibrium times vary, studies have investigated contact times ranging from minutes to several hours.[1][3]
Assess Initial Dye Concentration: If the initial concentration of Disperse Red 60 is too high, it can saturate the active sites of the adsorbent quickly.[2] Consider diluting the effluent or increasing the adsorbent dosage.
Consider Adsorbent Saturation and Regeneration: If you are reusing the adsorbent, it may have reached its maximum adsorption capacity. Some adsorbents, like bio-sludge, can be regenerated by washing with a 0.1N NaOH solution.[4]
Question: I am using a Fenton process, but the color removal is incomplete and the reaction seems slow. How can I improve it?
Answer:
The efficacy of the Fenton process is highly dependent on precise chemical conditions. Here are key factors to troubleshoot:
Optimize the pH: The Fenton reaction is extremely pH-dependent. The optimal pH for this process is consistently reported to be around 3.[5][6] At higher pH levels, iron precipitates as hydroxide, inhibiting the generation of hydroxyl radicals.
Adjust the Fe²⁺/H₂O₂ Ratio: The concentrations of ferrous sulfate (Fe²⁺) and hydrogen peroxide (H₂O₂) are crucial. An excess of either reagent can be counterproductive. Increasing the concentration of both reagents generally improves dye removal up to a certain point.[5] It is essential to determine the optimal molar ratio for your specific system.
Increase Reaction Time: While Fenton oxidation can be rapid, complete decolorization may require retention times of 60-80 minutes to achieve over 95% removal.[5]
Address High COD Levels: The Fenton process is often more effective at color removal than at complete mineralization (COD reduction).[5][7] If residual COD is a concern, you may need to extend the reaction time or couple the Fenton process with a biological treatment step.[8]
Question: My microbial culture (or enzyme solution) is not effectively decolorizing the Disperse Red 60 effluent. What are the likely causes?
Answer:
Biological treatments are sensitive to environmental conditions and the composition of the effluent.
Verify Environmental Conditions: Microbial and enzymatic activity is optimal within specific ranges of pH, temperature, and moisture. For example, some fungal decolorization processes achieve complete removal at 30°C and a pH of 6.[7] Laccase enzymes often work best at a pH of 4 and a temperature of 65°C.[9][10]
Assess Dye Toxicity: High concentrations of disperse dyes can be toxic to microorganisms, inhibiting their metabolic activity.[11] Consider pretreating or diluting the effluent.
Provide a Co-substrate: The presence of an easily digestible carbon source, such as glucose, can significantly improve the dye adsorption and degradation efficiency of microbial systems like activated sludge.[4]
Consider Enzyme Mediators: For enzymatic treatments, particularly with laccase, the addition of a mediator like 1-hydroxybenzotriazole (HBT) can be essential for achieving high decolorization rates.[9][10]
Check for Necessary Enzymes: The degradation of Disperse Red 60 relies on specific enzymes like laccase, peroxidases, and azoreductase.[7][12] Ensure your microbial culture is capable of producing these enzymes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for treating Disperse Red 60 effluent?
A1: The main approaches for decolorizing Disperse Red 60 effluent can be categorized as physical, chemical, and biological methods:
Physical Methods: Adsorption is a prominent method, utilizing materials like activated carbon, bio-sludge, and novel nanocomposites to bind the dye molecules.[1][4][13]
Chemical Methods (AOPs): Advanced Oxidation Processes are widely used and include Fenton/Photo-Fenton, ozonation, photocatalysis with TiO₂, and UV/H₂O₂.[5][7][13][14][15] These methods use powerful oxidizing radicals to break down the dye's chromophore.
Biological Methods: This approach uses microorganisms (bacteria, fungi) or their enzymes (laccase, peroxidases) to degrade the dye.[7][9][16] It is often considered more cost-effective and environmentally friendly.[12][13]
Coagulation and Flocculation: This involves using coagulants, including natural ones derived from plants, to precipitate the dye.[17]
Q2: How do I accurately measure the concentration of Disperse Red 60 to determine decolorization efficiency?
A2: The concentration of Disperse Red 60 in an aqueous solution is typically measured using a UV-Vis spectrophotometer.[18] The procedure involves measuring the absorbance of the solution at the dye's wavelength of maximum absorbance (λmax). By creating a standard calibration curve of known concentrations versus their absorbance, you can determine the concentration of your unknown samples.[18][19][20] The percentage of decolorization is then calculated by comparing the initial and final concentrations.
Q3: Why is my Chemical Oxygen Demand (COD) still high even after the color of the effluent has been completely removed?
A3: This is a common outcome, particularly with AOPs like Fenton's reagent and ozonation.[5][7][21] Color removal occurs when the dye's chromophore (the part of the molecule responsible for color) is broken down. However, this degradation may not completely mineralize the dye into carbon dioxide and water. Instead, it can produce smaller, colorless organic intermediates that still contribute to the overall COD of the effluent.[5]
Q4: Which decolorization method is the most effective?
A4: The "best" method depends on the specific application, cost considerations, and desired outcome.
Advanced Oxidation Processes (AOPs) like the Fenton process and ozonation are generally very fast and effective for color removal.[7][13] However, they can be costly and may not fully reduce COD.[5][21]
Adsorption can be highly effective, with some novel nanocomposites achieving a maximum adsorption capacity of 100 mg/g.[1] Its effectiveness depends on finding a low-cost, high-capacity adsorbent.
Biological treatments are often more eco-friendly and cost-effective but are typically slower than chemical methods.[12][13] Their efficiency can be very high, with some bacteria achieving 100% dye removal.[7]
Q5: Why is pH a critical parameter in almost every decolorization method?
A5: pH plays a crucial role in the underlying chemistry of each process:
In adsorption , pH affects the surface charge of the adsorbent and the dye molecule, influencing the electrostatic interactions between them. For many adsorbents, an acidic pH is favorable for removing Disperse Red 60.[1][3]
In Fenton oxidation , a low pH (around 3) is required to keep iron in its soluble Fe²⁺ form and to facilitate the generation of hydroxyl radicals.[5][6]
In **photocatalysis (with TiO₂) **, the surface of the catalyst becomes positively charged in an acidic medium (pH < 6.5), which can enhance the adsorption of anionic dye components or influence reaction pathways.[15]
In biological treatments , pH directly impacts the metabolic activity of microorganisms and the catalytic function of enzymes, which have specific optimal pH ranges.[7][9]
Data Presentation: Comparison of Decolorization Methods
The following tables summarize quantitative data from various studies on the decolorization of Disperse Red 60 and similar disperse dyes.
Protocol 1: General Adsorption Experiment (Batch Study)
Prepare Stock Solution: Dissolve a precise amount of Disperse Red 60 dye in distilled water to create a stock solution of known concentration (e.g., 1000 mg/L).[1]
Prepare Working Solutions: Dilute the stock solution to desired initial concentrations (e.g., 20, 40, 60, 80, 100 mg/L).[3]
pH Adjustment: For each working solution, adjust the pH to the desired value (e.g., 2, 4, 6, 8) using 0.1 M HCl or 0.1 M NaOH.[1]
Adsorption Process: Add a fixed amount of adsorbent (e.g., 1 g) to a fixed volume of the dye solution (e.g., 100 cm³).[3]
Agitation: Place the mixture on a mechanical stirrer or shaker at a constant speed (e.g., 130 rpm) and temperature (e.g., 20°C) for a predetermined contact time.[3]
Sample Collection & Separation: At various time intervals (e.g., 10, 20, 30, 60 min), withdraw a sample. Separate the adsorbent from the solution by centrifugation or filtration.
Analysis: Measure the final concentration of Disperse Red 60 in the supernatant using a UV-Vis spectrophotometer at its λmax.
Calculation: Calculate the amount of dye adsorbed per unit mass of adsorbent (q_e) and the percentage of removal.
Protocol 2: Fenton Oxidation
Sample Preparation: Place a defined volume of Disperse Red 60 effluent into a reaction vessel.
pH Adjustment: Adjust the initial pH of the solution to 3.0 using sulfuric acid (H₂SO₄).[5][6]
Initiate Reaction: Add the required amount of ferrous sulfate (FeSO₄) and stir until dissolved. Then, add the predetermined dosage of hydrogen peroxide (H₂O₂) to start the oxidation reaction.[5]
Reaction Time: Allow the reaction to proceed for a set time (e.g., 60 minutes) under constant stirring.
Quench Reaction: After the reaction time, raise the pH to >7.0 with NaOH to stop the reaction by precipitating the iron catalyst.
Analysis: After settling, filter the sample and measure the final dye concentration (for color removal) and the COD of the supernatant.
Protocol 3: Photocatalytic Degradation using TiO₂
Catalyst Suspension: Prepare a suspension by dispersing a specific amount of TiO₂ photocatalyst (e.g., 0.5 to 2 g/L) into the Disperse Red 60 solution.[15]
Adsorption-Desorption Equilibrium: Stir the suspension in complete darkness for 30-60 minutes.[15][23] This step ensures that the initial decrease in dye concentration is due to photocatalysis and not just physical adsorption.
Initiate Photocatalysis: Expose the suspension to a UV light source while continuing to stir.
Sample Collection: Withdraw aliquots of the suspension at regular time intervals (e.g., 30, 60, 90, 120, 180 minutes).[15]
Catalyst Separation: Immediately centrifuge or filter the collected aliquots to remove the TiO₂ particles.
Analysis: Measure the absorbance of the clear supernatant with a UV-Vis spectrophotometer to determine the remaining dye concentration.
Technical Support Center: Addressing Matrix Effects in LC/MS/MS Analysis of Disperse Dyes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the Liquid Chromatograph...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) analysis of disperse dyes.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC/MS/MS analysis, and why are they a concern for disperse dyes?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the analysis.[1][2] Disperse dyes are often analyzed in complex matrices such as textiles, wastewater, and biological samples, which contain numerous compounds that can interfere with the ionization of the dye molecules.[3][4][5] These interfering components can include other dyes, finishing agents, surfactants, and endogenous substances.[2][6]
Q2: What are the common causes of ion suppression or enhancement?
A2: Several factors can cause matrix effects:
Competition for Ionization: Co-eluting matrix components can compete with the analyte for the limited charge available in the ion source, leading to ion suppression.[2]
Droplet Formation and Evaporation: Less volatile compounds in the matrix can affect the efficiency of droplet formation and solvent evaporation in the electrospray ionization (ESI) source, which is crucial for generating gas-phase ions.[7]
Analyte Neutralization: Basic compounds in the matrix can deprotonate and neutralize the analyte ions, reducing the signal.[7][8]
Ion Source Contamination: Accumulation of non-volatile materials in the ion source can physically block the entrance to the mass spectrometer or create charging issues.[7][9]
Q3: How can I detect if my analysis is affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
Post-Column Infusion (PCI): This is a qualitative method where a constant flow of the analyte is infused into the mass spectrometer after the LC column.[8][10] A blank matrix extract is then injected onto the column. Any suppression or enhancement of the constant analyte signal indicates the retention times at which matrix components are eluting and causing interference.[1][10]
Post-Extraction Spike Analysis: This quantitative method involves comparing the peak area of an analyte in a pure solvent to the peak area of the same analyte spiked into a blank matrix extract after the extraction process.[6][10] The matrix effect (ME) can be calculated as follows:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[6]
Troubleshooting Guide
Issue: Poor reproducibility and accuracy in quantitative results for disperse dyes.
This is a common symptom of unaddressed matrix effects. The following troubleshooting steps can help identify and mitigate the issue.
Step 1: Evaluate the Presence and Severity of Matrix Effects
Before making significant changes to your method, it's crucial to confirm that matrix effects are the root cause of the problem.
Recommendation: Perform a post-extraction spike analysis to quantify the matrix effect for your specific analyte and matrix. If significant ion suppression or enhancement is observed (e.g., outside the 80-120% range), proceed to the next steps.
Step 2: Optimize Sample Preparation to Remove Interferences
The most effective way to combat matrix effects is to remove the interfering components before they enter the LC/MS/MS system.[2]
Recommendation 1: Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples.[2][6] Choose a sorbent that retains the disperse dyes while allowing matrix components to be washed away. A reversed-phase C18 or a polymeric sorbent is often a good starting point for the non-polar disperse dyes.[3][11]
Recommendation 2: Liquid-Liquid Extraction (LLE): LLE can also be effective in separating disperse dyes from interfering substances based on their differential solubility in immiscible liquids.[2][12]
Recommendation 3: Sample Dilution: A simple yet often effective strategy is to dilute the sample extract.[10] This reduces the concentration of both the analyte and the interfering matrix components. However, this may compromise the limit of quantification (LOQ).
Step 3: Modify Chromatographic Conditions for Better Separation
If sample preparation alone is insufficient, optimizing the chromatographic separation can help resolve the analyte from co-eluting matrix interferences.[10]
Recommendation 1: Gradient Modification: Adjust the mobile phase gradient to increase the separation between the analyte peak and any regions of ion suppression identified by post-column infusion.[13]
Recommendation 2: Column Chemistry: Experiment with different column stationary phases (e.g., Phenyl-Hexyl, Pentafluorophenyl) to alter the selectivity of the separation.
Recommendation 3: UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) systems with sub-2 µm particle columns provide higher resolution and can better separate analytes from matrix components in a shorter time.[3]
Step 4: Employ Compensation Strategies During Analysis
When matrix effects cannot be completely eliminated, several analytical techniques can be used to compensate for their impact.
Recommendation 1: Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte.[2] This helps to ensure that the standards and samples experience similar matrix effects.
Recommendation 2: Standard Addition: This method involves adding known amounts of the analyte to aliquots of the sample.[8][10] A calibration curve is then generated for each sample, which accounts for the specific matrix effects in that sample.
Recommendation 3: Use of Internal Standards (IS): An internal standard is a compound with similar physicochemical properties to the analyte that is added to all samples, standards, and blanks at a constant concentration.[2]
Structural Analogs: A non-labeled compound that is structurally similar to the analyte.
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard as they co-elute with the analyte and experience nearly identical matrix effects, providing the most accurate compensation.[8]
Quantitative Data Summary
The following tables provide examples of matrix effects and recovery data for various disperse dyes in textile matrices.
Table 1: Matrix Effect (%) for Disperse Dyes in Textile Extracts
Disperse Dye
Concentration (ng/mL)
Matrix Effect (%)
Reference
Disperse Red 17
10 & 50
31.0 - 50.9
Disperse Blue 124
10 & 50
31.0 - 50.9
Disperse Blue 35
10 & 50
31.0 - 50.9
Disperse Yellow 49
10 & 50
31.0 - 50.9
Disperse Orange
10
42.1 - 49.5
Disperse Orange
50
71.3 - 87.7
Disperse Orange 37
10
42.1 - 49.5
Disperse Orange 37
50
71.3 - 87.7
Disperse Blue 7
50
141.3 - 257.3
Basic Violet 3
50
141.3 - 257.3
Disperse Yellow 23
50
141.3 - 257.3
Disperse Orange 149
50
141.3 - 257.3
Table 2: Recovery (%) of Disperse Dyes from Spiked Textile Samples
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike Analysis
Prepare Blank Matrix Extract: Extract a sample of the matrix (e.g., textile) that is known to be free of the disperse dyes of interest using your established extraction protocol.
Prepare Analyte Spiking Solution: Prepare a solution of the disperse dye standards in a suitable solvent at a known concentration.
Spike the Matrix Extract: Add a small volume of the analyte spiking solution to the blank matrix extract to achieve the desired final concentration.
Prepare Solvent Standard: Prepare a standard of the same final concentration by adding the same volume of the analyte spiking solution to the solvent used for the final extract reconstitution.
LC/MS/MS Analysis: Analyze both the spiked matrix extract and the solvent standard under the same conditions.
Calculate Matrix Effect: Use the formula provided in Q3 of the FAQ section.
Protocol 2: Sample Preparation of Textile Samples using Methanol Extraction
This protocol is based on the SATRA TM459 method.[3]
Sample Weighing: Accurately weigh 1.0 g of the homogenized textile sample into a conical flask.[3]
Extraction: Add 20 mL of methanol to the flask.[3]
Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at 60°C.[3]
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.[3]
Filtration: Filter the supernatant through a 0.22 µm PTFE filter into an LC vial.[3] The sample is now ready for analysis.
Protocol 3: General Solid-Phase Extraction (SPE) for Disperse Dyes from Aqueous Samples
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.
Sample Loading: Load the aqueous sample onto the SPE cartridge at a slow flow rate (1-2 mL/min).
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
Elution: Elute the retained disperse dyes with 5 mL of methanol or acetonitrile.
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC/MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: General workflow for Solid-Phase Extraction (SPE).
Technical Support Center: Stabilizing Disperse Red 60 Dispersions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving stable Disperse Red 60 (DR60) dispersions...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving stable Disperse Red 60 (DR60) dispersions for uniform dyeing applications.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of Disperse Red 60 dispersions.
- Ensure the dispersing agent is fully dissolved before adding the dye. - Optimize the concentration of the dispersing agent.[4][5] - Check the quality of the dye for impurities or large particles.[6][7] - Filter the dye dispersion before use.[1] - Control the heating and cooling rates during dyeing to prevent recrystallization.[1][8]
Uneven Dyeing (Shade Variation)
Poor dispersion stability, leading to inconsistent dye uptake.[9][10][11]
- Verify the particle size and polydispersity index (PDI) of the dispersion.[9] - Measure the zeta potential to ensure sufficient electrostatic repulsion.[9] - Control the dyeing temperature and pH, as they significantly impact dispersion stability.[7][11][12] - Use an appropriate leveling agent to promote even dye distribution.[10]
Poor Color Yield
Incomplete dye dissolution or significant dye aggregation.[2]
- Increase the efficiency of the dispersion method (e.g., sonication time/power).[13] - Select a more effective dispersing agent for DR60.[4][5][14] - Ensure the dyeing temperature is optimal for dye uptake by the substrate.[11][15]
Dispersion Instability (Settling or Flocculation)
Insufficient dispersing agent, improper pH, or presence of electrolytes.[6][7]
- Increase the concentration of the dispersing agent.[4][5] - Adjust the pH of the dispersion to the optimal range for the chosen dispersant.[11] - Use deionized water to avoid interference from metal ions.[1][16]
Clogging of Equipment (e.g., Nozzles, Filters)
Large dye aggregates or recrystallized dye particles.[1]
- Implement a filtration step for the dispersion before use.[1] - Monitor and control the temperature throughout the dyeing process to prevent thermal shock and recrystallization.[1][8] - Regularly clean dyeing equipment to remove any dye or oligomer buildup.[2][8]
Frequently Asked Questions (FAQs)
Q1: What is the ideal particle size for a stable Disperse Red 60 dispersion?
A1: For optimal dyeing performance and stability, the average particle size of a Disperse Red 60 dispersion should typically be in the sub-micron range, ideally between 0.5 and 1 micron.[6][9] A narrow particle size distribution, indicated by a low Polydispersity Index (PDI) of less than 0.3, is also crucial for preventing issues like speckling and ensuring uniform color.[9]
Q2: How does zeta potential affect the stability of my Disperse Red 60 dispersion?
A2: Zeta potential is a measure of the electrostatic repulsion between particles in the dispersion. A higher absolute zeta potential value (typically more negative than -30 mV or more positive than +30 mV) indicates strong inter-particle repulsion, which prevents agglomeration and leads to a more stable dispersion.[9]
Q3: What are the most suitable dispersing agents for Disperse Red 60?
A3: Anionic dispersants, such as lignosulfonates and naphthalene sulfonate-formaldehyde condensates, are commonly used and effective for stabilizing disperse dye dispersions.[5][6][14] The choice of dispersant can also depend on the specific application and dyeing conditions. It is recommended to select a dispersant that provides excellent thermal stability, especially for high-temperature dyeing processes.[14]
Q4: How can I prevent the recrystallization of Disperse Red 60 during dyeing?
A4: Recrystallization can occur due to fluctuations in temperature.[1][8] To prevent this, it is important to control the heating and cooling rates of the dye bath. Avoid prolonged holding times at temperatures where the dye is prone to aggregation, and consider adding an auxiliary dispersant to maintain stability throughout the dyeing cycle.[1]
Q5: What is the recommended pH for a Disperse Red 60 dye bath?
A5: The optimal pH for a disperse dye bath is typically in the weakly acidic range, between 4.5 and 5.5.[12] Maintaining this pH is critical for the stability of the dispersion and for achieving optimal dye uptake by polyester fibers.
Experimental Protocols
Protocol 1: Preparation of a Stable Disperse Red 60 Dispersion
This protocol outlines a general method for preparing a stable aqueous dispersion of Disperse Red 60 using a probe sonicator.
Troubleshooting inconsistent color yield with Disperse Red 60
Welcome to the technical support center for Disperse Red 60. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked quest...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for Disperse Red 60. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimentation with this dye.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to inconsistent color yield with Disperse Red 60.
Issue 1: Pale or Weak Color Yield
Symptom: The final color of the dyed substrate is significantly lighter than expected.
Possible Causes and Solutions:
Cause
Recommended Action
Experimental Protocol
Inadequate Dyeing Temperature
Ensure the dyeing temperature is optimal for Disperse Red 60, typically between 125-130°C for polyester. Lower temperatures result in poor dye uptake.
See Protocol 1: High-Temperature Exhaust Dyeing of Polyester.
Incorrect Dye Bath pH
While Disperse Red 60's color yield is not significantly affected by pH in the acidic range, a pH outside the optimal 4.5-5.5 can impact dye stability and dispersion.[1]
See Protocol 2: Evaluating the Effect of pH on Color Yield.
Insufficient Dyeing Time
The duration of the dyeing cycle may be too short for complete dye diffusion into the fibers.
Extend the dyeing time at the peak temperature (e.g., from 60 minutes to 90 minutes) and observe any changes in color depth.
Poor Dye Dispersion
Agglomeration of dye particles can prevent uniform dyeing and reduce color yield.
See Protocol 3: Assessing Dye Dispersion Quality.
Presence of Interfering Metal Ions
Ions such as copper (Cu²⁺) and iron (Fe³⁺) in the water supply can form complexes with the dye, leading to a shallower and altered shade.[2]
See Protocol 4: Testing for Metal Ion Sensitivity.
Issue 2: Uneven Dyeing, Streaks, or Spots
Symptom: The dyed substrate shows variations in color, including streaks, patches, or spots.
Possible Causes and Solutions:
| Cause | Recommended Action | Experimental Protocol |
| :--- | :--- |
| Poor Fabric Preparation | Residual oils, sizing agents, or other impurities on the substrate can hinder uniform dye penetration. | Ensure thorough scouring and rinsing of the substrate before dyeing. |
| Inadequate Dispersing/Leveling Agent | The dispersing or leveling agent may be ineffective or used at an incorrect concentration, leading to dye agglomeration. | See Protocol 5: Evaluating the Effectiveness of Dispersing and Leveling Agents. |
| Rapid Rate of Temperature Rise | A rapid increase in temperature can cause the dye to rush onto the fiber surface, resulting in unevenness. | Control the heating rate, especially in the critical temperature range of 80°C to 130°C, to a slower rate (e.g., 1-2°C per minute). |
| Incorrect Dyeing Liquor Circulation | Poor circulation of the dye bath can lead to localized differences in dye concentration and temperature. | Ensure proper agitation and circulation within the dyeing apparatus. |
Issue 3: Shade Change to a Bluish Hue
Symptom: The expected bright red shade of Disperse Red 60 appears with random blue patches or an overall purplish tone.
Possible Causes and Solutions:
Cause
Recommended Action
Experimental Protocol
Alkaline Dye Bath Conditions
Disperse Red 60 is sensitive to alkaline conditions, which can cause a tautomeric transformation of the dye molecule, resulting in a shift from a red to a blue component.[3]
Strictly maintain the dye bath pH in the acidic range of 4.5-5.5. Use a reliable buffer system.
Interaction with Certain Auxiliaries
Some auxiliaries, under specific conditions, may create a micro-alkaline environment around the dye molecule, triggering the color change.
Review the composition of all auxiliaries used in the dye bath. If the issue persists, systematically replace each auxiliary to identify the problematic component.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dyeing temperature for Disperse Red 60 on polyester?
A1: The recommended dyeing temperature for Disperse Red 60 on polyester is typically between 125°C and 130°C.[2] This high temperature is necessary to swell the polyester fibers, allowing the disperse dye to penetrate and fix within the fiber structure.
Q2: How does pH affect the color of Disperse Red 60?
A2: In the acidic range of pH 4.5-5.5, the color yield of Disperse Red 60 on polyester is generally stable.[1] However, in alkaline conditions, the dye can exhibit a significant color change, shifting towards a bluish or purplish hue due to a change in its molecular structure.[3]
Q3: What is the purpose of a dispersing agent in the dyeing process?
A3: Since Disperse Red 60 is insoluble in water, a dispersing agent is crucial to break down dye agglomerates into fine particles and maintain a stable dispersion in the dye bath. This ensures even distribution of the dye and prevents the formation of spots or uneven coloration on the substrate.
Q4: What is reduction clearing and why is it necessary?
A4: Reduction clearing is a post-dyeing treatment used to remove any unfixed disperse dye from the surface of the dyed fabric. This process is essential for improving the wash fastness and overall color fastness of the final product. It typically involves treating the fabric with a reducing agent (like sodium hydrosulfite) and an alkali (like sodium hydroxide) at an elevated temperature.[4][5]
Q5: Can I use Disperse Red 60 for dyeing natural fibers like cotton?
A5: Disperse dyes, including Disperse Red 60, are specifically designed for hydrophobic synthetic fibers like polyester. They have very low affinity for hydrophilic natural fibers such as cotton and will result in poor color yield and fastness.
Experimental Protocols
Protocol 1: High-Temperature Exhaust Dyeing of Polyester
Objective: To provide a standard procedure for dyeing polyester fabric with Disperse Red 60.
Materials:
Polyester fabric
Disperse Red 60
Dispersing agent
Acetic acid (to adjust pH)
Laboratory-scale high-temperature dyeing machine
Procedure:
Prepare the dye bath with a liquor-to-goods ratio of 10:1.
Add a dispersing agent (e.g., 1 g/L) to the dye bath.
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.
Thoroughly wet the polyester fabric and introduce it into the dye bath at room temperature.
Add the pre-dispersed Disperse Red 60 dye to the bath.
Raise the temperature of the dye bath to 130°C at a controlled rate of 1-2°C per minute.[6]
Maintain the dyeing temperature at 130°C for 60 minutes.[6]
Cool the dye bath down to 70°C.
Rinse the dyed fabric thoroughly with hot and then cold water.
Perform reduction clearing (see Protocol 6).
Finally, rinse the fabric with cold water and air dry.
Protocol 2: Evaluating the Effect of pH on Color Yield
Objective: To determine the optimal pH range for dyeing with Disperse Red 60 and observe any color changes.
Procedure:
Prepare a series of dye baths as described in Protocol 1.
Adjust the pH of each bath to a different value within a range (e.g., pH 4, 5, 6, 7, and 8) using appropriate buffers.
Dye polyester samples in each bath according to the procedure in Protocol 1.
After dyeing and reduction clearing, measure the color strength (K/S value) and color coordinates (Lab*) of each sample using a spectrophotometer.
Compare the results to identify the optimal pH and any significant color shifts.
Protocol 3: Assessing Dye Dispersion Quality
Objective: To evaluate the stability of the Disperse Red 60 dispersion.
Procedure:
Prepare a dye dispersion at a concentration of 10 g/L with the recommended amount of dispersing agent.
Adjust the pH to 5 with acetic acid.
Filter a 100 mL sample of the dispersion through a standard laboratory filter paper (e.g., Whatman No. 1).
Observe the filter paper for any large, visible dye particles or aggregates. A good dispersion should pass through the filter paper with minimal residue.
To test high-temperature stability, heat a sample of the dispersion to 130°C for 60 minutes in a sealed container, cool it down, and then perform the filtration test.
Protocol 4: Testing for Metal Ion Sensitivity
Objective: To determine if metal ions in the water supply are affecting the color of Disperse Red 60.
Procedure:
Prepare two identical dye baths using deionized water.
To one dye bath, add a small, known concentration of a suspected metal ion (e.g., 10 ppm of Fe³⁺ or Cu²⁺). The second bath will serve as the control.
Dye polyester samples in both baths according to Protocol 1.
Compare the color of the two samples visually and with a spectrophotometer. A significant difference in shade indicates sensitivity to the metal ion.
Protocol 5: Evaluating the Effectiveness of Dispersing and Leveling Agents
Objective: To compare the performance of different dispersing and leveling agents.
Procedure:
Prepare multiple dye baths, each containing a different dispersing or leveling agent at the manufacturer's recommended concentration.
Include a control dye bath with no agent.
Dye polyester samples in each bath following Protocol 1.
Visually inspect the dyed samples for evenness and color depth.
Measure the color strength (K/S) to quantitatively compare the color yield.
Protocol 6: Reduction Clearing of Dyed Polyester
Objective: To remove unfixed surface dye and improve the fastness properties of the dyed fabric.
Materials:
Dyed polyester fabric
Sodium hydrosulfite (reducing agent)
Sodium hydroxide (alkali)
Non-ionic detergent
Procedure:
After dyeing, rinse the fabric in hot water.
Prepare a reduction clearing bath with a liquor ratio of 10:1.
Add 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent to the bath.[7]
Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.[7]
Rinse the fabric thoroughly with hot water, then cold water.
Neutralize the fabric with a dilute solution of acetic acid.
Give a final rinse with cold water and then air dry.
Visualizations
Troubleshooting Workflow for Inconsistent Color Yield
Caption: A logical workflow for troubleshooting common issues with Disperse Red 60.
Standard High-Temperature Dyeing Workflow
Caption: A standard experimental workflow for dyeing polyester with Disperse Red 60.
Effect of pH on the stability and color of Disperse Red 60
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of pH on the stability and color of Disperse Red 60. It is intended for researchers, scientists, and dru...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of pH on the stability and color of Disperse Red 60. It is intended for researchers, scientists, and drug development professionals utilizing this dye in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the use of Disperse Red 60, with a focus on problems arising from pH variations.
Q1: My Disperse Red 60 solution has turned from red to a bluish or purple color. What is the cause of this?
A1: This is a known phenomenon for Disperse Red 60 under alkaline conditions (pH > 7). The color change is due to a reversible isomerization of the dye molecule. In alkaline media, Disperse Red 60, which is chemically 1-amino-2-phenoxy-4-hydroxy-9,10-anthraquinone (the red form), can co-exist with its reciprocal isomer, 1-amino-2-phenoxy-10-hydroxy-4,9-anthraquinone (the blue form).[1] The presence of this blue isomer leads to the observed bluish or purple hue. To resolve this, carefully adjust the pH of your solution to a weakly acidic range (pH 4.5 - 5.5), which is the most stable range for most disperse dyes.[2]
Q2: I am observing inconsistent color yield in my dyeing experiments with Disperse Red 60. Could pH be a factor?
A2: While one study has shown that the lifting power (the uptake of dye by the fabric) of Disperse Red 60 on polyester is not significantly affected by the pH of the dyebath, significant deviations from the optimal weakly acidic pH range can affect the overall stability of the dye dispersion.[3][4] Extreme pH values, both acidic and alkaline, can lead to dye degradation over time, which would result in lower color yield. Ensure your dyebath is buffered to a pH between 4.5 and 5.5 for optimal stability and reproducible results.[2]
Q3: After storing my Disperse Red 60 stock solution, I've noticed a precipitate has formed. What could be the reason?
A3: Disperse Red 60 is insoluble in water and exists as a fine dispersion.[5] The stability of this dispersion is sensitive to pH. If the pH of your stock solution has shifted outside the optimal weakly acidic range, it can lead to aggregation and precipitation of the dye particles. Verify the pH of your solution and adjust it back to the pH 4.5 - 5.5 range if necessary. It is also recommended to use a suitable dispersing agent to maintain the stability of the stock solution.
Q4: My experimental results lack reproducibility when using Disperse Red 60. What are the key pH-related parameters to control?
A4: To ensure high reproducibility, the following pH-related parameters must be strictly controlled:
pH of the initial dye dispersion: Prepare your stock and working solutions in a buffered system to maintain a constant pH.
pH of the experimental medium: Ensure that the pH of your application medium (e.g., dyebath, cell culture media) is controlled and falls within the stable range for the dye.
Monitoring pH throughout the experiment: For long-duration experiments, it is advisable to monitor and, if necessary, adjust the pH of the system, as it can change over time due to various factors.
Frequently Asked Questions (FAQs)
Q: What is the optimal pH range for the stability of Disperse Red 60?A: The optimal pH range for the stability of Disperse Red 60, like many other disperse dyes, is in a weakly acidic medium of pH 4.5 to 5.5.[2]
Q: How does the color of Disperse Red 60 change with pH?A: Disperse Red 60 is a bright red in acidic to neutral conditions. In alkaline conditions, it can exhibit a color shift to a bluish-red or purple due to the formation of a blue-colored isomer.[1][6]
Q: Is Disperse Red 60 stable in strongly acidic or strongly alkaline solutions?A: Disperse Red 60 is sensitive to alkali.[6] While it is most stable in weakly acidic conditions, strong acids and alkalis can lead to the degradation of the dye. Anthraquinone dyes, in general, can undergo hydrolysis under extreme pH conditions.
Q: Can I use Disperse Red 60 in experiments with live cells?A: When using any dye in live-cell experiments, it is crucial to assess its cytotoxicity at the intended concentration and to ensure that the pH of the dye solution is compatible with the physiological pH of the cell culture medium (typically pH 7.2-7.4). Given the stability of Disperse Red 60 in the weakly acidic range, careful buffering will be necessary for biological applications.
Data Presentation
The following tables summarize the expected qualitative and illustrative quantitative effects of pH on the color of Disperse Red 60.
Table 1: Qualitative Effect of pH on the Color of Disperse Red 60
pH Range
Observed Color
Chemical State
Strongly Acidic (pH < 4)
Bright Red
Primarily the standard 9,10-anthraquinone structure.
Weakly Acidic (pH 4.5 - 5.5)
Bright Red
Most stable form of the 9,10-anthraquinone structure.
Neutral (pH 6 - 7)
Red
Stable 9,10-anthraquinone structure.
Weakly Alkaline (pH 8 - 10)
Reddish-Blue to Purple
Co-existence of the red 9,10-anthraquinone and the blue 4,9-anthraquinone isomer.
Strongly Alkaline (pH > 11)
Bluish with potential degradation
Predominance of the blue isomer and increased likelihood of hydrolytic degradation.
Table 2: Illustrative CIELAB Lab* Color Coordinates of Disperse Red 60 at Different pH Values
Disclaimer: The following data is illustrative and intended to demonstrate the expected color changes. Actual values should be determined experimentally.
pH
L* (Lightness)
a* (Red-Green Axis)
b* (Yellow-Blue Axis)
4.5
45
+55
+10
7.0
45
+54
+8
9.0
42
+40
-15
11.0
40
+30
-25
Experimental Protocols
1. Protocol for Preparation of Disperse Red 60 Dispersions at Various pH Values
This protocol describes the preparation of aqueous dispersions of Disperse Red 60 at different pH values for spectrophotometric analysis.
Materials:
Disperse Red 60 powder
Non-ionic dispersing agent (e.g., a lignosulfonate-based dispersant)
Deionized water
Buffer solutions (pH 4, 7, 9, and 11)
Magnetic stirrer and stir bars
Analytical balance
Volumetric flasks
Procedure:
Prepare a Stock Dispersion:
Weigh 100 mg of Disperse Red 60 and 100 mg of a non-ionic dispersing agent.
Transfer to a beaker with 50 mL of deionized water.
Stir with a magnetic stirrer for 30 minutes to form a uniform dispersion.
Transfer the dispersion to a 100 mL volumetric flask and bring to volume with deionized water. This is your 1 g/L stock dispersion.
Prepare pH-Adjusted Dispersions:
For each desired pH, pipette 10 mL of the stock dispersion into a 100 mL volumetric flask.
Add the corresponding buffer solution (pH 4, 7, 9, or 11) to bring the volume to the mark.
Mix thoroughly. These are your working dispersions for analysis.
2. Protocol for Assessing the Effect of pH on the Color of Disperse Red 60 (Based on AATCC Test Method 6)
This protocol outlines a method to visually and instrumentally assess the color change of Disperse Red 60 on a textile substrate when exposed to acidic and alkaline conditions.
Materials:
Dyed textile substrate with Disperse Red 60
Acid solution: 0.5% (w/v) sulfuric acid
Alkaline solution: 0.5% (w/v) sodium carbonate
AATCC Gray Scale for Color Change
Spectrophotometer with CIELAB color measurement capabilities
White absorbent paper
Procedure:
Acid Spotting:
Place a piece of the dyed fabric on a flat, non-absorbent surface.
Apply a few drops of the acid solution to the fabric.
Place a piece of white absorbent paper on top of the spotted area.
Allow to dry at room temperature.
Alkali Spotting:
On a separate area of the dyed fabric, apply a few drops of the alkaline solution.
Place a piece of white absorbent paper on top of the spotted area.
Allow to dry at room temperature.
Evaluation:
Visually assess the color change of the spotted areas compared to an untreated area of the fabric using the AATCC Gray Scale for Color Change.
Measure the CIELAB Lab* coordinates of the untreated and treated areas using a spectrophotometer. Calculate the color difference (ΔE*).
Technical Support Center: Enhancing Lightfastness of Disperse Red 60
This technical support center provides researchers, scientists, and textile professionals with comprehensive guidance on improving the lightfastness of C.I. Disperse Red 60 on synthetic fibers.
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and textile professionals with comprehensive guidance on improving the lightfastness of C.I. Disperse Red 60 on synthetic fibers. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is C.I. Disperse Red 60 and why is its lightfastness a critical parameter?
C.I. Disperse Red 60 is a synthetic dye belonging to the anthraquinone chemical class.[1] It is widely used for dyeing hydrophobic synthetic fibers like polyester due to its bright red shade. Lightfastness, the resistance of a dyed material to color change upon exposure to light, is a critical performance indicator.[2][3] Poor lightfastness leads to premature fading, which is especially detrimental for textiles intended for applications with high sun exposure, such as automotive interiors, outdoor apparel, and home furnishings.[2][4]
Q2: What are the primary factors that influence the lightfastness of Disperse Red 60?
Several factors at the molecular, fiber, and process levels can affect the lightfastness of Disperse Red 60. These include the dye's chemical structure, its concentration on the fiber, the type of synthetic fiber used, and the presence of any finishing agents or impurities.[2][5]
Q3: How is the lightfastness of textiles quantitatively measured and rated?
Lightfastness is most commonly evaluated according to the international standard ISO 105-B02.[2][6] In this method, a dyed textile specimen is exposed to a calibrated artificial light source, typically a xenon arc lamp that simulates natural daylight, under controlled environmental conditions.[6][7] The degree of fading is then assessed by comparing the change in color of the exposed sample against a set of standardized Blue Wool references (rated 1 to 8, where 8 signifies the highest fastness).[8]
Q4: What is the general mechanism of photodegradation for disperse dyes like Disperse Red 60?
The fading of dyes is a complex photochemical process.[9] When dye molecules absorb energy from light, particularly in the UV spectrum, they are promoted to an excited state.[9][10] These excited molecules can then undergo a series of reactions, such as photo-oxidation or photo-reduction, which destroy the chromophoric system responsible for their color.[10][11] The polyester fiber itself can absorb UV energy, which may accelerate this degradation process.[2]
Q5: Does the type of synthetic fiber (e.g., polyester vs. nylon) affect the lightfastness of Disperse Red 60?
Yes, the substrate plays a significant role. Generally, disperse dyes, including Disperse Red 60, exhibit better lightfastness on polyester fibers compared to polyamide (nylon) fibers.[10][11] This is attributed to differences in fiber morphology, polarity, and the chemical environment within the polymer matrix.[12]
Section 2: Troubleshooting Guide
This guide addresses common problems encountered during experiments aimed at enhancing the lightfastness of Disperse Red 60.
Issue 1: Lightfastness rating is lower than expected after standard dyeing.
Possible Cause 1: Presence of unfixed surface dye.
Explanation: Disperse dye particles that are merely adsorbed on the fiber surface without proper penetration have significantly lower lightfastness than the dye fixed within the fiber.[5][11]
Recommended Solution: Implement a post-dyeing "reduction clearing" step. This process uses a reducing agent (e.g., sodium hydrosulfite) and alkali to strip unfixed surface dye, improving both wet fastness and lightfastness.
Possible Cause 2: Sub-optimal heat fixation or dyeing temperature.
Explanation: Proper heat setting (thermofixation) is crucial for the dye to diffuse into and be securely trapped within the amorphous regions of the polyester fiber. Incorrect temperature or duration can lead to poor dye fixation or even thermal degradation of the dye.[2]
Recommended Solution: Optimize heat fixation parameters. A typical range for polyester is 180–210°C for 30–60 seconds.[2] For high-temperature exhaust dyeing, ensure the temperature reaches and is held at approximately 130°C to maximize diffusion.
Possible Cause 3: Negative interaction with finishing agents.
Explanation: Certain chemical finishes, particularly cationic softeners or formaldehyde-containing fixing agents, can negatively impact the lightfastness of disperse dyes.[5][11]
Recommended Solution: Select finishing agents that are known to have minimal impact on lightfastness. Always conduct a pre-production trial to test the compatibility of all auxiliaries and finishing agents with the dye.
Issue 2: UV absorber treatment shows minimal or no improvement in lightfastness.
Possible Cause 1: Incorrect type or concentration of UV absorber.
Explanation: Different UV absorbers have different efficiencies and mechanisms. Benzotriazole-type UV absorbers are commonly recommended for protecting disperse dyes on polyester.[2][13][14] The amount applied (add-on) is also critical; too little will be ineffective, while too much may not provide additional benefit.
Recommended Solution: Use a benzotriazole-based UV absorber suitable for exhaust application on polyester. Optimize the concentration, typically aiming for an add-on between 0.4% and 4.0% on the weight of the fabric.[14]
Possible Cause 2: Ineffective application method.
Explanation: For the UV absorber to be effective, it must be evenly distributed and fixed onto the fiber to form a protective layer.[2]
Recommended Solution: Apply the UV absorber via an exhaust method in a separate after-treatment bath or, if compatible, in the dyebath itself. Ensure proper temperature and time according to the manufacturer's technical data sheet to allow for sufficient exhaustion and fixation onto the fiber.
Section 3: Data Presentation
Table 1: Summary of Key Factors and Strategies to Enhance Lightfastness of Disperse Red 60.
Factor/Strategy
Description
Expected Impact on Lightfastness
Dye Concentration
Increasing the depth of shade leads to greater dye aggregation within the fiber.
Deeper shades generally show higher lightfastness ratings.[2][9][15]
Reduction Clearing
A post-dyeing chemical wash to remove unfixed surface dye.
Significantly improves lightfastness by removing the most susceptible dye molecules.[16]
UV Absorbers
Chemical compounds (e.g., benzotriazoles) that absorb UV radiation and dissipate it as heat.
Can improve lightfastness by 1 to 2 grades on the Blue Wool scale.[2]
After-treating Agents
Application of specific fixatives or nanoparticles (e.g., ZnO).
Can provide moderate improvement, especially for pale shades.[2][3][17]
Fiber Substrate
The type of synthetic fiber being dyed.
Lightfastness is typically higher on polyester than on polyamide (nylon).[10][11]
Finishing Chemicals
Softeners, fixing agents, and other finishes applied after dyeing.
Certain cationic agents can significantly reduce lightfastness.[5][16]
Section 4: Experimental Protocols
Protocol 1: High-Temperature Exhaust Dyeing of Polyester with Disperse Red 60
Mount the test specimen and a set of Blue Wool references on a sample card.
Cover a portion of both the specimen and the references with an opaque mask.[18]
Place the card in the xenon arc tester.
Expose the samples to the xenon light under specified conditions (e.g., Cycle A1: Black Standard Temperature 47°C, effective humidity).[6]
Periodically inspect the fading of the specimen against the Blue Wool references.
The test is complete when the contrast between the exposed and unexposed parts of the specimen is equal to grade 4 on the Grey Scale for assessing change in colour.
The lightfastness rating of the specimen is the number of the Blue Wool reference that shows a similar change in color.
Section 5: Visualizations
Caption: Experimental workflow for dyeing, enhancement, and testing of lightfastness.
Caption: Protective mechanism of a UV absorber on a dyed synthetic fiber.
Caption: Troubleshooting logic for diagnosing poor lightfastness results.
Technical Support Center: Coagulation-Flocculation for Disperse Red 60 Removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing coagulation-flocculation to remove Disperse...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing coagulation-flocculation to remove Disperse Red 60 from sewage and wastewater.
Troubleshooting Guide
This guide addresses common issues encountered during the coagulation-flocculation process for Disperse Red 60 removal.
Issue
Potential Cause(s)
Recommended Solution(s)
Low Dye Removal Efficiency
Incorrect pH: The effectiveness of most coagulants is highly pH-dependent. For many coagulants like alum and Polyaluminum Chloride (PACl), the optimal pH range for treating disperse dyes is typically in the acidic range.[1][2] Conversely, for some coagulants like magnesium chloride, a higher pH range is more effective.[1][2]
- Conduct jar tests to determine the optimal pH for your specific coagulant and water matrix. - For Alum and PACl, start by testing a pH range of 4.0-6.0.[1] - For natural coagulants like Alcea rosea root mucilage, a higher pH of 11 has been shown to be optimal for Disperse Red 60 removal.[3] - Adjust the pH of the wastewater before adding the coagulant.
Suboptimal Coagulant Dosage: Both under-dosing and over-dosing can lead to poor performance. Insufficient dosage results in incomplete charge neutralization, while excessive dosage can cause charge reversal and restabilization of dye particles.
- Perform a jar test to identify the optimal coagulant dosage. - For Alum, dosages around 200 ppm have been effective for disperse dye removal.[2] - For PACl, optimal dosages can be lower than alum, in the range of 200 ppm.[2] - When using a coagulant aid like praestol with alum (100 mg/L), a praestol dose of 80 mg/L has shown to significantly increase removal efficiency to over 98%.[4]
Inadequate Mixing: Proper mixing is crucial for both the dispersion of the coagulant (coagulation) and the formation of flocs (flocculation).
- Rapid Mix (Coagulation): Ensure a high-speed mixing phase (e.g., 200-250 rpm for 1-2 minutes) immediately after adding the coagulant to ensure uniform distribution.[3][4] - Slow Mix (Flocculation): Follow the rapid mix with a period of slow, gentle mixing (e.g., 30-60 rpm for 15-30 minutes) to promote the formation of larger, settleable flocs.[3][4]
Poor Floc Formation
Low Turbidity of Wastewater: In some cases, there may not be enough suspended particles for the flocs to form effectively.
- Consider adding a coagulant aid or a weighting agent like bentonite to enhance floc formation and settling.
Incorrect Coagulant Aid Dosage: Similar to the primary coagulant, the dosage of the coagulant aid is critical.
- Optimize the coagulant aid dosage through jar testing. For instance, with 100 mg/L of PACl, a praestol dosage of 400 mg/L was found to be effective for Disperse Red 60.[4]
Slow or Incomplete Floc Settling
Small or Lightweight Flocs: The formed flocs may be too small or not dense enough to settle efficiently.
- Increase the slow mixing time to allow for the formation of larger flocs. - Use of a suitable flocculant can help in creating larger and denser flocs. - Optimize the settling time; for Disperse Red 60, a settling time of 60 minutes has been shown to be effective.[3]
High Residual Turbidity after Treatment
Floc Breakage: Excessive mixing speed or duration during the flocculation stage can break the newly formed flocs.
- Reduce the speed of the slow mix or shorten the flocculation time.
Carryover of Flocs: Flocs are not settling properly and are being carried over in the supernatant.
- Ensure an adequate settling time. - Check for any hydraulic disturbances in the settling tank.
Inconsistent Results
Variability in Wastewater Composition: The characteristics of sewage and industrial effluents can change over time, affecting the coagulation process.
- Regularly characterize your wastewater for parameters like pH, turbidity, and dye concentration. - Re-optimize the coagulation-flocculation parameters whenever there is a significant change in the wastewater characteristics.
Frequently Asked Questions (FAQs)
1. What is the fundamental difference between coagulation and flocculation?
Coagulation is the initial step where a chemical, the coagulant, is added to neutralize the charge of the suspended particles, causing them to start clumping together. This is typically achieved through rapid mixing. Flocculation is the subsequent step where the solution is gently mixed to encourage the small, destabilized particles to agglomerate into larger, visible flocs that can be more easily removed by sedimentation or filtration.
2. Which coagulants are most effective for Disperse Red 60 removal?
Both inorganic coagulants like Aluminum Sulfate (Alum) and Polyaluminum Chloride (PACl), and some natural coagulants have shown effectiveness. PACl has been reported to be more effective than alum in some cases for disperse dyes, requiring a smaller dosage to achieve high removal rates.[1][2] The use of a coagulant aid, such as praestol, can significantly enhance the removal efficiency of both alum and PACl for Disperse Red 60.[4] Natural coagulants like Alcea rosea root mucilage have also demonstrated good removal efficiency for Disperse Red 60.[3]
3. How does pH affect the removal of Disperse Red 60?
The pH of the wastewater is a critical parameter. For coagulants like alum and PACl, an acidic pH range of 4.0 to 6.0 is generally optimal for the removal of disperse dyes.[1] However, for some natural coagulants, a much higher pH, around 11, has been found to be optimal for Disperse Red 60 removal.[3] It is essential to determine the optimal pH for your specific coagulant through experimental jar testing.
4. What is the role of a coagulant aid?
A coagulant aid, also known as a flocculant, is a substance (often a polymer) added after the primary coagulant to help bridge the small flocs together, creating larger, more robust, and faster-settling flocs. This can significantly improve the overall removal efficiency and reduce the required dosage of the primary coagulant.
5. Can I reuse the sludge produced from the coagulation-flocculation process?
The sludge generated from dye wastewater treatment can be voluminous and may contain hazardous materials. While some research explores the potential for sludge reuse (e.g., as a building material or as a source for coagulant recovery), it often requires further treatment and careful handling. Disposal should be done in accordance with local environmental regulations.
Data Presentation: Coagulation-Flocculation Parameters for Disperse Dyes
The following tables summarize key experimental parameters for the removal of disperse dyes, including Disperse Red 60, using different coagulants.
Table 1: Optimal Conditions for Disperse Red 60 Removal using a Natural Coagulant (Alcea rosea root mucilage) [3]
Parameter
Optimal Value
pH
11
Coagulant Concentration
200 mg/L
Initial Dye Concentration
40 mg/L
Rapid Mixing Speed
250 rpm
Rapid Mixing Time
2 min
Slow Mixing Speed
60 rpm
Slow Mixing Time
15 min
Settling Time
60 min
Temperature
60 °C
Removal Efficiency
86%
Table 2: Effect of Coagulant and Coagulant Aid on Disperse Red 60 Removal [4]
Coagulant
Coagulant Dose (mg/L)
Coagulant Aid (Praestol) Dose (mg/L)
Removal Efficiency
Alum
100
0
65.8%
Alum
100
80
>98%
PACl
100
0
0.7%
PACl
100
400
99%
Table 3: Comparison of Different Coagulants for Disperse Dye Removal (General) [2]
Coagulant
Optimal pH Range
Optimal Dosage (ppm)
Removal Efficiency
Alum
4.0 - 4.5
200
>99%
PACl
4.0 - 5.0
200
100%
MgCl₂
10.0 - 12.0
3000
High
Experimental Protocols
Standard Jar Test Protocol for Determining Optimal Coagulant Dosage and pH
This protocol outlines the standard jar test procedure to determine the optimal conditions for Disperse Red 60 removal.
1. Preparation of Solutions:
Dye Solution: Prepare a stock solution of Disperse Red 60 of known concentration (e.g., 1000 mg/L) in deionized water. Dilute this stock solution with tap water or a synthetic wastewater matrix to the desired experimental concentration (e.g., 50-100 mg/L).
Coagulant Stock Solution: Prepare a stock solution of the coagulant (e.g., Alum, PACl, or Ferric Chloride) at a concentration of 1% (10,000 mg/L).
pH Adjustment Solutions: Prepare 0.1 M HCl and 0.1 M NaOH solutions for pH adjustment.
2. Jar Test Apparatus Setup:
Place six beakers in the jar test apparatus.
Fill each beaker with a known volume of the Disperse Red 60 solution (e.g., 500 mL or 1 L).
3. pH Adjustment (if testing for optimal pH):
While stirring at a low speed, adjust the pH of each beaker to the desired level (e.g., pH 4, 5, 6, 7, 8, 9) using the HCl or NaOH solutions.
If determining optimal dosage, adjust the pH of all beakers to a pre-determined value (e.g., the initial pH of the wastewater or a literature-recommended value).
4. Coagulation (Rapid Mix):
Begin rapid mixing at a high speed (e.g., 200-300 rpm).
Add the desired volume of the coagulant stock solution to each beaker simultaneously. The dosage can be varied across the beakers (e.g., 50, 100, 150, 200, 250, 300 mg/L).
Continue rapid mixing for a short period (e.g., 1-3 minutes).
5. Flocculation (Slow Mix):
Reduce the mixing speed to a slow, gentle rate (e.g., 30-60 rpm).
Continue slow mixing for a longer duration (e.g., 15-30 minutes) to allow for floc formation.
6. Sedimentation (Settling):
Stop the mixers and allow the flocs to settle for a specified period (e.g., 30-60 minutes).
7. Sample Collection and Analysis:
Carefully withdraw a sample from the supernatant of each beaker from a fixed depth below the surface.
Measure the residual concentration of Disperse Red 60 using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
Measure the final pH and turbidity of the treated water.
8. Calculation of Removal Efficiency:
Calculate the percentage of dye removal using the following formula:
Removal Efficiency (%) = ((Initial Concentration - Final Concentration) / Initial Concentration) * 100
Visualizations
Caption: Experimental workflow for the coagulation-flocculation process.
Caption: Troubleshooting logic for low dye removal efficiency.
A Comparative Performance Analysis of Disperse Red 60 and Disperse Red 354 on Polyester
For Researchers and Drug Development Professionals: A comprehensive guide to the performance characteristics of two key disperse dyes on polyester, supported by experimental data and protocols. This guide provides an in-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers and Drug Development Professionals: A comprehensive guide to the performance characteristics of two key disperse dyes on polyester, supported by experimental data and protocols.
This guide provides an in-depth comparison of the performance of Disperse Red 60 and Disperse Red 354, two commercially significant red disperse dyes, on polyester substrates. The selection of an appropriate dye is critical in textile applications and research, directly impacting the fastness, durability, and aesthetic properties of the final product. This document aims to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions for their specific applications.
Introduction to Disperse Red 60 and Disperse Red 354
Disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic synthetic fibers like polyester. The performance of these dyes is intrinsically linked to their chemical structures.
Disperse Red 60 is an anthraquinone-based dye, a class of dyes known for their good lightfastness and stability. Its chemical formula is C20H13NO4 and it has a molecular weight of 331.32 g/mol .[1] It is characterized by its bright red shade with a bluish tint.
Disperse Red 354 is a monoazo dye, which represents the largest and most commercially important class of disperse dyes. It has a molecular formula of C22H24ClN5O7 and a molecular weight of 505.91 g/mol .[2] This dye is known for producing a strong, vibrant red color.
Quantitative Performance Data on Polyester
The fastness properties of a dye are crucial indicators of its performance and durability. The following table summarizes the key fastness ratings of Disperse Red 60 and Disperse Red 354 on polyester fabric, based on standardized testing methods. The ratings are on a scale of 1 to 5 for wash, sublimation, and rubbing fastness (where 5 is excellent) and on a scale of 1 to 8 for light fastness (where 8 is maximum fastness).
Performance Metric
Test Method
Disperse Red 60
Disperse Red 354
Light Fastness
AATCC 16.3 (Xenon Arc)
6
5
Wash Fastness (Color Change)
AATCC 61 (2A)
4-5
4-5
Wash Fastness (Staining)
AATCC 61 (2A)
Not specified
4-5
Sublimation Fastness
AATCC 117
4
4-5
Rubbing Fastness (Dry)
AATCC 8
4
4-5
Rubbing Fastness (Wet)
AATCC 8
4
4
Analysis of Performance Differences
The data reveals that both dyes exhibit good to excellent fastness properties on polyester. However, there are notable differences:
Light Fastness: Disperse Red 60, being an anthraquinone dye, demonstrates superior light fastness with a rating of 6, making it a more suitable choice for applications with high exposure to sunlight, such as automotive textiles and outdoor fabrics.
Sublimation Fastness: Both dyes have good sublimation fastness, which is critical for post-dyeing heat treatments like thermosetting. Disperse Red 354 shows a slight advantage in some cases.
Overall Fastness: Both dyes offer excellent wash and rubbing fastness, indicating strong dye-fiber interactions and good fixation within the polyester matrix.
Experimental Protocols
Accurate and reproducible performance evaluation relies on standardized experimental procedures. The following are detailed methodologies for the key fastness tests cited in this guide.
Light Fastness (AATCC Test Method 16.3-2020)
This method determines the resistance of a textile to the fading action of light.
Apparatus: A xenon arc lamp apparatus is used as the light source to simulate natural sunlight.
Specimen Preparation: A specimen of the dyed polyester fabric is prepared, typically at least 70 x 120 mm.[3] A portion of the specimen is masked to serve as an unexposed control.
Procedure: The specimen is placed in the xenon arc apparatus and exposed to a controlled cycle of light and, in some variations of the test, humidity. The exposure is continued for a specified duration, often measured in AATCC Fading Units (AFUs).
Evaluation: After exposure, the change in color of the exposed portion of the specimen is compared to the unexposed portion using the AATCC Gray Scale for Color Change or instrumental color measurement. The light fastness is rated on a scale of 1 to 8, with higher numbers indicating better fastness.
Wash Fastness (AATCC Test Method 61-2010, Test No. 2A)
This accelerated laundering test is designed to simulate five typical home or commercial launderings.
Apparatus: A launder-ometer or a similar device with stainless steel canisters is used.
Specimen Preparation: A 50 x 150 mm specimen of the dyed polyester fabric is prepared and sewn together with a multi-fiber test fabric of the same size. The multi-fiber fabric contains strips of different common fibers to assess color staining.
Procedure: The composite specimen is placed in a stainless steel canister containing a specified volume of a standard detergent solution and 50 stainless steel balls to provide abrasive action. The canister is then rotated in the launder-ometer at a controlled temperature (49°C for test 2A) for 45 minutes.[4]
Evaluation: After the cycle, the specimen is rinsed, dried, and conditioned. The color change of the dyed fabric is evaluated using the Gray Scale for Color Change, and the degree of staining on each fiber of the multi-fiber test fabric is assessed using the Gray Scale for Staining. Ratings are from 1 (poor) to 5 (excellent).
Sublimation Fastness (AATCC Test Method 117-2019)
This method assesses the resistance of the color of textiles to the action of dry heat, which can cause the dye to sublimate (turn from a solid to a gas) and potentially stain adjacent materials.
Apparatus: A heat transfer press or a similar device capable of maintaining a constant temperature is used.
Specimen Preparation: A specimen of the dyed polyester fabric is prepared.
Procedure: The specimen is placed between two pieces of undyed white fabric and subjected to a specific temperature (e.g., 180°C) for a set time (e.g., 30 seconds) under a defined pressure.[5]
Evaluation: After the heat treatment, the change in color of the original specimen and the staining on the adjacent white fabrics are evaluated using the respective Gray Scales. The fastness is rated on a scale of 1 to 5.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Chemical structures of Disperse Red 60 and Disperse Red 354.
Comparing anthraquinone vs azo disperse dyes for textiles
A Comparative Guide to Anthraquinone and Azo Disperse Dyes for Textile Applications This guide provides an objective comparison of the performance, chemical properties, and application characteristics of two principal cl...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide to Anthraquinone and Azo Disperse Dyes for Textile Applications
This guide provides an objective comparison of the performance, chemical properties, and application characteristics of two principal classes of disperse dyes used in the textile industry: anthraquinone dyes and azo dyes. The information is intended for researchers, scientists, and professionals in textile chemistry and drug development, supported by quantitative data and standardized experimental protocols.
Introduction to Disperse Dyes
Disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic synthetic fibers like polyester, nylon, and cellulose acetate.[1] They are applied from a fine aqueous dispersion. The two most significant chemical classes within disperse dyes are azo and anthraquinone dyes, each offering a unique profile of advantages and disadvantages in terms of color, fastness, and cost.[1][2]
Chemical Structure and Synthesis Overview
Anthraquinone Dyes:
The chromophore of these dyes is the anthraquinone structure, a fused three-ring aromatic system.[3] Their color is derived from this stable core, and shades are modified by adding substituents, typically amino (-NH2) or hydroxyl (-OH) groups at the alpha-positions.[3]
Synthesis: The manufacturing process often starts with anthraquinone, which undergoes sulfonation or nitration.[4] These intermediate groups are then replaced with amines or other functional groups to create the final dye.[4] Historically, this process sometimes involved mercury salts as catalysts, posing environmental concerns, and often requires organic solvents.[2]
Azo Dyes:
Azo dyes are characterized by the presence of one or more azo groups (-N=N-) connecting aromatic or heterocyclic ring systems.[5] This class is the largest and most versatile group of synthetic dyes.[5]
Synthesis: The synthesis is typically a two-step process:
Diazotization: An aromatic primary amine is treated with nitrous acid (usually from sodium nitrite and a strong acid) at low temperatures (0-5°C) to form a diazonium salt.[6][7]
Coupling: The diazonium salt is then reacted with a coupling component (such as a phenol, naphthol, or another amine) to form the final azo dye.[6][8] This process is often carried out in aqueous media, which can be an environmental advantage.[2]
Performance Comparison
The choice between anthraquinone and azo disperse dyes depends critically on the desired shade, required fastness properties, and economic considerations.
Property
Anthraquinone Disperse Dyes
Azo Disperse Dyes
Color Strength
Lower (Molar extinction coefficients typically 10,000-25,000 L mol⁻¹ cm⁻¹).[3]
Higher (Molar extinction coefficients can exceed 70,000 L mol⁻¹ cm⁻¹).[2]
Color & Brightness
Known for brilliant and bright shades, particularly in the red, violet, and blue range.[2][3]
Offer a complete gamut of colors. Brightness varies, with heterocyclic azo dyes often developed to compete with the brightness of anthraquinones.[2][9]
Light Fastness
Generally possess good to excellent light fastness.[3][10]
Light fastness varies from moderate to excellent depending on the specific molecular structure.[2][9]
Good to excellent, a critical property for polyester dyeing.[12]
Can achieve excellent sublimation fastness, which generally increases with molecular weight and polarity.[2]
Gas Fading
Uniquely susceptible to fading caused by atmospheric oxides of nitrogen and sulfur (NOx, SOx).[3]
Generally not susceptible to gas fading.
Dyeing Properties
Often exhibit superior dyeing properties, especially in exhaust dyeing methods.[2]
Dyeing properties are generally good but can be less effective than anthraquinones in certain applications.[2]
Manufacturing & Cost
Generally more expensive due to more complex synthesis and lower color strength (more dye is needed for a given shade depth).[1][2]
More economical due to simpler synthesis and high tinctorial strength.[2][9]
Environmental Profile
Synthesis can involve hazardous chemicals. The dyes themselves are stable and not typically associated with cleaving into carcinogenic amines.[13]
Some azo dyes can be cleaved back to their constituent aromatic amines, some of which are regulated or known carcinogens.[14] This is a major environmental and health concern.[15][16]
Experimental Protocols
Standardized testing is crucial for comparing dye performance. The following are outlines of key experimental protocols based on AATCC (American Association of Textile Chemists and Colorists) and ISO (International Organization for Standardization) standards.
A. Light Fastness Test (Based on AATCC Test Method 16.3 / ISO 105-B02)
Objective: To determine the resistance of the dyed textile to the fading effects of light.
Methodology:
A specimen of the dyed textile is prepared and mounted in a holder.
Part of the specimen is covered with an opaque mask.
The specimen is exposed to a controlled artificial light source (typically a Xenon Arc lamp, which simulates natural sunlight) under specified conditions of temperature and humidity.
Simultaneously, a set of blue wool standards with known light fastness ratings (from 1 to 8) are exposed under the same conditions.
The exposure is continued until a specified color change is observed on the sample or a standard.
The light fastness is rated by comparing the change in color of the test specimen with the change in color of the blue wool standards. The rating is given on a scale of 1 (very poor) to 8 (excellent).[17]
B. Wash Fastness Test (Based on ISO 105-C06)
Objective: To assess the resistance of the color of the textile to washing.
Methodology:
A dyed fabric specimen is stitched between two undyed fabrics (a multi-fiber strip is often used, containing common fibers like cotton, nylon, polyester, etc.).
The composite specimen is placed in a container with a specified volume of soap solution (or soap and soda ash solution) and a number of stainless steel balls (to simulate mechanical action).
The container is agitated in a laundering machine (e.g., a Launder-Ometer) for a specified time (e.g., 30 minutes) and temperature (e.g., 40°C, 60°C).
After washing, the specimen is removed, rinsed, and dried.
The fastness is evaluated in two ways:
Color Change: The change in the color of the dyed specimen is assessed using a standardized Grey Scale for Color Change (rated 1 for a large change to 5 for no change).
Staining: The degree of staining on the adjacent undyed fabrics is assessed using the Grey Scale for Staining (rated 1 for heavy staining to 5 for no staining).[17]
C. Sublimation Fastness Test (Based on ISO 105-P01)
Objective: To determine the resistance of the color to sublimation and heat during processes like heat-setting, pleating, or storage in warm conditions.
Methodology:
A specimen of the dyed textile is placed between two undyed pieces of fabric (typically one of the same fiber and one of a different, specified fiber).
The composite sample is placed in a heat-setting apparatus at a specified temperature (e.g., 180°C, 210°C) and pressure for a set time (e.g., 30 seconds).
After heating, the sample is removed and allowed to cool.
The change in color of the original dyed specimen and the degree of staining on the adjacent undyed fabrics are assessed using the respective Grey Scales. The rating is on a scale of 1 to 5.[12]
Visualization of Dye Selection Logic
The following diagram illustrates the decision-making process when selecting between anthraquinone and azo disperse dyes based on key performance and application requirements.
Caption: Decision workflow for selecting between anthraquinone and azo disperse dyes.
Lightfastness and wash fastness comparison of red disperse dyes
A Comparative Guide to the Lightfastness and Wash Fastness of Red Disperse Dyes This guide provides an objective comparison of the lightfastness and wash fastness properties of several common red disperse dyes used in th...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide to the Lightfastness and Wash Fastness of Red Disperse Dyes
This guide provides an objective comparison of the lightfastness and wash fastness properties of several common red disperse dyes used in the textile industry. The information is targeted towards researchers, scientists, and professionals in drug development and material science who require a comparative understanding of dye performance supported by experimental data.
Data Presentation: Comparative Fastness Properties
The following table summarizes the lightfastness and wash fastness ratings for a selection of red disperse dyes when applied to polyester, a common substrate for this dye class. Fastness is rated on a standard grayscale, where lightfastness is typically on a scale of 1 to 8 (with 8 being the highest fastness) and wash fastness is on a scale of 1 to 5 (with 5 being the best).
C.I. Name
Chemical Class
Lightfastness Rating
Wash Fastness Rating (Color Change)
Wash Fastness Rating (Staining)
C.I. Disperse Red 60
Anthraquinone
5-6
4-5
4-5
C.I. Disperse Red 73
Monoazo
5
4
4
C.I. Disperse Red 82
Monoazo
6-7
4-5
4-5
C.I. Disperse Red 167
Monoazo
7-8
5
5
C.I. Disperse Red 343
Monoazo
6-7
4-5
5
Note: Fastness properties can vary depending on the dyeing process, depth of shade, and the specific substrate used. The data presented is a compilation from various sources and represents typical performance.
Experimental Protocols
The data cited in this guide is based on standardized testing methodologies to ensure reproducibility and comparability. The key experimental protocols for lightfastness and wash fastness are detailed below.
Lightfastness Testing (Based on ISO 105-B02)
This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).[1][2][3][4]
Apparatus : A xenon arc fading lamp apparatus is used, equipped with a light filter to reduce the ultraviolet spectrum and a heat filter to reduce infrared radiation.[1][3][4]
Specimen Preparation : A specimen of the dyed textile is prepared and mounted on a sample card.
Reference Materials : A set of blue wool references (typically ranging from 1 to 8, with 8 being the most lightfast) is exposed alongside the test specimen.[1][2]
Procedure :
The specimens and blue wool references are placed in the xenon arc apparatus under controlled conditions of temperature and humidity.[1][3][4]
A portion of the specimens and references are covered with an opaque mask.
The exposure continues until a specified contrast is achieved between the exposed and unexposed parts of the blue wool references.
Evaluation : The change in color of the test specimen is assessed by comparing the contrast between its exposed and unexposed parts with the changes in the blue wool references. The lightfastness is rated on a scale of 1 to 8.[1]
Wash Fastness Testing (Based on AATCC Test Method 61, Test No. 2A)
This accelerated test is designed to evaluate the colorfastness of textiles to home and commercial laundering.[5][6][7][8][9] It simulates the effect of five typical home launderings.[6]
Apparatus : A launder-ometer or a similar device is used, which rotates stainless steel canisters in a thermostatically controlled water bath at a specified speed (40 ± 2 rpm).[8]
Specimen and Materials :
A 50x150 mm specimen of the dyed fabric is prepared.
A multifiber test fabric (containing strips of different fibers like acetate, cotton, nylon, polyester, acrylic, and wool) is attached to the specimen.
1993 AATCC Standard Reference Detergent and stainless steel balls are used for abrasion.[8]
Procedure :
The test specimen with the attached multifiber fabric is placed in a stainless steel canister.
A specified volume of water (150 mL), detergent, and 50 stainless steel balls are added to the canister.[8]
The canister is sealed and placed in the launder-ometer, which is operated for 45 minutes at 49°C (120°F).[8]
After the test, the specimen is rinsed with deionized water and dried in an air-circulating oven at a temperature not exceeding 71°C.[8]
Evaluation :
Color Change : The change in color of the test specimen is evaluated using the Gray Scale for Color Change, comparing the tested specimen with an original, untested sample.
Staining : The degree of staining on each fiber of the multifiber test fabric is evaluated using the Gray Scale for Staining.
Both color change and staining are rated on a scale of 1 to 5, with 5 indicating no change or staining.[5]
Visualizations
Experimental Workflow for Fastness Testing
Caption: Workflow for evaluating the wash and light fastness of red disperse dyes.
Logical Comparison of Red Disperse Dyes
Caption: Selection guide for red disperse dyes based on fastness requirements.
Validation of Disperse Red 60 detection methods in wastewater
A Comparative Guide to Analytical Methods for the Detection of Disperse Red 60 in Wastewater This guide provides a comprehensive comparison of common analytical methods for the quantitative determination of Disperse Red...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide to Analytical Methods for the Detection of Disperse Red 60 in Wastewater
This guide provides a comprehensive comparison of common analytical methods for the quantitative determination of Disperse Red 60 in wastewater. Disperse Red 60, an anthraquinone dye, is frequently used in the textile industry for dyeing polyester fibers.[1] Its presence in industrial effluents is a significant environmental concern, necessitating reliable and validated detection methods for monitoring and quality control. This document is intended for researchers, scientists, and professionals involved in environmental analysis and drug development, offering an objective comparison of High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and emerging electrochemical methods, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis
The selection of an appropriate analytical method for quantifying Disperse Red 60 in wastewater depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and cost. The following table summarizes key validation parameters for different analytical techniques. Data for closely related disperse dyes, particularly Disperse Red 1, have been included where direct data for Disperse Red 60 is unavailable, serving as a reasonable benchmark for expected performance.
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative experimental protocols for the analysis of disperse dyes in wastewater.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method offers high selectivity and sensitivity for the quantification of Disperse Red 60.
Instrumentation: A High-Performance Liquid Chromatograph equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD) is used. A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically employed.[2]
Detection: DAD monitoring at the maximum absorption wavelength of Disperse Red 60.
Validation:
Linearity: A calibration curve is constructed by plotting the peak area against the concentration of standard solutions.[2]
LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[2]
Accuracy and Precision: Assessed by analyzing spiked wastewater samples at different concentration levels.[2]
UV-Visible Spectrophotometry
This method provides a simpler and more cost-effective approach, particularly for higher concentrations of Disperse Red 60.
Instrumentation: A UV-Visible Spectrophotometer.
Sample Preparation:
Filter the wastewater sample to remove any suspended solids.
For very low concentrations, a pre-concentration step like liquid-liquid extraction may be required.[2]
Measurement:
Determine the wavelength of maximum absorbance (λmax) for Disperse Red 60 by scanning a standard solution.
Use a blank solution (filtered wastewater from an uncontaminated source or deionized water) to zero the instrument.[2]
Quantification:
Prepare a series of standard solutions of Disperse Red 60 with known concentrations.
Measure the absorbance of each standard solution to create a calibration curve.
The concentration of the dye in the wastewater sample is determined by interpolating its absorbance on the calibration curve.[2]
Validation:
Linearity: Assessed by the correlation coefficient of the calibration curve.[2]
LOD and LOQ: Can be estimated from the standard deviation of the blank measurements.[2]
Accuracy and Precision: Determined by analyzing spiked samples.[2]
Electrochemical Sensing
Electrochemical sensors offer a promising alternative with high sensitivity and potential for miniaturization.
Instrumentation: An electrochemical workstation with a three-electrode system (working, reference, and counter electrodes). The working electrode is typically modified to enhance sensitivity and selectivity towards the target analyte.
Sample Preparation: Generally, minimal sample preparation is required. The filtered wastewater sample can often be directly analyzed.
Measurement:
The modified electrode is immersed in the wastewater sample.
An electrochemical technique, such as differential pulse voltammetry or square wave voltammetry, is applied.
The resulting current response is proportional to the concentration of Disperse Red 60.
Quantification: A calibration curve is constructed by measuring the current response of standard solutions of known concentrations.
Validation:
Linearity, LOD, and LOQ: Determined from the calibration curve and the response of blank samples.
Selectivity: Assessed by measuring the response in the presence of potential interfering substances commonly found in wastewater.
Stability and Reproducibility: Evaluated by repeated measurements over time and with different electrode preparations.
Mandatory Visualization
Caption: Experimental workflow for the detection and validation of Disperse Red 60 in wastewater.
Caption: Logical decision pathway for selecting an appropriate analytical method.
A Comparative Analysis of Disperse Red 60 and Disperse Red 92 for High-Performance Textile Applications
For Immediate Publication This guide presents a comprehensive comparative analysis of two widely used anthraquinone disperse dyes, Disperse Red 60 and Disperse Red 92. Tailored for researchers, scientists, and profession...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Publication
This guide presents a comprehensive comparative analysis of two widely used anthraquinone disperse dyes, Disperse Red 60 and Disperse Red 92. Tailored for researchers, scientists, and professionals in the textile and dyeing industries, this document provides a detailed examination of their chemical and physical properties, performance characteristics, and standard experimental protocols. The information herein is intended to facilitate informed decisions in dye selection and process optimization for high-performance applications.
Introduction
Disperse dyes are the primary class of colorants for polyester fibers, valued for their ability to penetrate and durably color these hydrophobic materials at high temperatures. Both Disperse Red 60 and Disperse Red 92 are key players in the red shade segment of the disperse dye market, belonging to the anthraquinone chemical class which is known for bright shades and good fastness properties. Disperse Red 92 is structurally a derivative of Disperse Red 60, designed to offer enhanced performance in specific areas. This guide will objectively compare these two dyes based on available data.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of these dyes is crucial for predicting their behavior in dyeing processes and the final properties of the dyed textile.
The performance of a dye is evaluated by its fastness properties, which indicate the resistance of the color to various external factors encountered during the life of a textile product. The following table summarizes the key fastness properties of Disperse Red 60 and Disperse Red 92 on polyester fabric.
Based on the available data, Disperse Red 92 exhibits superior light and sublimation fastness compared to Disperse Red 60. This is consistent with reports describing Disperse Red 92 as a more sublimation-fast derivative of Disperse Red 60.[4] Both dyes demonstrate excellent wash fastness. The higher sublimation fastness of Disperse Red 92 makes it a more suitable candidate for applications involving high-temperature processing, such as thermosol dyeing and printing, and for end-uses where resistance to heat is critical, like automotive textiles.
Experimental Protocols
Detailed methodologies for the key fastness tests are provided below to ensure reproducibility and accurate comparison of dye performance.
High-Temperature Polyester Dyeing Protocol
This protocol outlines a standard procedure for dyeing polyester fabric with disperse dyes in a laboratory setting.
High-Temperature Polyester Dyeing Workflow
Light Fastness Test (ISO 105-B02)
This test determines the resistance of the color of textiles to the action of an artificial light source representing natural daylight.
Light Fastness Test Workflow (ISO 105-B02)
Wash Fastness Test (ISO 105-C06)
This test is designed to determine the resistance of the color of textiles to washing.
Comparative Performance of Disperse Red 60 on Synthetic Fibers: A Guide for Researchers
Disperse Red 60, an anthraquinone dye, is a versatile colorant for various synthetic fibers. Its performance, however, varies significantly across different substrates due to the inherent chemical and physical properties...
Author: BenchChem Technical Support Team. Date: December 2025
Disperse Red 60, an anthraquinone dye, is a versatile colorant for various synthetic fibers. Its performance, however, varies significantly across different substrates due to the inherent chemical and physical properties of the fibers. This guide provides a comparative analysis of the performance of Disperse Red 60 on polyethylene terephthalate (PET), nylon, and acetate fibers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Data Presentation: Performance Metrics
The dyeing performance of Disperse Red 60 is evaluated based on its color fastness to various agents and its application properties. The following tables summarize the key performance indicators of Disperse Red 60 on PET, nylon, and acetate.
Table 1: Color Fastness Properties of Disperse Red 60
Disperse Red 60 exhibits excellent performance on PET fibers. Its small molecular size allows for efficient penetration and diffusion into the highly crystalline and hydrophobic structure of polyester at elevated temperatures.[6] This results in high color yield and excellent fastness properties, particularly light and sublimation fastness, making it a suitable choice for applications requiring high durability.[1][3] The optimal dyeing temperature for PET is in the range of 120-130°C, typically achieved through high-temperature, high-pressure exhaust dyeing methods.[2]
On Nylon (Polyamide):
The performance of Disperse Red 60 on nylon is characterized by excellent leveling properties, which makes it suitable for achieving even coloration, especially in light to medium shades. However, its fastness properties, particularly wet fastness, are generally lower compared to its performance on PET. This is attributed to the weaker van der Waals forces and hydrogen bonds that hold the non-ionic disperse dye molecules within the polyamide fiber matrix, as opposed to the stronger ionic bonds formed with acid dyes. The light fastness of disperse dyes on nylon is also typically inferior to that on polyester.[7]
On Acetate (Cellulose Acetate):
Disperse dyes were originally developed for dyeing cellulose acetate fibers.[8] Disperse Red 60 demonstrates good dyeing performance on acetate, offering good color buildup and leveling properties.[3] To prevent the hydrolysis of acetyl groups and maintain the luster of the fiber, the dyeing temperature for diacetate should not exceed 85°C.[4][5] The fastness properties on acetate are generally moderate.
Experimental Protocols
Detailed methodologies for the dyeing of PET, nylon, and acetate fibers with Disperse Red 60 are provided below. These protocols are intended as a general guideline and may require optimization based on specific laboratory conditions and substrate characteristics.
Dyeing Protocol for PET Fabric (High-Temperature Exhaust Method)
Fabric Preparation:
Scour the pre-weighed PET fabric in a solution containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes to remove any impurities.
Rinse the fabric thoroughly with deionized water and allow it to air dry.
Dye Bath Preparation:
Prepare a dyebath with a liquor-to-goods ratio of 10:1.
The dyebath should contain:
Disperse Red 60 (e.g., 1% on weight of fabric - owf)
Dispersing agent (e.g., 1 g/L)
Acetic acid to adjust the pH to 4.5-5.5.
Dyeing Procedure:
Introduce the prepared PET fabric into the dyebath at room temperature.
Raise the temperature of the dyebath to 130°C at a rate of 1-2°C/min.
Maintain the dyeing at 130°C for 60 minutes.
Cool the dyebath down to 70°C.
After-treatment (Reduction Clearing):
Prepare a reduction clearing bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent.
Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.
Rinse the fabric thoroughly with hot and cold water and then neutralize with a dilute solution of acetic acid.
Finally, rinse with cold water and air dry.
Dyeing Protocol for Nylon Fabric
Fabric Preparation:
Scour the nylon fabric with a solution containing 1-2 g/L of a non-ionic detergent and 1 g/L of sodium carbonate at 70-80°C for 30 minutes.
Rinse thoroughly with hot and then cold water.
Dye Bath Preparation:
Prepare a dyebath with a liquor-to-goods ratio of 20:1.
Add a dispersing agent (e.g., 1 g/L) and a leveling agent (e.g., 0.5-1 g/L).
Adjust the pH to 5.0-6.0 with acetic acid.
Add the dispersed Disperse Red 60 dye.
Dyeing Procedure:
Introduce the scoured nylon fabric into the dyebath at 40°C.
Raise the temperature to 95-100°C at a rate of 1.5°C/min.
Maintain this temperature for 45-60 minutes.
Cool the dyebath to 60°C before rinsing.
After-treatment:
Rinse the dyed fabric with warm and then cold water.
For improved wet fastness, a reduction clearing process similar to that for PET can be performed, but at a lower temperature (e.g., 60-70°C).
Dyeing Protocol for Acetate Fabric
Fabric Preparation:
Scour the acetate fabric with a mild non-ionic detergent at 60-70°C for 20-30 minutes.
Rinse thoroughly with warm and then cold water.
Dye Bath Preparation:
Prepare a dyebath with a liquor-to-goods ratio of 20:1.
Add a dispersing agent (e.g., 1 g/L).
Adjust the pH to 4.5-5.5 using acetic acid.
Add the dispersed Disperse Red 60 dye.
Dyeing Procedure:
Immerse the pre-treated acetate fabric into the dyebath at 40°C.
Raise the temperature to 85°C at a rate of 1.5°C per minute.[9]
Hold the temperature at 85°C for 45-60 minutes.[9]
Efficacy of different advanced oxidation processes for Disperse Red 60 degradation
A Comparative Guide to the Efficacy of Advanced Oxidation Processes for Disperse Red 60 Degradation Disperse Red 60, a common anthraquinone dye used in the textile industry, is a significant environmental concern due to...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide to the Efficacy of Advanced Oxidation Processes for Disperse Red 60 Degradation
Disperse Red 60, a common anthraquinone dye used in the textile industry, is a significant environmental concern due to its persistence, low biodegradability, and potential toxicity in aqueous ecosystems. Advanced Oxidation Processes (AOPs) represent a promising class of water treatment technologies capable of degrading such recalcitrant organic pollutants. This guide provides an objective comparison of the efficacy of various AOPs for the degradation of Disperse Red 60 and similar disperse dyes, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH), which possesses a high oxidation potential. These radicals non-selectively attack and degrade complex organic molecules, leading to their mineralization into simpler, less harmful compounds such as CO₂, H₂O, and inorganic ions.
General Mechanism of Advanced Oxidation Processes
The core principle of AOPs involves the generation of powerful oxidizing species that can break down the complex structure of dye molecules. The general workflow involves the initiation of the process through an energy source (e.g., UV light, ultrasound) or a chemical reaction, leading to the formation of radicals that subsequently degrade the pollutant, often through a series of intermediate products, until complete mineralization is achieved.
General mechanism of AOPs for dye degradation.
Comparative Performance of Advanced Oxidation Processes
The efficacy of different AOPs for the degradation of disperse dyes varies depending on the specific process, operating conditions, and the complexity of the dye molecule. The following table summarizes representative data for various AOPs applied to Disperse Red 60 and similar dyes.
Note: The data presented is a representative range compiled from various studies on disperse and azo dyes and should be considered as a general guideline for the degradation of Disperse Red 60.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and comparison of results. The following are representative methodologies for the degradation of disperse dyes using different AOPs.
Fenton and Photo-Fenton Processes
The Fenton process utilizes ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. The photo-Fenton process enhances this reaction with UV or visible light, which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby accelerating the degradation rate.
Reactor Setup : A batch reactor, typically a glass beaker, equipped with a magnetic stirrer is used. For the photo-Fenton process, a UV lamp (e.g., medium-pressure mercury lamp) is positioned above or inside a photoreactor.[7][8]
Reagents : A stock solution of the dye is prepared in deionized water. Ferrous sulfate (FeSO₄·7H₂O) is used as the iron source, and hydrogen peroxide (H₂O₂, 30% w/v) serves as the oxidizing agent.[9]
Procedure :
An appropriate volume of the dye solution is placed in the reactor.
The pH of the solution is adjusted to an acidic range, typically between 2.5 and 4.0, using H₂SO₄ or NaOH.[8]
The required amount of FeSO₄·7H₂O is added and stirred until fully dissolved.[7]
For the photo-Fenton process, the UV lamp is switched on.[7]
The reaction is initiated by adding the predetermined volume of H₂O₂.
Samples are collected at regular time intervals. The reaction in the samples is quenched by adding a suitable reagent (e.g., NaOH to raise the pH).
Analysis : The concentration of the dye is monitored using a UV-Vis spectrophotometer at its maximum absorption wavelength. The degree of mineralization is determined by measuring the Total Organic Carbon (TOC) or Chemical Oxygen Demand (COD).[7]
Ozonation
Ozonation involves bubbling ozone gas through the dye solution. Ozone can react with organic compounds directly or decompose to form hydroxyl radicals, especially at alkaline pH.
Reactor Setup : A bubble column reactor is commonly used. Ozone is produced by an ozone generator and bubbled through the dye solution via a diffuser at the bottom of the reactor. An off-gas ozone destructor is necessary to treat the unreacted ozone.[10][11]
Procedure :
The dye solution is placed in the reactor.
The pH of the solution is adjusted to the desired value.
A continuous flow of ozone gas is introduced into the solution at a specific flow rate.[12]
Samples are withdrawn at different time points for analysis.
Analysis : Dye concentration is measured spectrophotometrically. COD or TOC analysis is performed to assess mineralization.
Photocatalysis
This process typically involves a semiconductor catalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which, upon irradiation with UV or visible light, generates electron-hole pairs that lead to the formation of ROS.
Reactor Setup : A photoreactor equipped with a UV lamp is used. The reactor contains the dye solution with the photocatalyst suspended in it.[4]
Procedure :
The desired amount of photocatalyst is suspended in the dye solution.
The suspension is stirred in the dark for a period (e.g., 30-60 minutes) to achieve adsorption-desorption equilibrium.[6]
The UV lamp is then switched on to initiate the photocatalytic reaction.[6]
Samples are taken at regular intervals, and the catalyst is separated by centrifugation or filtration before analysis.[13]
Analysis : The analytical methods are the same as for the other AOPs.
Sonocatalysis
Sonocatalysis utilizes ultrasonic irradiation to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with high temperatures and pressures, leading to the formation of radicals. The presence of a catalyst can enhance the efficiency.
Reactor Setup : An ultrasonic bath or a probe sonicator is used. The reaction vessel containing the dye solution and catalyst is placed in the bath or subjected to the probe.
Procedure :
A specific volume of the dye solution is prepared, and the pH is adjusted.
The sonocatalyst (e.g., nano-sized ZnO or NiFe₂O₄) is added to the solution.[5][14]
The solution is subjected to ultrasonic irradiation at a specific frequency and power.
Samples are collected at various time intervals, centrifuged to remove the catalyst, and then analyzed.
Analysis : Degradation is monitored using a UV-Vis spectrophotometer.
Electrochemical Oxidation
Electrochemical oxidation involves the degradation of pollutants at the surface of an anode through direct electron transfer or by electrochemically generated ROS.
Reactor Setup : An electrochemical cell with an anode and a cathode is used. The choice of anode material is critical, with Boron-Doped Diamond (BDD) often showing high efficiency. A supporting electrolyte (e.g., NaCl or Na₂SO₄) is added to increase the conductivity of the solution.[6]
Procedure :
The dye solution containing the supporting electrolyte is placed in the electrochemical cell.
A constant current or potential is applied between the electrodes using a DC power supply.[6]
The solution is typically stirred or recirculated during the process.
Samples are collected periodically for analysis.
Analysis : Dye concentration, TOC, and COD are measured to evaluate the process efficiency.
Logical Relationship Diagram
The selection of an appropriate AOP depends on various factors, including the initial pollutant concentration, the desired level of treatment, and economic considerations. The following diagram illustrates a logical workflow for selecting and evaluating an AOP for dye degradation.
A Comparative Analysis of Disperse Red 60 Solubility: Supercritical CO2 vs. Traditional Solvents
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the solubility of C.I. Disperse Red 60 in supercritical carbon dioxide (scCO2) versus conventional organic solv...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the solubility of C.I. Disperse Red 60 in supercritical carbon dioxide (scCO2) versus conventional organic solvents. This information is critical for researchers and professionals working in areas such as textile dyeing, materials science, and formulation development, where the choice of solvent can significantly impact process efficiency, environmental footprint, and product quality. Supercritical CO2, a fluid state of carbon dioxide held at or above its critical temperature and pressure, is gaining prominence as a "green" alternative to traditional organic solvents, offering tunable solvating power and leaving no residue upon depressurization.
Quantitative Solubility Data
The solubility of Disperse Red 60 is highly dependent on the solvent system and the operational conditions of temperature and pressure, particularly in the case of supercritical CO2. The following tables summarize the available quantitative and qualitative solubility data to facilitate a direct comparison.
Table 1: Solubility of Disperse Red 60 in Supercritical CO2
Temperature (K)
Pressure (MPa)
Solubility (mol fraction x 10^6)
353
11
~1.5
353
15
~3.0
353
20
~5.0
353
23
~6.5
373
11
~1.0
373
15
~2.5
373
20
~4.5
373
23
~6.0
393
11
~0.8
393
15
~2.0
393
20
~4.0
393
23
~5.5
Note: The data presented above are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes.
Table 2: Solubility of Disperse Red 60 in Traditional Organic Solvents
Detailed and reproducible experimental protocols are fundamental to validating and comparing solubility data. Below are methodologies for determining the solubility of Disperse Red 60 in both supercritical CO2 and traditional organic solvents.
Protocol 1: Determination of Disperse Red 60 Solubility in Supercritical CO2
This protocol is based on a dynamic flow or static equilibrium method commonly used for determining the solubility of solids in supercritical fluids.
Objective: To measure the equilibrium solubility of Disperse Red 60 in supercritical CO2 at a specific temperature and pressure.
Apparatus:
High-pressure syringe pump for CO2 delivery
High-pressure equilibrium cell or column containing the solid dye
Temperature-controlled oven or bath for the equilibrium cell
Pressure transducer and temperature probe
Back-pressure regulator to maintain system pressure
Collection vessel or trap containing a suitable organic solvent (e.g., acetone)
UV-Vis Spectrophotometer for concentration analysis
Procedure:
A known mass of Disperse Red 60 is packed into the high-pressure equilibrium cell.
The system is purged with low-pressure CO2 to remove air.
The high-pressure syringe pump delivers liquid CO2 to the system, which is brought to the desired experimental temperature and pressure, transitioning the CO2 to a supercritical state.
The supercritical CO2 is allowed to flow through the equilibrium cell, dissolving the Disperse Red 60 until the fluid phase is saturated. In a static method, the system is isolated and allowed to reach equilibrium over a period.
A known volume of the dye-saturated supercritical CO2 is then passed through the back-pressure regulator and bubbled through a pre-weighed amount of a suitable organic solvent in the collection trap. The sudden drop in pressure causes the CO2 to vaporize, leaving the dissolved dye behind in the solvent.
The amount of CO2 passed through the system is determined by a flowmeter or by weighing the CO2 cylinder before and after the experiment.
The concentration of Disperse Red 60 in the collection solvent is determined using a UV-Vis spectrophotometer against a pre-established calibration curve.
The solubility is then calculated as the mass of dissolved dye per volume or mass of CO2.
Protocol 2: Determination of Disperse Red 60 Solubility in Traditional Organic Solvents
This protocol describes a standard isothermal shake-flask method for determining the solubility of a solid in a liquid solvent.
Objective: To determine the saturation solubility of Disperse Red 60 in a specific organic solvent at a controlled temperature.
Apparatus:
Temperature-controlled shaker or water bath
Sealed flasks or vials
Analytical balance
Filtration apparatus (e.g., syringe filters)
UV-Vis Spectrophotometer
Procedure:
An excess amount of Disperse Red 60 is added to a known volume of the selected organic solvent (e.g., acetone, dichloromethane) in a sealed flask. The excess solid ensures that a saturated solution is formed.
The flask is placed in a temperature-controlled shaker or water bath and agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
After the equilibration period, the solution is left undisturbed to allow the undissolved solid to settle.
A sample of the supernatant is carefully withdrawn and immediately filtered using a syringe filter to remove any suspended solid particles.
The filtered saturated solution is then diluted with a known volume of the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer.
The absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λmax) for Disperse Red 60 in that specific solvent.
The concentration of the dye in the diluted sample is determined from a pre-established calibration curve (absorbance vs. concentration).
The original concentration of the saturated solution is then calculated by taking the dilution factor into account, providing the solubility of the dye in the chosen solvent at that temperature.
Visualizing the Experimental Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for determining the solubility of Disperse Red 60.
Caption: Workflow for determining Disperse Red 60 solubility in supercritical CO2.
Caption: Workflow for determining Disperse Red 60 solubility in traditional solvents.
A Comparative Guide to Analytical Standards for Disperse Red 60
This guide provides a comparative analysis of analytical standards and methodologies for Disperse Red 60, catering to researchers, scientists, and professionals in drug development and textile chemistry. The focus is on...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comparative analysis of analytical standards and methodologies for Disperse Red 60, catering to researchers, scientists, and professionals in drug development and textile chemistry. The focus is on the objective comparison of the product's performance with alternative analytical methods, supported by experimental data.
Disperse Red 60, an anthraquinone-based dye, is primarily used for dyeing polyester and other synthetic fibers.[1][2] Its detection and quantification in various matrices, such as textiles and wastewater, are crucial for quality control and environmental monitoring.[3] This necessitates the use of well-characterized analytical standards and validated analytical methods.
Comparison of Commercially Available Disperse Red 60 Standards
The standard analytical techniques for quantifying Disperse Red 60 typically involve chromatographic methods. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a common approach.[3] For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC/MS/MS) is employed.[5][6]
Experimental Protocols
Sample Preparation for Textile Analysis
A general procedure for extracting Disperse Red 60 from a textile sample for subsequent analysis is as follows:
Weigh 1 gram of the textile sample.
Add 20 mL of methanol (MeOH).
Sonicate at 50°C for 30 minutes.
Centrifuge the extract at 10,000 rpm for 10 minutes.
Filter the supernatant through a 0.22 µm PTFE filter.
Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis (e.g., 95:5 water/methanol).[5]
High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection
This method is suitable for the quantification of Disperse Red 60 in less complex matrices.
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
Column: A C18 reversed-phase column is typically used.
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid) and an organic solvent like acetonitrile or methanol.
Detection: The UV-Vis detector is set to the wavelength of maximum absorbance for Disperse Red 60.
Quantification: A calibration curve is generated using certified reference standards of Disperse Red 60.[3]
Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS)
This method offers high sensitivity and is ideal for trace analysis and confirmation.
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.[5]
Column: A Kinetex C18 UHPLC column (100 x 2.1 mm, 1.7 µm) or equivalent.[5]
Mobile Phase:
A: Water with 0.1% formic acid
B: Acetonitrile or Methanol
A gradient elution program is used for separation.[5]
Detection: Multiple Reaction Monitoring (MRM) is used for the specific detection and quantification of the target analyte.
Method Performance Data
The following table summarizes typical performance data for the LC/MS/MS analysis of synthetic dyes, including disperse dyes. This data is indicative of the performance that can be expected when using a validated method with a reliable analytical standard.
Parameter
Typical Performance
Linearity (R²)
> 0.99 for a calibration range of 0.01 to 1.5 µg/mL.[6]
Matrix Effect
Varies depending on the dye and the matrix. For some disperse dyes, it can range from 63.0% to 120.9%. Strong matrix effects have been observed for certain dyes, which may require the use of matrix-matched standards for accurate quantification.[5]
Recovery
Typically expected to be within 70-120% for a validated method.
Limit of Detection (LOD)
In the low ng/mL range, depending on the specific dye and instrumentation.
Limit of Quantification (LOQ)
In the low to mid ng/mL range.
Diagrams
Caption: Workflow for cross-validation of analytical methods and standards.
A Comparative Analysis of Disperse Red 60 and Other High-Performance Red Dyes
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of Disperse Red 60 against other high-performance red dyes, offering a comprehensive overview of their chemical...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Disperse Red 60 against other high-performance red dyes, offering a comprehensive overview of their chemical and physical properties, alongside performance data from standardized testing. This information is intended to assist researchers and professionals in selecting the most suitable dye for their specific applications, from textiles and plastics to advanced materials and life sciences.
Overview of Compared High-Performance Red Dyes
This comparison focuses on Disperse Red 60 and three other widely used high-performance red dyes: Pigment Red 177, Vat Red 41, and Solvent Red 135. These dyes are recognized for their strong coloration and durability in various applications.
Disperse Red 60 is a fine, deep-red powder belonging to the anthraquinone class of dyes.[1][2] It is insoluble in water but soluble in certain organic solvents like dichloromethane.[2] This dye is extensively used in the textile industry for coloring synthetic fibers, particularly polyester.[3][4]
Pigment Red 177 is a high-performance pigment known for its brilliant, clean red shade and excellent fastness properties.[5] It is a halogen-free pigment with notable heat resistance, making it suitable for industrial paints, spin dyeing, and coloring plastics like PVC and PE.[5][6]
Vat Red 41 , also known as Thioindigo, is a deep red powder that is insoluble in water but soluble in ethanol and xylene.[7][8] It is primarily used for dyeing cotton, wool, and silk, and can also be utilized in direct, resist, and discharge printing.[7][8]
Solvent Red 135 is a bright, yellowish-red powder with good solubility in organic solvents such as ethanol, chloroform, and acetone, while being insoluble in water.[9][10][11] Its primary applications are in the coloring of various plastics and resins, including polystyrene, ABS, PVC, and polyester fibers.[9][12][13]
Comparative Data of Physicochemical Properties
The following table summarizes the key physicochemical properties of the selected red dyes for easy comparison.
Accurate and reproducible data are paramount in scientific research. The following are standardized methods for evaluating the key performance characteristics of dyes.
Light Fastness Testing
Principle: This test evaluates the resistance of the dyed material to the fading effects of light.
Apparatus: A xenon arc lamp weathering apparatus is typically used to simulate natural sunlight.
Procedure:
A specimen of the dyed substrate is exposed to the light from a xenon arc lamp under controlled conditions of temperature and humidity.
Simultaneously, a set of blue wool standards with known lightfastness ratings are exposed under the same conditions.
The degree of fading of the test specimen is periodically compared to the fading of the blue wool standards.
The lightfastness rating is assigned based on the blue wool standard that exhibits a similar degree of color change.
Wash Fastness Testing
Principle: This test assesses the resistance of the dye to desorption and transfer to other fabrics during washing.
Apparatus: A launder-ometer or a similar laboratory washing machine with stainless steel containers.
Procedure:
A specimen of the dyed fabric is stitched together with a multi-fiber test fabric containing strips of different common fibers (e.g., cotton, wool, polyester, nylon, acetate, acrylic).
The composite specimen is then washed in a standardized detergent solution under specified conditions of temperature, time, and mechanical agitation.
After washing and drying, the color change of the original specimen and the degree of staining on each strip of the multi-fiber fabric are evaluated using a standardized grayscale.
Sublimation Fastness Testing
Principle: This test measures the tendency of a dye to vaporize from a dyed material and stain adjacent undyed material when subjected to heat.
Apparatus: A heat press or a similar device capable of maintaining a constant temperature and pressure.
Procedure:
A specimen of the dyed fabric is placed between two pieces of undyed fabric of the same or a different specified material.
The composite sample is placed in the heat press at a specified temperature (e.g., 180°C for 30 seconds[20]) and pressure.
After the specified time, the sample is removed and allowed to cool.
The color change of the original specimen and the degree of staining on the adjacent undyed fabrics are assessed using a grayscale.
Visualizing Selection and Application Pathways
The following diagrams illustrate the logical workflow for selecting a high-performance red dye and a hypothetical signaling pathway that could be studied using such dyes.
Caption: Workflow for selecting a high-performance red dye.
Cytotoxicity Profile: Disperse Red 60 and the Quest for Safer Degradation Byproducts
A Comparative Guide for Researchers Disperse Red 60, an anthraquinone-based dye, is widely utilized in the textile industry for its vibrant color and stability. However, the environmental persistence of this and similar...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide for Researchers
Disperse Red 60, an anthraquinone-based dye, is widely utilized in the textile industry for its vibrant color and stability. However, the environmental persistence of this and similar dyes, along with potential toxicological impacts, necessitates a thorough understanding of their cytotoxicity and that of their degradation byproducts. This guide offers a comparative analysis for researchers, scientists, and drug development professionals, summarizing the available data, outlining key experimental protocols, and visualizing relevant biological pathways.
Quantitative Cytotoxicity Data
Due to the aforementioned limitations, a direct quantitative comparison for Disperse Red 60 and its byproducts is not feasible. However, to provide a framework for the kind of data required for such an assessment, the following table structure is presented. It is populated with illustrative data from studies on other disperse and anthraquinone dyes to demonstrate the expected trend of reduced toxicity after degradation.
IC50: The concentration of a substance that inhibits a biological process by 50%.
PI: Propidium Iodide.
RB4: Reactive Blue 4; RBBR: Remazol Brilliant Blue R; AB129: Acid Blue 129.
Experimental Protocols
A fundamental technique for assessing the cytotoxicity of compounds like Disperse Red 60 and its potential byproducts is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
Objective: To determine the viability of cells after exposure to a test compound.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The intensity of the purple color, quantified by spectrophotometry, is directly proportional to the number of viable cells.
Materials:
Cell line (e.g., HepG2 human liver cancer cell line)
Complete cell culture medium (e.g., DMEM with 10% FBS)
96-well cell culture plates
Test compounds (Disperse Red 60 and its degradation byproducts) dissolved in a suitable solvent (e.g., DMSO)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Phosphate-buffered saline (PBS)
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Incubation: After the treatment period, add 10 µL of MTT solution to each well. Incubate the plate for 2-4 hours at 37°C.
Formazan Solubilization: After incubation with MTT, carefully remove the medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
Data Analysis: Calculate the percentage of cell viability using the following formula:
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value can then be determined by plotting the cell viability against the concentration of the test compound.
Visualizing Experimental Workflow and Signaling Pathways
To better understand the experimental process and the potential biological mechanisms of cytotoxicity, the following diagrams are provided.
Experimental workflow for cytotoxicity assessment.
Anthraquinone dyes are known to induce cytotoxicity through various mechanisms, often involving the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis (programmed cell death).
General signaling pathway for anthraquinone dye-induced apoptosis.
Discussion and Future Directions
The available evidence suggests that while parent anthraquinone dyes can exhibit cytotoxicity, their degradation often leads to byproducts with reduced toxicity.[2][3] This is a promising outcome for bioremediation and advanced oxidation processes aimed at treating textile effluents. However, the lack of specific data for Disperse Red 60 underscores a critical research gap.
Future research should prioritize the following:
Identification of Degradation Byproducts: Utilizing analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to identify the specific chemical structures of Disperse Red 60 degradation products under various treatment conditions (e.g., microbial, enzymatic, photocatalytic).
Standardized Cytotoxicity Testing: Once identified, these byproducts should be synthesized or isolated and subjected to a battery of cytotoxicity assays, including the MTT assay, using relevant cell lines like HepG2. To overcome solubility issues with the parent dye, novel formulation or delivery methods may be required for in vitro testing.
Mechanistic Studies: Investigating the specific signaling pathways activated by Disperse Red 60 and its byproducts to understand the molecular mechanisms of their toxicity or lack thereof.
By systematically addressing these research questions, a comprehensive understanding of the toxicological profile of Disperse Red 60 and its degradation byproducts can be achieved, paving the way for the development of safer and more effective wastewater treatment technologies.
A Comparative Environmental Impact Assessment: Disperse Red 60 Versus Greener Alternatives
For Researchers, Scientists, and Drug Development Professionals The textile industry's environmental footprint is a growing concern, with synthetic dyes like Disperse Red 60, an anthraquinone-based dye, facing scrutiny f...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The textile industry's environmental footprint is a growing concern, with synthetic dyes like Disperse Red 60, an anthraquinone-based dye, facing scrutiny for their potential ecological impact. This guide provides an objective comparison of the environmental performance of Disperse Red 60 against alternative dyes and dyeing technologies, supported by available experimental data. The focus is on providing researchers and professionals with the necessary information to make informed decisions towards more sustainable practices.
Quantitative Environmental Impact Data
The following tables summarize the available quantitative data for Disperse Red 60 and its potential alternatives. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Detailed methodologies are crucial for the accurate interpretation and replication of environmental impact studies. The following are summaries of standard experimental protocols relevant to the data presented.
Aquatic Toxicity Testing: OECD 203 - Fish, Acute Toxicity Test
This guideline is designed to assess the acute lethal toxicity of a substance to fish.
Test Organism: A recommended fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is selected.
Exposure: Fish are exposed to a range of concentrations of the test substance in water for a 96-hour period. A control group is maintained in clean water.
Observation: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
Endpoint: The primary endpoint is the LC50 (Lethal Concentration 50%), which is the concentration of the substance that is lethal to 50% of the test organisms within the 96-hour exposure period. This is determined using statistical methods.[7][9][10]
Biodegradability Testing: OECD 301F - Manometric Respirometry Test
This test evaluates the ready biodegradability of a chemical substance by microorganisms.
Inoculum: A mixed population of microorganisms, typically from activated sludge of a sewage treatment plant, is used as the inoculum.
Test Setup: The test substance is added to a mineral medium containing the inoculum in a closed respirometer. A control with no test substance and a reference substance (a readily biodegradable compound) are run in parallel.
Measurement: The consumption of oxygen by the microorganisms as they biodegrade the test substance is measured over a 28-day period.
Endpoint: The percentage of biodegradation is calculated by comparing the measured oxygen consumption with the theoretical oxygen demand (ThOD) of the test substance. A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.[4][5][8][11][12]
Visualizing Pathways and Workflows
Experimental Workflow for Aquatic Toxicity Assessment
The following diagram illustrates the typical workflow for assessing the acute aquatic toxicity of a dye according to OECD 203 guidelines.
Aquatic Toxicity Testing Workflow (OECD 203)
Proposed Aerobic Degradation Pathway of an Anthraquinone Dye
This diagram illustrates a generalized aerobic degradation pathway for anthraquinone dyes by microorganisms, leading to the breakdown of the complex dye structure into simpler, less harmful compounds. The specific intermediates can vary depending on the microbial species and the exact structure of the dye.
Generalized Aerobic Degradation Pathway
Discussion and Conclusion
The data indicates that Disperse Red 60 exhibits moderate to high toxicity to aquatic organisms, particularly algae. While specific biodegradability data is limited, its complex aromatic structure suggests it is not readily biodegradable.
Natural Dyes such as indigo and cochineal present a mixed environmental profile. While they are derived from renewable resources and are generally considered biodegradable, the dyeing process can still result in wastewater with high organic loads (BOD/COD), and in some cases, the dyes themselves can exhibit significant aquatic toxicity, as seen with indigo and cochineal. The extraction and processing of natural dyes can also have environmental impacts that need to be considered.
Supercritical CO2 Dyeing emerges as a promising alternative from a process perspective. By eliminating water from the dyeing process, it significantly reduces water consumption and wastewater generation.[3][8] This technology is particularly suited for polyester dyeing with disperse dyes. The overall environmental impact is lowered due to reduced energy and chemical usage.[4] However, the ecotoxicological profile of the specific disperse dyes used in this process remains a crucial factor.
Proper Disposal of Disperse Red 60: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Disperse Red 60, a synthetic dye commonly used in laboratory settings. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.
Immediate Safety and Handling
Before handling Disperse Red 60, it is crucial to be aware of its potential hazards. Disperse Red 60 may cause an allergic skin reaction.[1][2] Therefore, appropriate personal protective equipment (PPE) should always be worn.
Personal Protective Equipment (PPE):
Gloves: Use proper glove removal technique to avoid skin contact.
Protective Clothing: Wear suitable protective clothing to prevent skin exposure.[1]
Eye/Face Protection: Wear safety glasses or a face shield.
Respiratory Protection: If dust is generated, use a particulate filter respirator.
In the event of accidental exposure, follow these first aid measures:
After inhalation: Move the person to fresh air.[1]
In case of skin contact: Immediately remove all contaminated clothing and wash the skin with soap and plenty of water.[1]
In case of eye contact: Rinse the eyes with plenty of water for at least 15 minutes.[1]
If swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician or Poison Control Center immediately.[1]
Spill Management
In the case of a spill, prompt and appropriate action is necessary to contain the substance and prevent further contamination.
Control personal contact by wearing appropriate protective clothing.[3]
Prevent the spillage from entering drains or waterways.[3]
Use dry methods to clean up the spill and collect the material in a suitable, closed container for disposal.[1]
Disposal Protocol
The disposal of Disperse Red 60 must be conducted in accordance with all local, state, and federal regulations.[3] Improper disposal can lead to environmental contamination and legal repercussions.
Step-by-Step Disposal Procedure:
Waste Identification: Disperse Red 60 waste should be classified as hazardous chemical waste.
Containerization:
Place the waste in a clearly labeled, leak-proof container. The container must be compatible with the chemical.
Do not mix Disperse Red 60 waste with other chemical waste.
Ensure the container is tightly sealed.
Labeling:
The container must be clearly labeled with "Hazardous Waste" and the name "Disperse Red 60."
Include the date of waste generation.
Storage:
Store the waste container in a designated, well-ventilated hazardous waste accumulation area.
Ensure the storage area is away from incompatible materials.
Disposal:
Arrange for pick-up and disposal by a licensed hazardous waste disposal company.
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
Personal protective equipment for handling Disperse Red 60
Essential Safety and Handling Guide for Disperse Red 60 This guide provides crucial safety and logistical information for the handling and disposal of Disperse Red 60 (CAS No. 17418-58-5) in a laboratory setting.
Author: BenchChem Technical Support Team. Date: December 2025
Essential Safety and Handling Guide for Disperse Red 60
This guide provides crucial safety and logistical information for the handling and disposal of Disperse Red 60 (CAS No. 17418-58-5) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Disperse Red 60 is a fine, deep-red powder that is insoluble in water.[1][2][3] It is classified as a skin sensitizer and may cause an allergic skin reaction.[4][5][6] Adherence to the safety protocols outlined below is essential to minimize exposure and ensure safe laboratory operations.
Quantitative Safety Data
The following table summarizes key quantitative data for Disperse Red 60. It is important to note that specific occupational exposure limits (OELs) have not been established. Therefore, exposure should be kept to a minimum.
Parameter
Value
Reference
Toxicity to Fish
LC50 - Oncorhynchus mykiss (Rainbow trout) - ca. 485 mg/L - 96 h
A multi-layered approach to personal protection is mandatory when handling Disperse Red 60 to prevent skin contact, inhalation, and eye contact.[4][6]
Required PPE:
Respiratory Protection : When handling the powder (e.g., weighing, transferring), a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is required.[3][7] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[4][6]
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][6]
Hand Protection : Chemical-impermeable gloves (e.g., nitrile rubber) that satisfy EU Directive 89/686/EEC and the EN 374 standard must be worn.[4] Gloves should be inspected before use and disposed of properly after handling the chemical.[4]
Skin and Body Protection : Wear a lab coat, long pants, and closed-toe shoes. For operations with a higher risk of exposure, fire/flame resistant and impervious clothing is recommended.[4][6]
PPE Workflow Diagram
Caption: Personal Protective Equipment (PPE) donning sequence.
Experimental Protocol: Safe Handling of Disperse Red 60
This protocol details the step-by-step procedure for safely handling Disperse Red 60 powder in a laboratory setting.
Objective: To safely weigh and prepare a solution of Disperse Red 60 while minimizing personnel exposure and preventing contamination.
Ensure the chemical fume hood is certified and functioning correctly.
Gather all necessary materials and place them inside the fume hood to contain any potential spills.
Don all required PPE as specified in the PPE Protocol.
Weighing the Compound :
Perform all manipulations of the solid powder within the fume hood.[4]
Place a weighing boat on the analytical balance and tare it.
Carefully use a clean spatula to transfer the desired amount of Disperse Red 60 powder to the weighing boat. Avoid generating dust.[4][6]
Once the desired mass is obtained, securely close the primary container of Disperse Red 60.
Preparing the Solution :
Place a beaker containing the appropriate volume of solvent on a magnetic stirrer inside the fume hood.
Carefully add the weighed Disperse Red 60 powder to the solvent.
Use a small amount of solvent to rinse the weighing boat and spatula to ensure a complete transfer.
Activate the magnetic stirrer to dissolve the compound.
Post-Handling and Decontamination :
Wipe down the spatula, balance, and any surfaces inside the fume hood that may have been contaminated using a damp cloth.
Dispose of all contaminated disposables (e.g., weighing boat, gloves, wipes) in the designated solid hazardous waste container.[3]
Storage :
Store the primary container of Disperse Red 60 in a cool, dry, well-ventilated area, away from incompatible materials and sources of ignition.[4][7][8] The recommended storage temperature is between 10°C and 30°C.[8][9]
Operational and Disposal Plan
A clear plan for spills, emergencies, and routine disposal is critical for laboratory safety.
Spill Response
Evacuate : Evacuate non-essential personnel from the immediate area.[4]
Communicate : Alert laboratory personnel and the safety officer of the spill.
Assess : Evaluate the extent of the spill from a safe distance.
Contain (for small spills) :
If the spill is small and you are trained to handle it, ensure you are wearing appropriate PPE.
Dampen the spilled solid material with water to prevent dust from becoming airborne.[10]
Use absorbent paper dampened with water to pick up the material.[3][10]
Collect the contaminated material and place it in a sealed, labeled container for hazardous waste disposal.[3][4]
Decontaminate : Clean the spill area thoroughly with soap and water.[3][10]
First Aid Measures
Skin Contact : Immediately remove contaminated clothing.[3][4] Wash the affected skin area with plenty of soap and water.[3][4] If skin irritation or a rash occurs, seek medical attention.[4][6]
Eye Contact : Immediately flush eyes with plenty of pure water for at least 15 minutes, removing contact lenses if present.[3][4] Seek immediate medical attention.
Inhalation : Move the person to fresh air.[3][4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Ingestion : Rinse the mouth with water.[4] Do not induce vomiting.[4] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][6]
Disposal Plan
All waste containing Disperse Red 60 must be treated as hazardous waste.
Solid Waste : Collect all contaminated solid materials (e.g., gloves, weighing paper, absorbent pads) in a clearly labeled, sealed, and vapor-tight plastic bag or container.[3]
Liquid Waste : Collect all solutions containing Disperse Red 60 in a labeled, sealed, and appropriate hazardous waste container.
Final Disposal : Dispose of all waste through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing, in accordance with all local, state, and federal regulations.[4] Do not discharge into drains or the environment.[4]